Boc-Orn(2-Cl-Z)-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-5-[(2-chlorophenyl)methoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O6/c1-18(2,3)27-17(25)21-14(15(22)23)9-6-10-20-16(24)26-11-12-7-4-5-8-13(12)19/h4-5,7-8,14H,6,9-11H2,1-3H3,(H,20,24)(H,21,25)(H,22,23)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWSQCSRXFQXKJ-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428477 | |
| Record name | Boc-Orn(2-Cl-Z)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118554-00-0 | |
| Record name | Boc-Orn(2-Cl-Z)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Boc-Orn(2-Cl-Z)-OH: Application in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Orn(2-Cl-Z)-OH, with the full chemical name Nα-tert-butyloxycarbonyl-Nδ-(2-chlorobenzyloxycarbonyl)-L-ornithine, is a crucial building block in the field of peptide chemistry. As a derivative of the non-proteinogenic amino acid L-ornithine, it is extensively utilized in solid-phase peptide synthesis (SPPS) for the controlled incorporation of ornithine residues into peptide chains. The strategic placement of two distinct protecting groups, the acid-labile tert-butyloxycarbonyl (Boc) group on the α-amino group and the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group on the δ-amino side chain, allows for selective deprotection and subsequent modification, making it a versatile tool for synthesizing complex peptides, including those with lactam bridges or sites for conjugation. This guide provides an in-depth overview of its properties, applications, and detailed protocols for its use in peptide synthesis.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| CAS Number | 118554-00-0 |
| Molecular Formula | C₁₈H₂₅ClN₂O₆ |
| Molecular Weight | 400.85 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 114-118 °C |
| Optical Rotation | [α]20/D −2.8±0.5°, c = 1% in acetic acid |
| Storage Temperature | 2-8°C, sealed in a dry environment |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily employed in the Boc/Bzl strategy of SPPS. The Boc group serves as a temporary protecting group for the α-amino group, which is cleaved at each cycle of amino acid addition. The 2-Cl-Z group, on the other hand, is a more stable, "permanent" protecting group for the side chain, which is typically removed during the final cleavage of the peptide from the resin support.
Experimental Protocols
The following sections provide detailed methodologies for the key steps involving this compound in a typical Boc-SPPS workflow.
Before initiating peptide synthesis, the solid support (resin) must be properly prepared and swelled to ensure optimal reaction kinetics.
-
Materials:
-
Appropriate resin (e.g., Merrifield resin for peptide acids, MBHA resin for peptide amides)
-
Dichloromethane (DCM), peptide synthesis grade
-
Reaction vessel with a filter
-
-
Protocol:
-
Place the desired amount of resin into the reaction vessel.
-
Add a sufficient volume of DCM to cover the resin.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
-
After swelling, drain the DCM through the filter.
-
This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.
-
Materials:
-
Peptide-resin
-
50% Trifluoroacetic acid (TFA) in DCM (v/v)
-
DCM, peptide synthesis grade
-
10% Diisopropylethylamine (DIEA) in DCM (v/v) for neutralization
-
-
Protocol:
-
To the swelled peptide-resin, add the 50% TFA in DCM solution.
-
Agitate the mixture for 1-2 minutes for a pre-wash, then drain.
-
Add a fresh portion of the TFA solution and agitate for 20-30 minutes at room temperature to ensure complete deprotection.[1]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.
-
To neutralize the resulting trifluoroacetate salt of the N-terminal amine, wash the resin with 10% DIEA in DCM for 1-2 minutes. Repeat this neutralization step.
-
Wash the resin again with DCM (3-5 times) to remove excess base. The resin is now ready for the next coupling step.
-
This protocol describes the incorporation of the this compound residue into the growing peptide chain.
-
Materials:
-
Deprotected peptide-resin
-
This compound (2-4 equivalents based on resin substitution)
-
Coupling reagents:
-
Option A: N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt)
-
Option B: HBTU or HATU
-
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
DIEA, peptide synthesis grade
-
-
Protocol (using HBTU/HATU):
-
In a separate vessel, dissolve this compound (2-4 eq.) and HBTU or HATU (2-4 eq.) in a minimal amount of DMF.
-
Add DIEA (4-8 eq.) to the activation mixture and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected and neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored using a qualitative method like the Kaiser test (a negative result indicates completion).[2]
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.
-
The final step involves cleaving the completed peptide from the resin and removing the side-chain protecting groups, including the 2-Cl-Z group from the ornithine residue. The 2-Cl-Z group is stable to the TFA used for Boc deprotection but can be removed under stronger acidic conditions or by hydrogenolysis.[3][4]
-
Method 1: Strong Acid Cleavage (e.g., HF)
-
Caution: Hydrogen fluoride (HF) is extremely hazardous and requires specialized equipment and safety precautions.
-
Materials:
-
Dried peptide-resin
-
Anhydrous HF
-
Scavengers (e.g., anisole, p-cresol)
-
HF cleavage apparatus
-
Cold diethyl ether
-
-
Protocol:
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the resin in the reaction vessel of the HF apparatus and add scavengers.
-
Cool the vessel to -5 to 0 °C.
-
Distill anhydrous HF into the reaction vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Remove the HF by evaporation under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Collect the peptide by filtration or centrifugation and wash multiple times with cold ether.
-
Dry the peptide under vacuum.
-
-
-
Method 2: Hydrogenolysis
-
This method is an alternative for removing the 2-Cl-Z group.[3]
-
Materials:
-
Peptide with the 2-Cl-Z group
-
10% Formic acid in Methanol (MeOH)
-
Palladium catalyst (e.g., 5% Pd on carbon)
-
-
Protocol:
-
Dissolve the peptide in 10% formic acid in MeOH.
-
Add an equal mass of the Pd catalyst relative to the peptide.
-
Stir the mixture vigorously. Gentle warming may be applied to initiate the reaction (evolution of gas).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC-MS).
-
Once the deprotection is complete, filter the mixture to remove the catalyst.
-
Evaporate the solvent in vacuo to obtain the deprotected peptide.
-
-
Purification and Characterization
Following cleavage and deprotection, the crude peptide typically requires purification to remove truncated sequences, deletion sequences, and byproducts from the synthesis and cleavage steps.
-
Purification:
-
Characterization:
-
Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to confirm the molecular weight of the purified peptide.[7]
-
HPLC Analysis: Analytical RP-HPLC is used to assess the purity of the final product.
-
Amino Acid Analysis (AAA): This technique can be used to confirm the amino acid composition of the synthesized peptide.
-
Sequencing: For longer or more complex peptides, Edman degradation or tandem mass spectrometry (MS/MS) can be employed to verify the amino acid sequence.[7]
-
Visualizing the Workflow
The following diagrams, created using the DOT language, illustrate the key experimental workflows described in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Boc-Orn(Z)-OH = 98.0 TLC 2480-93-5 [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. oxfordglobal.com [oxfordglobal.com]
- 6. researchgate.net [researchgate.net]
- 7. Structural characterization of proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Boc-Orn(2-Cl-Z)-OH for Researchers and Drug Development Professionals
Introduction
Nα-tert-Butoxycarbonyl-Nδ-(2-chlorobenzyloxycarbonyl)-L-ornithine, commonly abbreviated as Boc-Orn(2-Cl-Z)-OH, is a crucial building block in the field of peptide chemistry. As a derivative of the non-proteinogenic amino acid L-ornithine, it offers a unique structural motif for the synthesis of complex peptides and peptidomimetics. This guide provides a comprehensive overview of its chemical structure, properties, and applications, with a focus on experimental protocols and logical workflows relevant to researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound is an L-ornithine derivative where the α-amino group is protected by a tert-butoxycarbonyl (Boc) group and the δ-amino group of the side chain is protected by a 2-chlorobenzyloxycarbonyl (2-Cl-Z) group. This dual-protection scheme is fundamental to its utility in controlled, stepwise solid-phase peptide synthesis (SPPS).
Chemical Structure:
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These values are essential for handling, storage, and application in synthetic protocols.
| Property | Value | Reference |
| IUPAC Name | (2S)-2-[(tert-butoxy)carbonylamino]-5-[[(2-chlorophenyl)methoxy]carbonylamino]pentanoic acid | N/A |
| CAS Number | 118554-00-0 | [1][2][3][4][5] |
| Molecular Formula | C18H25ClN2O6 | [1][2][3][4][5] |
| Molecular Weight | 400.85 g/mol | [1][3][4][5] |
| Appearance | White powder | [5] |
| Melting Point | 114-118 °C | [4][5] |
| Optical Activity | [α]20/D -2.8±0.5°, c = 1% in acetic acid | [5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | [3] |
| Storage | Sealed in dry, 2-8°C | [5] |
Role in Peptide Synthesis: Orthogonal Protection Strategy
The primary application of this compound is in solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of peptides. The strategic placement of the Boc and 2-Cl-Z protecting groups allows for an orthogonal protection strategy. The Boc group is labile under acidic conditions (e.g., trifluoroacetic acid, TFA), while the 2-Cl-Z group is stable to these conditions but can be removed by strong acids like hydrogen fluoride (HF) or through hydrogenolysis.[6][7] This differential stability is crucial for the selective deprotection of the α-amino group for peptide chain elongation without affecting the side-chain protection.
Caption: Orthogonal protection strategy in SPPS using this compound.
Experimental Protocols
1. General Synthesis of Boc-Protected Amino Acids (Illustrative)
This protocol describes a general method for the introduction of the Boc protecting group onto an amino acid. The synthesis of this compound would involve starting with H-Orn(2-Cl-Z)-OH.
-
Reaction: The amino acid (or its protected precursor) is dissolved in a suitable solvent system, often a mixture of an organic solvent (like dioxane or THF) and water, in the presence of a base (e.g., sodium hydroxide or triethylamine). Di-tert-butyl dicarbonate (Boc-anhydride) is then added portion-wise to the reaction mixture.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the organic solvent is typically removed under reduced pressure. The aqueous solution is then acidified to a low pH (e.g., pH 2-3) with an acid like citric acid or hydrochloric acid.
-
Extraction: The product is extracted into an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, and dried over an anhydrous salt (e.g., Na2SO4 or MgSO4).
-
Purification: The crude product is obtained after evaporation of the solvent and can be further purified by crystallization or column chromatography.
2. General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound
The following is a general workflow for a single coupling cycle in Boc-based SPPS.[8][9][10][11]
-
Resin Swelling: The solid support (e.g., Merrifield or PAM resin) is swollen in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Boc Deprotection: The N-terminal Boc group of the resin-bound amino acid or peptide is removed by treatment with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v).
-
Neutralization: The resulting trifluoroacetate salt is neutralized with a base, such as diisopropylethylamine (DIEA) in DCM or DMF.
-
Coupling: The incoming Boc-amino acid (in this case, this compound) is activated using a coupling reagent (e.g., HBTU, HATU, or DCC) in the presence of a base (like DIEA) and then added to the resin. The coupling reaction is allowed to proceed until completion, which can be monitored by a colorimetric test like the ninhydrin (Kaiser) test.
-
Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts. This cycle is repeated for each amino acid in the desired peptide sequence.
Caption: General workflow for a single coupling cycle in Boc-SPPS.
3. Cleavage of the 2-Cl-Z Protecting Group
The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group is a robust protecting group for the side chain of ornithine. Its removal is typically performed at the final stage of peptide synthesis, concurrently with the cleavage of the peptide from the resin.
-
Reagents: The most common reagent for the cleavage of the 2-Cl-Z group in the context of Boc-SPPS is anhydrous hydrogen fluoride (HF).[6] Other strong acid cocktails, such as HBr in TFA, can also be employed.[6]
-
Procedure: The peptide-resin is treated with the cleavage cocktail, which often includes scavengers (e.g., anisole, thioanisole) to trap reactive carbocations generated during the deprotection process, thus preventing side reactions with sensitive amino acid residues like tryptophan and methionine. The reaction is typically carried out at low temperatures (e.g., 0 °C).
-
Alternative Method (Hydrogenolysis): For peptides in solution, the 2-Cl-Z group can also be removed by catalytic hydrogenolysis.[6] This involves treating the peptide with hydrogen gas in the presence of a palladium catalyst (e.g., Pd on carbon) in a suitable solvent like methanol or acetic acid.
4. Purification and Analysis
-
Purification: Crude peptides synthesized using this compound are typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used with a gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like TFA (0.1%).
-
Analysis: The purity of the final peptide is assessed by analytical RP-HPLC, and its identity is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF). While specific NMR data for this compound is not publicly available, 1H and 13C NMR spectroscopy would be the standard methods for the structural characterization of the pure compound.
Biological Significance and Applications
Ornithine and its derivatives play significant roles in various biological processes. While specific signaling pathways involving peptides containing the Orn(2-Cl-Z) modification are not well-documented in publicly available literature, the incorporation of modified ornithine residues is a key strategy in medicinal chemistry for the development of novel therapeutics.[12]
Potential Applications in Drug Development:
-
Peptidomimetics: The unique side chain of ornithine can be further modified to create peptidomimetics with enhanced stability, bioavailability, and receptor-binding affinity. These can be designed to target enzymes, receptors, or signaling pathways implicated in a range of diseases, including cancer and infectious diseases.[12]
-
Targeted Drug Delivery: The δ-amino group of the ornithine side chain, once deprotected, provides a reactive handle for the conjugation of other molecules, such as cytotoxic drugs, imaging agents, or cell-penetrating peptides. This allows for the development of targeted drug delivery systems that can selectively deliver a payload to specific cells or tissues, thereby increasing therapeutic efficacy and reducing systemic toxicity.[12]
-
Antimicrobial Peptides: The introduction of ornithine residues into peptide sequences can influence their antimicrobial properties. The positive charge of the deprotected side-chain at physiological pH can enhance the interaction of the peptide with negatively charged bacterial membranes.
The biosynthesis of some natural products involves the conversion of arginine to ornithine residues within a peptide chain by enzymes called peptide arginases.[13][14][15] This highlights the natural precedent for ornithine-containing peptides and suggests a rich area for the design of novel bioactive molecules.
Conclusion
This compound is a valuable and versatile building block for peptide synthesis, enabling the introduction of a modifiable ornithine residue into peptide sequences. Its orthogonal protecting groups are well-suited for Boc-based solid-phase peptide synthesis. While specific experimental data for the synthesis and characterization of this particular compound are not widely published, the general principles and protocols outlined in this guide provide a solid foundation for its effective use in research and drug development. The ability to incorporate this modified amino acid opens up numerous possibilities for the design and synthesis of novel peptides and peptidomimetics with tailored biological activities and therapeutic potential.
References
- 1. scbt.com [scbt.com]
- 2. peptide.com [peptide.com]
- 3. This compound | 118554-00-0 [chemicalbook.com]
- 4. chemwhat.com [chemwhat.com]
- 5. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. chempep.com [chempep.com]
- 12. nbinno.com [nbinno.com]
- 13. Peptide Arginases from Cryptic Pathways Install Ornithine Residues in Uncharacterized Members of Orphan RiPP Families - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural and Biochemical Insights into Post-Translational Arginine-to-Ornithine Peptide Modifications by an Atypical Arginase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Synthesis of Nα-Boc-Nδ-(2-chloro-Z)-L-ornithine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of Nα-Boc-Nδ-(2-chloro-Z)-L-ornithine, a valuable amino acid derivative in peptide synthesis and drug discovery. The document provides a comprehensive overview of the chemical properties, a detailed experimental protocol for its synthesis, and visual representations of the synthetic pathway and experimental workflow.
Chemical and Physical Properties
Nα-Boc-Nδ-(2-chloro-Z)-L-ornithine is a white, crystalline powder. The following table summarizes its key quantitative data, compiled from various chemical suppliers.
| Property | Value | Reference(s) |
| CAS Number | 118554-00-0 | [1][2][3] |
| Molecular Formula | C₁₈H₂₅ClN₂O₆ | [1][3][4] |
| Molecular Weight | 400.85 g/mol | [1] |
| Purity | ≥ 99% (HPLC) | [3][4] |
| Melting Point | 112-118 °C | [3][4] |
| Appearance | White powder | [3] |
Synthetic Pathway
The synthesis of Nα-Boc-Nδ-(2-chloro-Z)-L-ornithine from L-ornithine is a multi-step process that involves the selective protection of the α- and δ-amino groups. The following diagram illustrates a proposed synthetic route.
Experimental Protocols
The following is a detailed, representative protocol for the synthesis of Nα-Boc-Nδ-(2-chloro-Z)-L-ornithine, based on established methods for amino acid protection.
Materials:
-
L-Ornithine monohydrochloride
-
Copper(II) acetate monohydrate
-
Sodium carbonate
-
2-Chlorobenzyl chloroformate
-
Dioxane
-
Water
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step 1: Formation of the L-Ornithine Copper(II) Complex
-
Dissolve L-Ornithine monohydrochloride in water.
-
Add a solution of copper(II) acetate monohydrate in water to the ornithine solution with stirring.
-
Slowly add a solution of sodium carbonate in water to raise the pH to approximately 9. A blue precipitate of the L-ornithine copper(II) complex will form.
-
Stir the suspension at room temperature for 1-2 hours.
-
Collect the blue precipitate by filtration, wash thoroughly with water, and then with ethanol.
-
Dry the copper complex under vacuum.
Step 2: Selective Nδ-Protection with 2-Chlorobenzyl Chloroformate
-
Suspend the dried L-ornithine copper(II) complex in a mixture of dioxane and water.
-
Cool the suspension in an ice bath to 0-5 °C.
-
Add 2-chlorobenzyl chloroformate dropwise to the stirred suspension while maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the copper by treating the mixture with a chelating agent such as 8-hydroxyquinoline or by acidification and extraction. For acidification, carefully add 1 M HCl to decompose the copper complex.
-
Extract the aqueous layer with ethyl acetate to remove byproducts.
-
Adjust the pH of the aqueous layer to neutral and isolate the Nδ-(2-chloro-Z)-L-ornithine. This may involve concentration and crystallization or direct use in the next step.
Step 3: Nα-Protection with Di-tert-butyl dicarbonate
-
Dissolve the Nδ-(2-chloro-Z)-L-ornithine in a suitable solvent system, such as a mixture of dioxane and water or tetrahydrofuran (THF) and water.
-
Add triethylamine (TEA) to the solution to act as a base.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, acidify the reaction mixture to pH 2-3 with cold 1 M HCl.
-
Extract the product into ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
-
Purify the crude Nα-Boc-Nδ-(2-chloro-Z)-L-ornithine by silica gel column chromatography using a suitable eluent system, such as a gradient of methanol in dichloromethane or ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the final product as a white solid.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of Nα-Boc-Nδ-(2-chloro-Z)-L-ornithine.
Disclaimer: This guide provides a representative synthesis protocol based on established chemical principles. Researchers should always adhere to appropriate laboratory safety practices and may need to optimize the reaction conditions for their specific needs.
References
An In-depth Technical Guide to Boc-Orn(2-Cl-Z)-OH
CAS Number: 118554-00-0
Synonyms: Nα-tert-Butoxycarbonyl-Nδ-(2-chlorobenzyloxycarbonyl)-L-ornithine, Boc-L-Orn(2-Cl-Z)-OH
This technical guide provides a comprehensive overview of Boc-Orn(2-Cl-Z)-OH, a crucial amino acid derivative for peptide synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. This document details the physicochemical properties, synthesis, and application of this compound in solid-phase peptide synthesis (SPPS), supported by experimental protocols and workflow visualizations.
Physicochemical Properties
This compound is a white to off-white powder.[1] Its chemical structure features an Nα-Boc protecting group and an Nδ-(2-chlorobenzyloxycarbonyl) (2-Cl-Z) protecting group on the L-ornithine backbone. This orthogonal protection scheme is instrumental in complex peptide synthesis.[2] The key physicochemical data are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 118554-00-0 | [3][4] |
| Molecular Formula | C₁₈H₂₅ClN₂O₆ | [3][4] |
| Molecular Weight | 400.85 g/mol | [3][4] |
| Melting Point | 114-118 °C | [1] |
| Appearance | White to off-white powder | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |
| Storage Temperature | 2-8°C, sealed in dry conditions | [1] |
Synthesis of this compound
Representative Experimental Protocol for Synthesis
Step 1: Nα-Boc Protection of L-Ornithine
This step is based on the general procedure for the Boc protection of amino acids.[6][9]
-
Dissolution: Dissolve L-ornithine (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.
-
Reagent Addition: At room temperature, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the solution with stirring.
-
Reaction: Continue stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate to remove byproducts. Acidify the aqueous layer with a 5% citric acid solution and extract the Nα-Boc-L-ornithine product with ethyl acetate.
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Boc-Orn-OH.
Step 2: Nδ-(2-Cl-Z) Protection of Nα-Boc-L-Ornithine
This step is a modification of the general procedure for Z-group protection of amino groups.[8]
-
Dissolution: Dissolve Nα-Boc-L-ornithine (1 equivalent) in a suitable solvent such as a mixture of dioxane and water.
-
Base Addition: Cool the solution to 0°C and add a base, such as sodium carbonate or sodium bicarbonate, to adjust the pH to approximately 9-10.
-
Reagent Addition: Slowly add 2-chlorobenzyl chloroformate (2-Cl-Z-Cl) (1.1 equivalents) to the stirring solution while maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.
-
Work-up: Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.
Synthesis Workflow Diagram
Caption: Logical workflow for the synthesis of this compound.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a key building block in Boc-based solid-phase peptide synthesis.[10] The Boc group serves as a temporary protecting group for the α-amino function, which is cleaved at each cycle of amino acid addition. The 2-Cl-Z group provides robust, acid-stable protection for the ornithine side-chain, which is typically removed during the final cleavage of the peptide from the resin.[11]
Representative Boc-SPPS Protocol
The following is a general protocol for the incorporation of this compound into a peptide chain on a solid support.[2][10]
-
Resin Preparation: Start with a suitable resin for Boc chemistry, such as Merrifield or PAM resin, pre-loaded with the C-terminal amino acid.
-
Deprotection:
-
Swell the peptide-resin in dichloromethane (DCM).
-
Treat the resin with a 50% solution of trifluoroacetic acid (TFA) in DCM for 20-30 minutes to remove the Nα-Boc group.
-
Wash the resin thoroughly with DCM and isopropanol (IPA).[10]
-
-
Neutralization:
-
Neutralize the resulting trifluoroacetate salt on the resin by treatment with a 5-10% solution of diisopropylethylamine (DIEA) in DCM.
-
Wash the resin with DCM to remove excess base and salts.
-
-
Coupling:
-
Dissolve this compound (2-4 equivalents) and a coupling agent such as HBTU or HATU (2-4 equivalents) in a suitable solvent like N,N-dimethylformamide (DMF) or DCM.
-
Add a base (e.g., DIEA or N-methylmorpholine) to activate the carboxylic acid.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours. The completion of the reaction can be monitored using a Kaiser test.
-
Wash the resin extensively with DMF and DCM.
-
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: After the peptide chain is fully assembled, cleave the peptide from the resin and remove the side-chain protecting groups (including the 2-Cl-Z group) using a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[10]
Boc-SPPS Workflow Diagram
References
- 1. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. peptide.com [peptide.com]
- 3. scbt.com [scbt.com]
- 4. peptide.com [peptide.com]
- 5. BOC-ORN-OH | 21887-64-9 [chemicalbook.com]
- 6. peptide.com [peptide.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Technical Guide: Properties and Applications of Boc-Orn(2-Cl-Z)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, analytical characterization, and applications of Nα-Boc-Nδ-(2-chloro-Z)-L-ornithine, commonly abbreviated as Boc-Orn(2-Cl-Z)-OH. This reagent is a critical building block in peptide synthesis, particularly for the development of peptide-based therapeutics.
Core Properties of this compound
This compound is a derivative of the non-proteinogenic amino acid L-ornithine. It is strategically modified with two key protecting groups: the tert-butyloxycarbonyl (Boc) group at the α-amino position and the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group on the δ-amino group of the side chain. This protection scheme is fundamental to its primary application in solid-phase peptide synthesis (SPPS).
The quantitative data for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C18H25ClN2O6[1] |
| Molecular Weight | 400.85 g/mol [1][2] |
| CAS Number | 118554-00-0[1][3][4] |
| Appearance | White to off-white powder[3] |
| Melting Point | 114-118 °C[3][4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Role in Peptide Synthesis
This compound is an essential amino acid building block used in peptide synthesis. The orthogonal nature of its protecting groups allows for the selective deprotection and coupling of amino acids to form a peptide chain. The Boc group is acid-labile and is typically removed with a moderate acid like trifluoroacetic acid (TFA), while the 2-Cl-Z group is more stable and is cleaved under harsher conditions, such as with strong acids like hydrogen fluoride (HF), at the end of the synthesis. This differential stability is a cornerstone of the Boc/Bzl solid-phase peptide synthesis strategy.[5][6]
The workflow for incorporating a Boc-protected amino acid, such as this compound, into a growing peptide chain during SPPS is illustrated below.
Experimental Protocols
The following is a generalized protocol for the manual synthesis of a peptide on a solid support using the Boc/Bzl strategy. The specific reagents and reaction times may need to be optimized for the particular peptide sequence.
-
Resin Preparation: The synthesis begins with an appropriate solid support resin (e.g., Merrifield or PAM resin) to which the C-terminal amino acid is attached.[7] The resin is swelled in a suitable solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Boc Deprotection: The N-terminal Boc group of the resin-bound amino acid is removed by treatment with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM for approximately 15-30 minutes.[6][7] This step exposes the free α-amino group for the subsequent coupling reaction.
-
Washing: The resin is thoroughly washed with DCM and then a neutralization buffer to remove residual TFA.
-
Neutralization: The protonated amino group is neutralized to the free amine by treating the resin with a solution of a hindered base, such as 5-10% N,N-diisopropylethylamine (DIEA) in DCM or DMF.[8]
-
Washing: The resin is washed with DCM to remove excess base and byproducts.
-
Amino Acid Coupling: The next Boc-protected amino acid (e.g., this compound) is activated and coupled to the free amino group on the resin. Common coupling reagents include dicyclohexylcarbodiimide (DCC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU). The reaction is typically carried out in DMF or DCM.
-
Washing: The resin is washed with DMF and DCM to remove unreacted reagents and byproducts.
-
Cycle Repetition: Steps 2 through 7 are repeated for each subsequent amino acid in the peptide sequence.[6]
-
Final Cleavage: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (like 2-Cl-Z) are removed simultaneously. This is typically achieved using a strong acid such as liquid hydrogen fluoride (HF).[7] Scavengers are often added to prevent side reactions.
-
Purification: The crude peptide is precipitated, collected, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
The purity and structural integrity of this compound are crucial for successful peptide synthesis. Several analytical techniques are employed for its characterization:
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information. In ¹H NMR, the Boc group is characterized by a prominent singlet peak around 1.4 ppm, corresponding to the nine equivalent protons of the tert-butyl group.[9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the characteristic functional groups present in the molecule.
References
- 1. scbt.com [scbt.com]
- 2. This compound ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. chemwhat.com [chemwhat.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
Navigating the Stability of Boc-Orn(2-Cl-Z)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Nα-tert-Butoxycarbonyl-Nδ-(2-chlorobenzyloxycarbonyl)-L-ornithine, or Boc-Orn(2-Cl-Z)-OH. Understanding the stability profile of this critical raw material is paramount for ensuring the integrity of research and the successful development of peptide-based therapeutics. This document outlines the known stability characteristics, potential degradation pathways, and provides detailed experimental protocols for in-house stability assessment.
Core Concepts: Understanding the Protecting Groups
The stability of this compound is intrinsically linked to the chemical nature of its two protecting groups: the Boc group on the alpha-amine and the 2-Cl-Z group on the delta-amine of the ornithine side chain.
-
The Boc (tert-Butoxycarbonyl) Group: This group is notoriously labile to acidic conditions.[1][2] The deprotection mechanism proceeds via the formation of a stable tert-butyl cation.[2][3] Conversely, the Boc group is generally stable to basic and nucleophilic conditions.[1][4]
-
The 2-Cl-Z (2-Chlorobenzyloxycarbonyl) Group: A derivative of the more common Z (benzyloxycarbonyl) group, the 2-Cl-Z group is cleaved by hydrogenolysis. The electron-withdrawing chlorine atom on the benzyl ring increases its stability towards acidic conditions compared to the standard Z group.
Recommended Storage and Handling
To ensure the long-term integrity of this compound, it is crucial to adhere to the following storage and handling guidelines.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C | Minimizes the rate of potential thermal degradation. |
| Atmosphere | Sealed in a dry environment | Protects against hydrolysis of the carboxylic acid and potential moisture-mediated degradation of protecting groups. |
| Light | Keep in a dark place | Prevents potential photolytic degradation. |
Handling Precautions:
-
Always handle the compound in a well-ventilated area, preferably within a fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
-
Avoid direct contact with skin, eyes, and clothing.
-
Practice good laboratory hygiene and wash hands thoroughly after handling.
Stability Profile and Potential Degradation Pathways
While specific quantitative stability data for this compound is not extensively published, a qualitative stability profile can be inferred from the known chemistry of its constituent protecting groups. The primary degradation pathways are anticipated to be acid-catalyzed hydrolysis of the Boc group and, to a lesser extent, potential hydrolysis of the 2-Cl-Z group under more forcing conditions.
The following diagram illustrates the key factors that can influence the stability of this compound.
Caption: Factors Influencing this compound Stability.
Experimental Protocols for Stability Assessment
To rigorously determine the stability of this compound, a forced degradation study is recommended.[5][6] This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing to identify potential degradation products and establish stability-indicating analytical methods.[7]
General Workflow for a Forced Degradation Study
The following diagram outlines a typical workflow for conducting a forced degradation study.
Caption: Forced Degradation Experimental Workflow.
Detailed Methodologies for Stress Conditions
The goal is to achieve a target degradation of 5-20%.[5][7] This ensures that degradation products are generated at a sufficient level for detection and characterization without being so extensive that secondary and tertiary degradation products complicate the analysis.
Table 2: Protocol for Forced Degradation Studies of this compound
| Stress Condition | Protocol | Primary Target |
| Acid Hydrolysis | Dissolve the sample in a suitable solvent (e.g., acetonitrile/water) and add 0.1 M HCl. Incubate at 60°C for 24-48 hours.[8] | Boc group cleavage |
| Base Hydrolysis | Dissolve the sample in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for 24-48 hours.[8] | Potential hydrolysis of the ester linkage in the Z-group. The Boc group is expected to be stable. |
| Oxidative Degradation | Dissolve the sample in a suitable solvent and add 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.[9] | Oxidation of the ornithine side chain or other susceptible moieties. |
| Thermal Degradation | Store the solid compound at 70°C for 7 days.[9] | General thermal decomposition. |
| Photolytic Degradation | Expose the solid compound to a light source with a minimum of 1.2 million lux hours and 200 watt hours/m².[6] | Photolytic cleavage or rearrangement of the protecting groups. |
Note: A control sample, unexposed to stress conditions, should be analyzed concurrently.
Development of a Stability-Indicating HPLC Method
A stability-indicating analytical method is one that can accurately and precisely quantify the decrease in the active substance and the increase in degradation products, with all peaks being well-resolved.[10] Reversed-phase HPLC with UV detection is the most common technique for this purpose.
Starting HPLC Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A linear gradient from 5% B to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 265 nm (to detect the aromatic Z-group).
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by the analysis of the forced degradation samples, ensuring that all degradation product peaks are resolved from the main this compound peak.
Conclusion
This compound is a stable compound when stored under the recommended conditions of refrigeration in a dry, dark environment. The primary liability is the acid-sensitivity of the Boc group. For critical applications in research and drug development, it is highly recommended that a forced degradation study, coupled with a validated stability-indicating HPLC method, be performed to fully characterize the stability profile and ensure the quality and integrity of this important amino acid derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. reddit.com [reddit.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sgs.com [sgs.com]
- 8. ijisrt.com [ijisrt.com]
- 9. Forced Degradation Studies - STEMart [ste-mart.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Solubility Profile of Boc-Orn(2-Cl-Z)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Nα-Boc-Nδ-(2-chlorobenzyloxycarbonyl)-L-ornithine (Boc-Orn(2-Cl-Z)-OH), a critical building block in peptide synthesis and drug development. Understanding the solubility of this protected amino acid is paramount for its effective handling, storage, and application in synthetic protocols. This document outlines its solubility in various common solvents, provides a detailed experimental protocol for solubility determination, and presents a visual workflow to guide researchers.
Qualitative and Semi-Quantitative Solubility Data
A product information sheet for this compound indicates that it is soluble in a range of common organic solvents.[1] This qualitative data is summarized in the table below. For a semi-quantitative reference, data for the closely related analog, Boc-Orn(Z)-OH (which lacks the 2-chloro substituent), is also included. A product sheet for this analog specifies that 1 millimole is "clearly soluble" in 2 mL of DMF, which translates to a concentration of approximately 0.5 M.
| Solvent | This compound Solubility | Boc-Orn(Z)-OH Solubility (Analog) |
| Dimethylformamide (DMF) | Soluble | Clearly soluble (1 mmol in 2 mL) |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] | - |
| Chloroform | Soluble[1] | - |
| Dichloromethane (DCM) | Soluble[1] | - |
| Ethyl Acetate | Soluble[1] | - |
| Acetone | Soluble[1] | - |
Note: The term "soluble" is qualitative. The actual solubility can vary depending on factors such as the purity of the compound, the specific batch, temperature, and the presence of any moisture. It is always recommended to perform solubility tests on a small scale before preparing larger solutions.[2][3][4][5]
Experimental Protocol for Solubility Determination
The following is a detailed gravimetric method for determining the solubility of this compound in a specific solvent. This protocol is adapted from general procedures for determining the solubility of protected amino acids and peptides.[6]
Objective: To quantitatively determine the solubility of this compound in a given solvent at a specified temperature (e.g., 25 °C).
Materials:
-
This compound
-
Selected solvent (e.g., DMF, DMSO, DCM)
-
Small, sealable glass vials
-
Magnetic stirrer and stir bars
-
Constant temperature bath or incubator
-
Analytical balance
-
Syringe filters (chemically compatible with the solvent)
-
Pipettes
-
Pre-weighed collection vials
-
Vacuum oven or desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a small, sealable glass vial. The excess solid should be clearly visible.
-
Add a known volume of the selected solvent to the vial.
-
Add a small magnetic stir bar.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C) and stir the suspension for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After the equilibration period, stop the stirring and allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a pipette.
-
Filter the collected supernatant through a chemically compatible syringe filter into a pre-weighed collection vial. This step is crucial to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Place the collection vial with the filtered solution in a vacuum oven or desiccator to evaporate the solvent completely. Gentle heating may be applied if the compound is thermally stable.
-
Once the solvent is fully evaporated, weigh the collection vial containing the dried solid.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty collection vial from the final weight of the vial with the dried solid.
-
The solubility is then calculated by dividing the mass of the dissolved solid by the volume of the supernatant collected. The result is typically expressed in mg/mL or g/L.
-
Safety Precautions: Always handle chemical reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
This guide provides a foundational understanding of the solubility of this compound. For critical applications, it is imperative that researchers experimentally verify the solubility in their specific solvent systems and conditions.
References
Technical Guide: HPLC Purity Analysis of Boc-Orn(2-Cl-Z)-OH
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the purity analysis of Nα-Boc-Nδ-(2-chlorobenzyloxycarbonyl)-L-ornithine (Boc-Orn(2-Cl-Z)-OH) using High-Performance Liquid Chromatography (HPLC). Ensuring the purity of protected amino acids like this compound is critical in peptide synthesis to minimize side reactions and ensure the integrity of the final peptide product.
Introduction
This compound is a crucial building block in solid-phase peptide synthesis (SPPS). The presence of impurities can lead to the synthesis of incorrect peptide sequences, posing a significant challenge to drug development and research. Reverse-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of such compounds due to its high resolution and sensitivity. This guide outlines a standard RP-HPLC method for the quality control of this compound.
Experimental Protocol: Reverse-Phase HPLC Analysis
This section details the methodology for the purity analysis of this compound.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of protected amino acids.
-
Solvents: HPLC grade acetonitrile (ACN) and water.
-
Additives: Trifluoroacetic acid (TFA).
Sample Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 1:1 (v/v) mixture of acetonitrile and water.
-
Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system to remove any particulate matter.
HPLC Conditions
The following HPLC conditions are recommended for the analysis:
| Parameter | Value |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% (v/v) TFA in Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Data Presentation and Analysis
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Representative HPLC Data
The following table summarizes hypothetical data obtained from the HPLC analysis of a typical batch of this compound.
| Peak Number | Retention Time (min) | Peak Area (mAU*s) | Area (%) | Identification |
| 1 | 3.2 | 15.8 | 0.5 | Minor Impurity |
| 2 | 12.5 | 3085.4 | 98.5 | This compound |
| 3 | 14.1 | 28.2 | 0.9 | Minor Impurity |
| 4 | 16.8 | 3.1 | 0.1 | Minor Impurity |
| Total | 3132.5 | 100.0 |
Purity Calculation
The purity is calculated as follows:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Based on the representative data, the purity of the this compound sample is 98.5%.
Experimental Workflow and Signaling Pathways
The logical flow of the HPLC purity analysis is depicted in the following diagrams.
Caption: Workflow for HPLC Purity Analysis of this compound.
Conclusion
The described RP-HPLC method provides a robust and reliable approach for the purity assessment of this compound. Adherence to this protocol is essential for ensuring the quality of this critical raw material in peptide synthesis, thereby contributing to the successful development of peptide-based therapeutics and research reagents. The purity of protected amino acids is a critical parameter, and a typical specification for commercially available products is often ≥98.0%.[3] This analytical procedure allows for the verification of this specification.
References
Navigating the Synthesis Landscape: A Technical Guide to Boc-Orn(2-Cl-Z)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and physicochemical properties of N-α-Boc-N-δ-(2-chlorobenzyloxycarbonyl)-L-ornithine (Boc-Orn(2-Cl-Z)-OH), a key building block in peptide synthesis. The information presented herein is intended to support researchers and drug development professionals in the safe and effective use of this reagent.
Compound Identification and Properties
This compound is a derivative of the amino acid L-ornithine, featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amino group and a 2-chlorobenzyloxycarbonyl (2-Cl-Z) protecting group on the δ-amino group. This strategic protection allows for its precise incorporation into peptide chains during solid-phase or solution-phase synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 118554-00-0 | [1][2][3][4][5][6] |
| Molecular Formula | C18H25ClN2O6 | [1][2][3][4][5][6] |
| Molecular Weight | 400.85 g/mol | [1][2][3][4][5][6] |
| Appearance | White powder | [5] |
| Melting Point | 114-118 °C | [4][5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
| Storage Temperature | 2-8°C or -15°C (Sealed in dry conditions) | [4][5] |
Safety and Hazard Information
A complete, verified Safety Data Sheet (SDS) for this compound is not publicly available. The following information is based on data for structurally similar compounds and general knowledge of protected amino acids. It is imperative to consult the specific SDS provided by the supplier before handling this compound.
Table 2: Hazard Identification and Classification
| Hazard Category | Classification | Notes |
| GHS Classification | Not officially classified. Based on similar compounds (Boc-Orn(Z)-OH), may cause skin and eye irritation. | A definitive classification requires a complete SDS. |
| Water Hazard Class (WGK) | 3 (Highly hazardous to water) | [4][5] |
Precautionary Measures and Personal Protective Equipment (PPE)
Given the potential for skin and eye irritation, and as a matter of good laboratory practice, the following PPE should be worn when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other suitable chemical-resistant gloves.
-
Respiratory Protection: In cases of handling fine powder where dust may be generated, a NIOSH-approved respirator is recommended.
-
Skin and Body Protection: A laboratory coat should be worn.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
First Aid Measures
The following are general first-aid guidelines. In all cases of exposure, seek medical attention.
-
After Inhalation: Move the person to fresh air.
-
After Skin Contact: Immediately wash with plenty of soap and water.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
After Ingestion: Rinse mouth. Do NOT induce vomiting.
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.
General Handling Protocol
While a specific experimental protocol for handling this compound is not publicly documented, a general procedure for handling protected amino acids can be followed:
-
Preparation: Before handling, ensure the work area is clean and all necessary PPE is donned. The required amount of the compound should be calculated beforehand.
-
Dispensing: The compound should be dispensed in a chemical fume hood to minimize inhalation of any fine powder. Use appropriate tools (e.g., spatula, weigh paper) to handle the solid. Avoid generating dust.
-
Dissolution: If dissolving the compound, add the solvent slowly to the solid. Ensure the chosen solvent is compatible and dry, if required for the subsequent reaction.
-
Reaction Setup: All reactions involving this compound should be set up in a fume hood.
-
Waste Disposal: All waste materials, including contaminated PPE and empty containers, should be disposed of in accordance with local, state, and federal regulations for chemical waste.
Storage Conditions
To ensure the stability and longevity of the product, it should be stored under the following conditions:
-
Temperature: Store in a refrigerator (2-8°C) or freezer (-15°C) as recommended by the supplier.[4][5]
-
Atmosphere: Keep the container tightly sealed and dry.
-
Incompatibilities: Keep away from strong oxidizing agents.
Experimental Workflows and Logical Relationships
The following diagrams illustrate standard workflows and logical relationships relevant to the handling and safety of chemical reagents like this compound.
Caption: General workflow for handling chemical reagents.
Caption: Logical flow for responding to a chemical exposure.
Conclusion
References
The 2-Cl-Z Group: A Technical Guide to its Role as a Protecting Group in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, target peptides. Among the arsenal of protective moieties, the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group holds a significant position, particularly within the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. This technical guide provides an in-depth exploration of the 2-Cl-Z protecting group, detailing its chemical properties, strategic applications, and the nuanced experimental protocols for its implementation and removal. Quantitative data are presented for comparative analysis, and key workflows are visualized to offer a comprehensive understanding for researchers and professionals in the field of drug development and peptide chemistry.
Introduction to the 2-Cl-Z Protecting Group
The 2-chlorobenzyloxycarbonyl (2-Cl-Z or Z(2-Cl)) group is a derivative of the classical benzyloxycarbonyl (Cbz or Z) protecting group, first introduced by Bergmann and Zervas.[1] The addition of a chlorine atom to the ortho position of the benzyl ring modifies the electronic properties of the group, enhancing its stability to acidic conditions used for the removal of the Nα-Boc group during SPPS.[2] This increased acid stability makes it a reliable choice for the protection of nucleophilic side chains, most notably the ε-amino group of lysine (Lys) and the δ-amino group of ornithine (Orn).[3][4]
The primary function of the 2-Cl-Z group is to prevent unwanted side reactions at the amino acid side chain during peptide elongation.[5] Its stability to the repetitive TFA treatments required for Nα-Boc deprotection, coupled with its lability under strong acidic conditions used for final cleavage from the resin, makes it a valuable tool in the synthesis of complex peptides.[4][6]
Chemical Properties and Strategic Applications
The 2-Cl-Z group is most commonly employed in Boc-based solid-phase peptide synthesis.[3] Its key features include:
-
Acid Stability: The electron-withdrawing nature of the chlorine atom enhances the stability of the carbamate linkage towards moderately acidic conditions, such as the 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) used for Nα-Boc group removal.[2][4]
-
Cleavage Conditions: The 2-Cl-Z group is typically removed simultaneously with the final cleavage of the peptide from the resin using strong acids like anhydrous hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), or hydrogen bromide in acetic acid (HBr/AcOH).[3][4][7]
-
Orthogonality: The 2-Cl-Z group is considered orthogonal to the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, which is removed under basic conditions (e.g., piperidine in DMF).[8] This orthogonality allows for its use in synthetic strategies that require selective deprotection of different functional groups.
-
Hydrogenolysis: Similar to the Cbz group, the 2-Cl-Z group can also be cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C).[3][9] This provides an alternative, milder deprotection method, particularly useful in solution-phase synthesis or for peptides sensitive to strong acids.
The strategic application of the 2-Cl-Z group is primarily in the protection of the side-chain amino functions of lysine and ornithine in Boc-SPPS.[3][4] Its use prevents branching of the peptide chain and other side reactions.
Data Presentation: Comparative Stability and Cleavage
Quantitative data for the cleavage efficiency of the 2-Cl-Z group under various conditions can be crucial for optimizing peptide synthesis protocols. The following tables summarize the stability and deprotection conditions for the 2-Cl-Z group in comparison to other common amine protecting groups.
| Protecting Group | Structure | Stability to 25-50% TFA/DCM | Stability to 20% Piperidine/DMF |
| Boc | (CH₃)₃C-O-CO- | Labile | Stable |
| Fmoc | C₁₅H₁₁O-CO- | Stable | Labile |
| Cbz (Z) | C₆H₅CH₂-O-CO- | Partially Labile | Stable |
| 2-Cl-Z | 2-Cl-C₆H₄CH₂-O-CO- | Stable [2][4] | Stable [8] |
Table 1: Relative Stability of Common Amine Protecting Groups in SPPS.
| Protecting Group | Cleavage Reagent(s) | Typical Conditions | Comments |
| Boc | Trifluoroacetic Acid (TFA) | 25-50% in DCM, room temp, 15-30 min | Standard Nα-deprotection in Boc-SPPS. |
| Fmoc | Piperidine | 20% in DMF, room temp, 5-20 min | Standard Nα-deprotection in Fmoc-SPPS. |
| Cbz (Z) | H₂/Pd-C, HBr/AcOH, Na/liq. NH₃ | H₂ (1 atm), rt; 33% HBr in AcOH, rt | Hydrogenolysis is a mild, neutral pH method.[9] |
| 2-Cl-Z | HF, TFMSOTf, HBr/TFA, HBr/AcOH, Hydrogenolysis [3][4] | HF, 0°C, 1 hr; H₂/Pd-C, rt | Cleaved during final peptide-resin cleavage in Boc-SPPS. Hydrogenolysis offers a milder alternative.[3] |
Table 2: Common Cleavage Conditions for Amine Protecting Groups.
Experimental Protocols
Detailed and reliable experimental protocols are essential for the successful application of the 2-Cl-Z protecting group.
Protocol for 2-Cl-Z Protection of an Amino Group
This protocol describes the introduction of the 2-Cl-Z group onto the side-chain amino group of an Nα-protected amino acid, such as Boc-L-lysine.
Materials:
-
Boc-L-lysine
-
2-Chlorobenzyl chloroformate (2-Cl-Z-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve Boc-L-lysine (1.0 equivalent) in a mixture of dioxane (or THF) and water. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add sodium carbonate (2.5 equivalents) to the solution and stir until dissolved.
-
Addition of 2-Cl-Z-Cl: While vigorously stirring, slowly add 2-chlorobenzyl chloroformate (1.1 equivalents) dropwise, maintaining the temperature at 0-5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the mixture with diethyl ether to remove any unreacted 2-Cl-Z-Cl.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl.
-
Extraction: Extract the product with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-L-Lys(2-Cl-Z)-OH.
Protocol for Cleavage of the 2-Cl-Z Group by Hydrogenolysis
This method is suitable for solution-phase synthesis or for deprotection of a purified peptide.
Materials:
-
2-Cl-Z protected peptide
-
Methanol (MeOH) or 10% Formic acid in MeOH[3]
-
Palladium on carbon (5% or 10% Pd/C)
-
Hydrogen gas (H₂) source or Formic acid/Ammonium formate for transfer hydrogenolysis
-
Celite
Procedure:
-
Dissolution: Dissolve the 2-Cl-Z protected peptide in methanol or 10% formic acid in methanol.[3]
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle three times. Stir the reaction vigorously under a hydrogen atmosphere (balloon or 1 atm) at room temperature. For transfer hydrogenolysis, add ammonium formate or formic acid and heat gently.[3]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.
Protocol for Cleavage of the 2-Cl-Z Group with HF
This is a standard procedure for the final deprotection and cleavage from the resin in Boc-SPPS. Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized HF apparatus within a certified fume hood by trained personnel.
Materials:
-
2-Cl-Z protected peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol, thioanisole)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Dry the peptide-resin thoroughly under vacuum.
-
HF Apparatus Setup: Place the dried resin and a magnetic stir bar in the reaction vessel of the HF apparatus. Add appropriate scavengers (e.g., anisole).
-
HF Condensation: Cool the reaction vessel to -78 °C (dry ice/acetone bath) and condense the required amount of anhydrous HF into the vessel.
-
Cleavage Reaction: Stir the mixture at 0 °C for 1 hour. For peptides containing Arg(Tos) or other acid-stable groups, a longer reaction time or a "low-high" HF procedure may be necessary.[7][10]
-
HF Removal: After the reaction is complete, remove the HF by a stream of nitrogen gas, followed by high vacuum.
-
Peptide Precipitation: Triturate the remaining residue with cold diethyl ether to precipitate the crude peptide.
-
Isolation: Collect the precipitated peptide by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.
Mandatory Visualizations
Chemical Structures
Figure 1: Structures of Common Amine Protecting Groups.
Boc-SPPS Workflow with 2-Cl-Z Protection
Figure 2: General Workflow of Boc-SPPS.
Orthogonality of Protecting Groups
Figure 3: Orthogonal Deprotection Strategies.
Conclusion
The 2-Cl-Z protecting group remains a cornerstone in the repertoire of peptide chemists, particularly for those utilizing the Boc/Bzl strategy. Its enhanced acid stability compared to the parent Cbz group provides a greater margin of safety during the repetitive Nα-Boc deprotection steps, ensuring the integrity of sensitive side chains. While strong acid cleavage is the standard for its removal in SPPS, the option of milder hydrogenolysis adds to its versatility. A thorough understanding of its properties, coupled with optimized experimental protocols, enables the reliable synthesis of complex and challenging peptide targets. This guide serves as a comprehensive resource for researchers and professionals to effectively harness the capabilities of the 2-Cl-Z protecting group in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. biosynth.com [biosynth.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 8. nbinno.com [nbinno.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
Methodological & Application
Application Notes and Protocols for Boc-Orn(2-Cl-Z)-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Orn(2-Cl-Z)-OH is a pivotal building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy. This Nα-Boc-protected ornithine derivative features a 2-chlorobenzyloxycarbonyl (2-Cl-Z) group protecting the δ-amino side chain. The 2-Cl-Z group offers the distinct advantage of being orthogonal to the acid-labile Boc group and the base-labile Fmoc group. This orthogonality is crucial for the synthesis of complex peptides, including cyclic peptides and those requiring selective side-chain modifications. The 2-Cl-Z group is stable under the conditions used for both Boc and Fmoc deprotection and can be selectively removed by hydrogenolysis or strong reducing agents, providing a strategic tool for advanced peptide design.
These application notes provide detailed protocols and technical information for the effective use of this compound in SPPS, targeting applications in the development of novel peptide therapeutics such as antimicrobial and anticancer agents.
Physicochemical Properties and Data Presentation
Clear and concise data is essential for reproducibility in peptide synthesis. The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| CAS Number | 118554-00-0 |
| Molecular Formula | C₁₈H₂₅ClN₂O₆ |
| Molecular Weight | 400.85 g/mol |
| Melting Point | 114-118 °C |
| Appearance | White powder |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1] |
Experimental Protocols
Detailed methodologies for the key steps involving this compound in Boc-SPPS are provided below. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and scale of the synthesis.
Boc-SPPS Workflow Overview
The general workflow for incorporating an amino acid in Boc-SPPS is a cyclical process. The following diagram illustrates the key steps.
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Coupling of this compound
The following protocols describe the coupling of this compound using common coupling reagents.
Protocol 2.1: Coupling using HBTU/DIEA
-
Resin Preparation: Swell the resin (e.g., Merrifield resin) in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection: Remove the N-terminal Boc group by treating the resin with 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.
-
Washing: Wash the resin thoroughly with DCM (3x), followed by isopropanol (3x), and then N,N-dimethylformamide (DMF) (3x).
-
Neutralization: Neutralize the resin-bound amine salt with a 10% solution of N,N-diisopropylethylamine (DIEA) in DMF (2 x 2 minutes).
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (2.0 equivalents relative to resin loading) and HBTU (2.0 equivalents) in DMF.
-
Activation and Coupling: Add DIEA (4.0 equivalents) to the amino acid solution and immediately add the activated solution to the resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Monitor the reaction progress using the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates complete coupling. If the test is positive, extend the coupling time or perform a second coupling.
-
Washing: Once coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).
Protocol 2.2: Coupling using DIC/HOBt
-
Follow steps 1-4 from the HBTU/DIEA protocol.
-
Pre-activation: In a separate vessel, dissolve this compound (3.0 equivalents) and 1-hydroxybenzotriazole (HOBt) (3.0 equivalents) in DMF. Add N,N'-diisopropylcarbodiimide (DIC) (3.0 equivalents) and allow the mixture to pre-activate for 10-15 minutes at room temperature.
-
Coupling: Add the pre-activated solution to the resin and agitate for 2-4 hours at room temperature.
-
Follow steps 7-8 from the HBTU/DIEA protocol.
Quantitative Data (Representative)
While specific quantitative data for this compound is not extensively published, the following table provides representative coupling efficiencies based on similar sterically unhindered amino acids in Boc-SPPS. Actual efficiencies should be determined experimentally for each specific sequence.
| Coupling Reagent | Typical Coupling Efficiency |
| HBTU/DIEA | >99% |
| DIC/HOBt | >98% |
Deprotection of the 2-Cl-Z Group
The 2-Cl-Z group is stable to the acidic conditions of Boc deprotection and the basic conditions of Fmoc deprotection. It is typically removed at the end of the synthesis or at a specific step for side-chain modification.
Protocol 3.1: Deprotection by Catalytic Transfer Hydrogenation
This method is a milder alternative to strong acid cleavage for removing the 2-Cl-Z group.
-
Resin Preparation: Wash the peptide-resin with methanol (MeOH) (3x).
-
Reaction Setup: Suspend the resin in a solution of 10% formic acid in MeOH.
-
Catalyst Addition: Add Palladium on carbon (10% Pd/C) catalyst (a mass equivalent to the peptide-resin) to the suspension.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by cleaving a small amount of resin and analyzing by HPLC-MS. Reaction times can vary from a few hours to overnight.
-
Filtration: Once the deprotection is complete, filter the resin to remove the catalyst and wash thoroughly with MeOH, DMF, and DCM.
Quantitative Data (Representative)
Catalytic transfer hydrogenation is generally a high-yielding reaction.
| Deprotection Method | Typical Yield |
| Catalytic Transfer Hydrogenation | >95% |
Applications in Peptide Synthesis
The unique properties of this compound make it a valuable tool for the synthesis of complex peptides with specific biological activities.
Synthesis of Cyclic Peptides (Lactam Bridge Formation)
The orthogonal nature of the 2-Cl-Z group allows for its selective removal on-resin, enabling the formation of a lactam bridge between the ornithine side chain and a carboxylic acid side chain (e.g., from Asp or Glu) or the C-terminus of the peptide.
Workflow for On-Resin Lactam Bridge Formation
Caption: Workflow for the synthesis of a side-chain to side-chain lactam-bridged cyclic peptide.
Synthesis of Antimicrobial Peptides (AMPs)
Many antimicrobial peptides are cationic and amphipathic, enabling them to interact with and disrupt bacterial cell membranes. The ornithine side chain, being a primary amine, contributes to the overall positive charge of the peptide.
Mechanism of Action of Cationic Antimicrobial Peptides
Caption: Representative mechanism of action for a cationic antimicrobial peptide.[2][3][4]
Synthesis of Anticancer Peptides (ACPs)
Certain peptides exhibit selective toxicity towards cancer cells. One of the mechanisms involves the induction of apoptosis (programmed cell death). The incorporation of ornithine can influence the peptide's charge, hydrophobicity, and helical structure, which are critical for its interaction with cancer cell membranes and subsequent induction of apoptosis.
Simplified Apoptosis Signaling Pathway Induced by an Anticancer Peptide
Caption: A simplified intrinsic apoptosis pathway induced by an anticancer peptide.[5][6][7][8]
Conclusion
This compound is a versatile and valuable reagent for solid-phase peptide synthesis. Its key feature, the orthogonal 2-Cl-Z protecting group, provides chemists with the flexibility to synthesize complex peptides, including cyclic structures and peptides requiring specific side-chain modifications. The protocols and data presented in these application notes serve as a comprehensive guide for researchers in the field of peptide chemistry and drug development, facilitating the synthesis of novel peptide-based therapeutics. As with any synthetic procedure, optimization of the provided protocols for specific peptide sequences and laboratory conditions is recommended to achieve the best results.
References
- 1. Anticancer bioactive peptides suppress human colorectal tumor cell growth and induce apoptosis via modulating the PARP-p53-Mcl-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
- 8. Anti-cancer peptides: classification, mechanism of action, reconstruction and modification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Boc-Orn(2-Cl-Z)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Orn(2-Cl-Z)-OH is a crucial building block in Boc-based solid-phase peptide synthesis (Boc-SPPS) for the incorporation of ornithine residues. The δ-amino group of ornithine is protected by the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group, which offers stability against the moderately acidic conditions required for the removal of the Nα-tert-butyloxycarbonyl (Boc) group. This orthogonality allows for the selective deprotection of the Nα-amino group for peptide chain elongation, while the 2-Cl-Z group remains intact until the final cleavage from the resin with strong acids. These application notes provide a detailed protocol for the efficient incorporation of this compound into peptide sequences using manual Boc-SPPS.
Key Characteristics of this compound in Boc-SPPS
| Property | Description |
| Nα-Protecting Group | tert-Butyloxycarbonyl (Boc) |
| Side-Chain Protecting Group | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) |
| Boc Deprotection | Removed by moderate acids, typically 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[1] |
| 2-Cl-Z Deprotection | Stable to TFA; removed by strong acids such as anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) during the final cleavage step.[2] |
| Solubility | Soluble in common SPPS solvents such as N,N-Dimethylformamide (DMF) and Dichloromethane (DCM). |
Experimental Protocols
Resin Preparation and Swelling
Proper swelling of the resin is critical for efficient peptide synthesis.
-
Resin Selection: Merrifield resin is commonly used for the synthesis of peptide acids, while MBHA (4-Methylbenzhydrylamine) resin is suitable for peptide amides.
-
Procedure:
-
Place the desired amount of resin in a reaction vessel.
-
Add DCM to swell the resin for at least 30-60 minutes with gentle agitation.
-
Drain the solvent by filtration.
-
Nα-Boc Deprotection
This step removes the temporary Boc group from the N-terminus of the growing peptide chain.
-
Reagents: 50% TFA in DCM.
-
Procedure:
-
Add the 50% TFA/DCM solution to the resin.
-
Agitate for a 5-minute pre-wash.[1]
-
Drain and add a fresh 50% TFA/DCM solution.
-
Agitate for an additional 20-30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x) to remove residual acid.
-
Neutralization
The N-terminal ammonium salt formed after deprotection must be neutralized to the free amine before coupling.
-
Reagent: 10% N,N-Diisopropylethylamine (DIEA) in DCM.
-
Procedure:
-
Add the 10% DIEA/DCM solution to the resin.
-
Agitate for 5-10 minutes.
-
Repeat the neutralization step.
-
Drain the solution and wash the resin thoroughly with DCM (3x).
-
Coupling of this compound
This protocol describes a standard coupling procedure using HBTU/DIEA activation.
-
Reagents:
-
This compound (3-4 equivalents)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3-4 equivalents)
-
DIEA (6-8 equivalents)
-
DMF (peptide synthesis grade)
-
-
Procedure:
-
Pre-activation: In a separate vessel, dissolve this compound and HBTU in DMF. Add DIEA and allow the mixture to pre-activate for 1-5 minutes.
-
Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. For potentially difficult couplings, the reaction time can be extended, or a double coupling protocol may be employed.[3]
-
Monitoring: The completion of the coupling reaction can be monitored using the qualitative Kaiser (ninhydrin) test. A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction.[3]
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
Final Cleavage and Deprotection
This step cleaves the completed peptide from the resin and removes the 2-Cl-Z side-chain protecting group. Anhydrous HF is a common reagent for this purpose.
-
Caution: Anhydrous HF is extremely toxic and corrosive and requires specialized equipment and handling procedures.
-
Cleavage Cocktail: A typical cocktail is HF:p-cresol (9:1, v/v). p-Cresol acts as a scavenger to trap reactive carbocations generated during cleavage.
-
Procedure:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Transfer the resin to a specialized HF cleavage apparatus.
-
Add the scavenger (e.g., p-cresol).
-
Cool the vessel to -5 to 0 °C.
-
Carefully distill anhydrous HF into the reaction vessel.
-
Stir the mixture at 0 °C for 1-2 hours. The removal of the 2-Cl-Z group can be slow at lower temperatures, so ensuring the temperature is maintained and allowing for sufficient reaction time is crucial.[2]
-
After the reaction, the HF is carefully removed by evaporation under a stream of nitrogen.
-
The crude peptide is precipitated with cold diethyl ether, collected by filtration or centrifugation, and washed multiple times with cold ether.
-
The precipitated peptide is then dried under vacuum.
-
Data Presentation
The following table summarizes illustrative quantitative data for the coupling of this compound. Actual results may vary depending on the peptide sequence, resin, and specific coupling conditions.
| Coupling Method | Amino Acid Equivalents | Coupling Reagent Equivalents | Base Equivalents | Typical Coupling Time (hours) | Coupling Efficiency (%) |
| HBTU/DIEA | 3 | 3 | 6 | 1 - 2 | >99% |
| DIC/HOBt | 3 | 3 | - | 2 - 4 | >98% |
| Double Coupling (HBTU/DIEA) | 2 x 3 | 2 x 3 | 2 x 6 | 2 x 1 | >99.5% |
Mandatory Visualization
Caption: Boc-SPPS workflow for incorporating this compound.
Potential Side Reactions and Troubleshooting
-
Incomplete Coupling: If the Kaiser test is positive after the initial coupling, a second coupling step (double coupling) is recommended to drive the reaction to completion.[3]
-
Racemization: While less common with urethane-protected amino acids like Boc-derivatives, racemization can occur, especially with prolonged activation times. It is advisable to use the minimum pre-activation time necessary.
-
Side Reactions during Cleavage: The strong acidic conditions of HF cleavage can lead to side reactions with sensitive amino acids (e.g., Trp, Met). The use of appropriate scavengers in the cleavage cocktail is essential to minimize these side products.
Conclusion
The use of this compound in Boc-SPPS provides a reliable method for the synthesis of ornithine-containing peptides. The stability of the 2-Cl-Z protecting group to TFA and its clean removal with strong acids make it an excellent choice for this synthetic strategy. By following the detailed protocols and considering the potential challenges outlined in these application notes, researchers can successfully incorporate this valuable amino acid derivative into their target peptide sequences.
References
Deprotection of the 2-Chlorobenzyloxycarbonyl (2-Cl-Z) Group from the Ornithine Side Chain: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group is a crucial amine protecting group employed in peptide synthesis, particularly for the side chain of amino acids like ornithine. Its stability under various conditions and its susceptibility to specific cleavage reagents make it a valuable tool in the synthesis of complex peptides. The 2-Cl-Z group is frequently utilized in Boc solid-phase peptide synthesis (SPPS) to protect the δ-amino group of ornithine.[1][2] This document provides detailed application notes and protocols for the efficient removal of the 2-Cl-Z protecting group from the ornithine side chain, a critical step in obtaining the final, deprotected peptide.
The selection of an appropriate deprotection strategy is paramount to ensure high yield and purity of the target peptide. The two primary methods for the removal of the 2-Cl-Z group are strong acid cleavage and catalytic hydrogenolysis.[1] The choice between these methods depends on the overall synthetic strategy, the presence of other protecting groups, and the sensitivity of the peptide sequence.
Deprotection Methods: A Comparative Overview
The deprotection of the 2-Cl-Z group from the ornithine side chain can be achieved through two main pathways: acid-catalyzed cleavage and catalytic hydrogenolysis. Each method offers distinct advantages and is suited for different synthetic contexts.
Data Presentation: Comparison of Deprotection Methods
| Deprotection Method | Reagents | Typical Conditions | Reaction Time | Typical Yield | Purity | Key Advantages & Disadvantages |
| Strong Acid Cleavage | Anhydrous Hydrogen Fluoride (HF) | -5 to 0 °C, with scavengers (e.g., anisole, p-cresol) | 1-2 hours | > 90% | Good to Excellent | Advantages: Efficient for simultaneous cleavage from the resin and deprotection of multiple protecting groups in Boc-SPPS.[3][4][5] Disadvantages: Requires specialized, hazardous equipment; can lead to side reactions if not properly scavenged.[6][7] |
| Hydrogen Bromide in Trifluoroacetic Acid (HBr/TFA) | Room temperature | 1-4 hours | 85-95% | Good | Advantages: Strong acid cleavage without the need for specialized HF apparatus.[1] Disadvantages: HBr is corrosive and requires careful handling. | |
| Catalytic Hydrogenolysis | H₂, Palladium on Carbon (Pd/C) | Room temperature, atmospheric pressure | 2-16 hours | > 95% | Excellent | Advantages: Mild and clean deprotection, with byproducts (toluene and CO₂) that are easily removed.[8] Disadvantages: Catalyst can be poisoned by sulfur-containing residues; may reduce other functional groups. |
| Catalytic Transfer Hydrogenolysis | Formic acid, Palladium on Carbon (Pd/C) | Gentle warming, acidic pH | 1-4 hours | > 95% | Excellent | Advantages: Avoids the use of gaseous hydrogen; rapid deprotection.[1][8] Disadvantages: Requires careful monitoring of pH. |
Experimental Protocols
Protocol 1: Strong Acid Cleavage using Anhydrous Hydrogen Fluoride (HF)
This protocol is suitable for peptides synthesized using Boc-SPPS on a compatible resin.
Materials:
-
Peptide-resin with 2-Cl-Z protected ornithine
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol, p-thiocresol)
-
HF cleavage apparatus
-
Cold diethyl ether
-
Solvent for peptide dissolution (e.g., aqueous acetic acid)
Procedure:
-
Place the dried peptide-resin (typically 200 mg - 1 g) and a magnetic stir bar into the HF-resistant reaction vessel.[4]
-
Add the appropriate scavenger mixture. A common mixture for peptides containing cysteine is HF/anisole/dimethyl sulfide (DMS)/p-thiocresol (10:1:1:0.2 v/v/v/v). For other peptides, HF/DMS/anisole (10:1:1 v/v/v) can be used.[5]
-
Cool the reaction vessel in a dry ice/acetone bath to -78 °C.
-
Carefully distill the required volume of anhydrous HF into the reaction vessel (typically 9 mL HF per 1 g of resin).[4]
-
Allow the reaction mixture to warm to -5 to 0 °C and stir for 1-2 hours. Slower removal of the 2-Cl-Z group may occur at temperatures below -5 °C.[3]
-
After the reaction is complete, remove the HF by evaporation under a vacuum, ensuring the temperature remains below 0 °C.
-
Once all HF is removed, add cold diethyl ether to the reaction vessel to precipitate the crude peptide.
-
Wash the precipitated peptide several times with cold diethyl ether to remove scavengers.
-
Dissolve the crude peptide in a suitable solvent (e.g., 10% aqueous acetic acid) and lyophilize to obtain the deprotected peptide.
Protocol 2: Catalytic Transfer Hydrogenolysis
This protocol offers a milder alternative to strong acid cleavage and avoids the use of gaseous hydrogen.
Materials:
-
2-Cl-Z protected peptide
-
Methanol (MeOH)
-
Formic acid
-
Palladium on carbon (5% or 10% Pd/C)
-
Inert gas (e.g., Argon or Nitrogen)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve the 2-Cl-Z protected peptide in a 10% solution of formic acid in methanol.[1]
-
Add an equal mass of Pd/C catalyst with respect to the peptide.[1]
-
Gently warm the mixture until gas evolution is observed.
-
Stir the reaction mixture vigorously at room temperature under an inert atmosphere. Maintain an acidic pH by adding more formic acid if necessary.[1]
-
Monitor the progress of the deprotection by an appropriate analytical technique (e.g., TLC or HPLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filter cake with methanol.
-
Evaporate the combined filtrates in vacuo to obtain the crude deprotected peptide.[1]
Visualizations
Deprotection Workflow
Caption: General workflows for strong acid cleavage and catalytic hydrogenolysis.
Chemical Reaction of 2-Cl-Z Deprotection
Caption: Chemical transformation during 2-Cl-Z deprotection from ornithine.
Potential Side Reactions and Troubleshooting
During the deprotection of the 2-Cl-Z group, several side reactions can occur, potentially leading to a decrease in yield and purity.
-
Alkylation: The benzyl cation generated during acidic cleavage can alkylate nucleophilic residues such as tryptophan, methionine, and tyrosine. The use of scavengers like anisole, cresol, and thioanisole is crucial to trap these reactive species.[6]
-
Incomplete Deprotection: Insufficient reaction time, low temperature (in the case of HF cleavage), or catalyst poisoning can lead to incomplete removal of the 2-Cl-Z group. Monitoring the reaction progress is essential to ensure complete deprotection.
-
Over-reduction: In catalytic hydrogenolysis, other functional groups in the peptide, such as alkenes or alkynes, may be reduced. Careful selection of the catalyst and reaction conditions can help to minimize over-reduction.[8]
Troubleshooting:
-
Low Yield: If the yield is low after acidic cleavage, ensure that the HF was completely removed before precipitation and that the peptide is fully soluble in the chosen solvent. For hydrogenolysis, check for catalyst poisoning and ensure adequate mixing.
-
Impure Product: If impurities are observed, consider optimizing the scavenger cocktail for acidic cleavage or adjusting the reaction time and temperature for either method. Purification by HPLC is often necessary to obtain a highly pure peptide.
Conclusion
The successful deprotection of the 2-Cl-Z group from the ornithine side chain is a critical step in the synthesis of many complex peptides. Both strong acid cleavage and catalytic hydrogenolysis are effective methods for this transformation. The choice of method should be carefully considered based on the specific requirements of the peptide being synthesized. By following the detailed protocols and considering the potential side reactions outlined in these application notes, researchers can achieve efficient and high-yielding deprotection, leading to the successful synthesis of their target peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Coupling of Boc-Orn(2-Cl-Z)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the efficient incorporation of Nα-Boc-Nδ-(2-chlorobenzyloxycarbonyl)-L-ornithine (Boc-Orn(2-Cl-Z)-OH) in solid-phase peptide synthesis (SPPS). The information herein is intended to guide researchers in overcoming challenges associated with the coupling of this sterically hindered amino acid derivative.
Introduction
This compound is a valuable building block in peptide synthesis, offering an orthogonally protected ornithine residue. The Nα-tert-butyloxycarbonyl (Boc) group provides temporary protection of the alpha-amino group, which is readily cleaved by mild acids like trifluoroacetic acid (TFA). The Nδ-(2-chlorobenzyloxycarbonyl) (2-Cl-Z) group offers robust protection of the side-chain amino group, stable to the conditions of Boc-deprotection but removable under strong acidic conditions such as with hydrogen fluoride (HF). This orthogonal protection strategy is crucial for the synthesis of complex peptides and peptidomimetics.
However, the bulky nature of both the Boc and 2-Cl-Z protecting groups can lead to steric hindrance during the coupling reaction, potentially resulting in lower coupling efficiencies and the formation of deletion sequences. Therefore, careful selection of coupling reagents and optimization of reaction conditions are critical for the successful incorporation of this compound.
Data Presentation: Coupling Reagent Performance for Hindered Amino Acids
| Coupling Reagent | Reagent Type | Relative Efficiency for Hindered Couplings | Key Considerations |
| HATU | Uronium/Aminium | Very High | Generally considered one of the most effective reagents for difficult couplings.[1] |
| HBTU/TBTU | Uronium/Aminium | High | Widely used and effective, but can cause guanidinylation of the N-terminus if used in excess.[1] |
| PyBOP | Phosphonium | High | Effective for minimizing racemization.[2] |
| DCC/DIC + HOBt | Carbodiimide | Low to Moderate | Cost-effective but less reactive for hindered couplings. DIC is preferred for SPPS as the urea byproduct is soluble.[1] |
Experimental Protocols
This section provides a detailed protocol for the manual Boc-SPPS of a peptide containing this compound. The protocol includes resin preparation, the iterative cycle of deprotection, neutralization, and coupling, and monitoring of the coupling reaction.
Protocol 1: Boc Solid-Phase Peptide Synthesis Cycle
This protocol outlines a single cycle for the incorporation of an amino acid using the Boc strategy.
1. Resin Preparation and Swelling:
-
Place the desired amount of a suitable resin (e.g., Merrifield or PAM resin) in a reaction vessel.
-
Wash the resin with dichloromethane (DCM) (3 x 10 mL/g of resin).
-
Swell the resin in DCM for at least 30 minutes with gentle agitation.
2. Nα-Boc Deprotection:
-
Drain the DCM from the swelled resin.
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate the mixture for 2 minutes.
-
Drain the TFA/DCM solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA/DCM solution and wash the resin with DCM (3 x 10 mL/g).
-
Wash with isopropanol (IPA) (2 x 10 mL/g) and then with DCM (3 x 10 mL/g).
3. Neutralization:
-
Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.
-
Agitate for 2 minutes.
-
Drain the DIEA/DCM solution.
-
Repeat the neutralization step.
-
Wash the resin with DCM (5 x 10 mL/g) to remove excess base.
4. Coupling of this compound:
-
Activation: In a separate vessel, dissolve this compound (2-4 equivalents relative to the resin loading) and a suitable coupling reagent (e.g., HATU, 1.95 equivalents) in N,N-dimethylformamide (DMF). Add DIEA (3-6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature. For difficult couplings, the reaction time can be extended, or the temperature can be slightly elevated (e.g., to 30-40°C).[3]
-
Monitoring: Monitor the completion of the coupling reaction using the Kaiser test (see Protocol 2).
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3 x 10 mL/g) and DCM (3 x 10 mL/g).
5. Capping (Optional):
-
If the Kaiser test remains positive after a second coupling attempt, it is advisable to cap the unreacted amino groups to prevent the formation of deletion peptides.
-
Treat the resin with a solution of acetic anhydride and DIEA in DMF for 30 minutes.
-
Wash the resin with DMF and DCM.
Protocol 2: Monitoring Coupling with the Kaiser Test
The Kaiser test is a qualitative colorimetric assay to detect the presence of free primary amines on the resin.[4]
Reagents:
-
Solution A: 5% (w/v) ninhydrin in ethanol.
-
Solution B: 80% (w/v) phenol in ethanol.
-
Solution C: 2% (v/v) of 0.001 M aqueous KCN in pyridine.
Procedure:
-
Take a small sample of resin beads (5-10 mg) from the reaction vessel.
-
Wash the beads thoroughly with DMF and then ethanol.
-
Place the washed beads in a small glass test tube.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C.
-
Heat the test tube at 100-120°C for 5 minutes.[3]
-
Observe the color of the beads and the solution.
Interpretation:
-
Intense Blue/Purple: Positive result. Indicates the presence of free primary amines (incomplete coupling). A recoupling is necessary.[3]
-
Yellow/Colorless: Negative result. Indicates the absence of free primary amines (complete coupling). Proceed to the next deprotection step.[1]
Visualizations
Experimental Workflow for Boc-SPPS
Caption: General workflow for one cycle of Boc-Solid Phase Peptide Synthesis (SPPS).
Decision Logic for Coupling Strategy
References
The Strategic Application of Boc-Orn(2-Cl-Z)-OH in the Synthesis of Cyclic Peptides: A Guide for Researchers
For immediate release:
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of Nα-tert-butyloxycarbonyl-Nδ-(2-chlorobenzyloxycarbonyl)-L-ornithine (Boc-Orn(2-Cl-Z)-OH) in the synthesis of cyclic peptides. The unique orthogonal protection strategy afforded by this reagent allows for the selective deprotection of the ornithine side chain, enabling the synthesis of complex cyclic peptide architectures with high precision and yield.
Introduction to this compound in Cyclic Peptide Synthesis
This compound is a key building block in modern peptide chemistry, particularly in the construction of cyclic peptides for therapeutic and research applications. The tert-butyloxycarbonyl (Boc) group on the α-amino position provides temporary protection during solid-phase peptide synthesis (SPPS) and is readily removed under mildly acidic conditions. The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group protecting the δ-amino group of the ornithine side chain offers robust, orthogonal protection. This 2-Cl-Z group is stable to the trifluoroacetic acid (TFA) used for Boc deprotection, allowing for the selective unmasking of other functional groups.[1] Its removal typically requires stronger acidic conditions, such as hydrogen fluoride (HF), or hydrogenolysis, providing a critical handle for specific cyclization strategies.[1][2] This dual protection scheme is instrumental in directing the formation of specific amide bonds during macrocyclization, a crucial step in the synthesis of many biologically active cyclic peptides.
Applications in Drug Discovery and Development
The incorporation of ornithine into cyclic peptides is a widely used strategy in drug discovery to enhance structural rigidity, metabolic stability, and receptor binding affinity. Cyclic peptides containing ornithine, such as the natural antibiotic Gramicidin S and its analogs, exhibit a range of biological activities, including antimicrobial and anticancer properties.[3][4] The use of this compound allows for the precise synthesis of such analogs, facilitating structure-activity relationship (SAR) studies and the development of novel therapeutic agents. The ornithine side chain can participate in head-to-side-chain or side-chain-to-side-chain cyclizations, or it can be a key residue in head-to-tail cyclized peptides where its charge and conformational properties are critical for biological function.
Quantitative Data Summary
The following table summarizes representative cyclization yields for an ornithine-containing cyclic tetrapeptide, c[-d-Orn-Phe-d-Pro-Gly-]. While this specific example utilized a Boc protecting group on the ornithine side chain, the data illustrates the impact of different coupling reagents on cyclization efficiency, which is a critical consideration in any cyclic peptide synthesis.
| Linear Peptide Sequence | Cyclization Reagent | Yield (%) |
| H-d-Orn(Boc)-Phe-d-Pro-Gly-OH | NDPP | 64 |
| H-d-Orn(Boc)-Phe-d-Pro-Gly-OH | DPPA | 50 |
| H-d-Orn(Boc)-Phe-d-Pro-Gly-OH | DPPA/TEA | 50 |
| H-d-Orn(Boc)-Phe-d-Pro-Gly-OH | EDC/DMAP | 26 |
| H-d-Orn(Boc)-Phe-d-Pro-Gly-OH | BOP/DMAP | 15 |
| H-d-Orn(Boc)-Phe-d-Pro-Gly-OH | HBTU/DMAP | 13 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a generic ornithine-containing cyclic peptide using this compound. The workflow is divided into three main stages: solid-phase synthesis of the linear peptide, cleavage from the resin, and solution-phase cyclization.
Protocol 1: Solid-Phase Synthesis of the Linear Peptide
This protocol describes the assembly of the linear peptide on a 2-chlorotrityl chloride resin, which permits cleavage under mild acidic conditions that leave the 2-Cl-Z group intact.
Materials:
-
2-Chlorotrityl chloride resin
-
Boc-protected amino acids (including this compound)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
Piperidine (for optional Fmoc deprotection if using a mixed protection strategy)
Procedure:
-
Resin Swelling and First Amino Acid Coupling:
-
Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a reaction vessel.
-
Dissolve the first Boc-protected amino acid (e.g., Boc-Gly-OH, 2 equivalents) and DIEA (4 equivalents) in DCM.
-
Add the amino acid solution to the swollen resin and agitate for 2-4 hours.
-
Cap any unreacted sites by adding methanol and agitating for 30 minutes.
-
Wash the resin with DCM (3x), DMF (3x), and DCM (3x).
-
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM (3x).
-
-
Neutralization:
-
Treat the resin with a solution of 10% DIEA in DCM for 10 minutes.
-
Wash the resin with DCM (3x).
-
-
Coupling of Subsequent Amino Acids (including this compound):
-
Dissolve the next Boc-amino acid (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Monitor coupling completion using a Kaiser test.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Protocol 2: Cleavage of the Linear Peptide from the Resin
This protocol describes the mild acid cleavage of the peptide from the 2-chlorotrityl chloride resin.
Materials:
-
Acetic acid/Trifluoroethanol/DCM (1:2:7 v/v/v) solution
-
Cold diethyl ether
Procedure:
-
Wash the peptide-resin with DCM (3x) and dry under vacuum.
-
Treat the resin with the acetic acid/trifluoroethanol/DCM solution for 2 hours.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude linear peptide by adding the concentrated filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether (2x).
-
Lyophilize the crude linear peptide.
Protocol 3: Solution-Phase Head-to-Tail Cyclization
This protocol describes the cyclization of the linear peptide in solution under high dilution to favor intramolecular reaction.
Materials:
-
Purified linear peptide
-
Anhydrous DMF
-
HBTU
-
HOBt
-
DIEA
Procedure:
-
Dissolve the lyophilized linear peptide in a large volume of anhydrous DMF to achieve a final concentration of approximately 1 mM.
-
Add HBTU (1.5 equivalents), HOBt (1.5 equivalents), and DIEA (3 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the cyclization by LC-MS.
-
Once the reaction is complete, remove the DMF under high vacuum.
-
Purify the crude cyclic peptide by reverse-phase HPLC.
-
Lyophilize the purified cyclic peptide.
Protocol 4: Deprotection of the 2-Cl-Z Group (if required)
This step is only necessary if the final cyclic peptide requires a free ornithine side chain.
Materials:
-
Cyclic peptide with protected ornithine
-
Anhydrous HF or Palladium on carbon (Pd/C) and a hydrogen source
-
Appropriate scavengers (e.g., anisole)
Procedure (HF Cleavage):
-
Place the protected cyclic peptide in a specialized HF cleavage apparatus.
-
Add appropriate scavengers.
-
Cool the vessel to -78°C and condense anhydrous HF into it.
-
Allow the reaction to stir at 0°C for 1-2 hours.
-
Remove the HF under vacuum.
-
Triturate the residue with cold diethyl ether and collect the deprotected peptide.
-
Purify by reverse-phase HPLC.
Procedure (Hydrogenolysis):
-
Dissolve the protected cyclic peptide in a suitable solvent (e.g., methanol, acetic acid).
-
Add Pd/C catalyst.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir for several hours.
-
Monitor the reaction by LC-MS.
-
Filter off the catalyst and concentrate the solution.
-
Purify by reverse-phase HPLC.
Visualizations
Experimental Workflow for Cyclic Peptide Synthesis
Caption: Workflow for cyclic peptide synthesis using this compound.
Hypothetical Signaling Pathway Modulation by an Ornithine-Containing Cyclic Peptide
Many cyclic peptides exert their therapeutic effects by modulating cell signaling pathways. For instance, a cyclic peptide containing ornithine could be designed to act as an antagonist for a G protein-coupled receptor (GPCR), thereby inhibiting a downstream signaling cascade implicated in a disease state.
Caption: Inhibition of a GPCR signaling pathway by a cyclic peptide antagonist.
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and syntheses of gramicidin S analogs, cyclo(-X-Leu-X-D-Phe-Pro-)2 (X=His, Lys, Orn, Dab and Dap) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of Modified Ornithine Residues Using Boc-Orn(2-Cl-Z)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Nα-Boc-Nδ-(2-chlorobenzyloxycarbonyl)-L-ornithine (Boc-Orn(2-Cl-Z)-OH) in solid-phase peptide synthesis (SPPS). This reagent is a key building block for introducing modified ornithine residues into peptide sequences, a strategy employed to enhance peptide stability, modulate biological activity, and enable site-specific conjugation.
Introduction
Ornithine, a non-proteinogenic amino acid, is a versatile tool in peptide chemistry. Its side chain contains a primary amine that can be functionalized to create unique peptide architectures, such as lactam bridges for conformational constraint, or to attach payloads like drugs or imaging agents. The successful synthesis of such modified peptides hinges on a robust protecting group strategy. This compound is designed for use in Boc-based SPPS. The Nα-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while the Nδ-amino group of the ornithine side chain is protected by the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group. The 2-Cl-Z group is stable to the mildly acidic conditions used for Boc deprotection but can be removed under strong acidic conditions (e.g., HF cleavage) or by hydrogenolysis, offering strategic options for peptide design.[1]
Data Presentation: Comparison of Ornithine Side-Chain Protecting Groups in Boc-SPPS
The choice of protecting group for the ornithine side chain is critical and depends on the overall synthetic strategy. The following table provides a comparative summary of common protecting groups for ornithine used in Boc-SPPS.
| Protecting Group | Abbreviation | Deprotection Conditions | Key Advantages | Key Disadvantages |
| 2-Chlorobenzyloxycarbonyl | 2-Cl-Z | Strong acid (HF, TFMSA), Hydrogenolysis[1][2] | Stable to repetitive TFA treatment for Boc removal. | Requires harsh cleavage conditions or catalytic hydrogenation. |
| Benzyloxycarbonyl | Z | Strong acid (HF), Hydrogenolysis[1] | Well-established protecting group. | Can be partially labile to strong TFA treatment over many cycles. |
| Trifluoroacetyl | Tfa | Mild base (e.g., piperidine) | Orthogonal to the Boc group. | Can be difficult to remove completely and may lead to side reactions. |
| Allyloxycarbonyl | Alloc | Pd(0) catalysis | Orthogonal to both Boc and acid-labile side-chain protecting groups. | Requires specific catalytic deprotection steps. |
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide Sequence via Manual Boc-SPPS
This protocol describes the manual solid-phase synthesis of a peptide containing an ornithine residue using this compound on a Merrifield resin.
Materials:
-
Merrifield resin (or other suitable resin for Boc-SPPS)
-
Boc-protected amino acids, including this compound
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU/HOBt or DIC/HOBt)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.
-
First Amino Acid Coupling (if applicable): Couple the first Boc-protected amino acid to the resin according to standard protocols for the chosen resin.
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Drain the solution.
-
Treat the resin with 50% TFA in DCM for 20-30 minutes.[3]
-
Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).
-
-
Neutralization:
-
Wash the resin with DCM (2x).
-
Treat the resin with 10% DIEA in DCM for 2 minutes (2x).
-
Wash the resin with DCM (5x).
-
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a suitable activating agent (e.g., HBTU/HOBt or DIC/HOBt) in DMF.
-
Add DIEA (6 equivalents) to the activation mixture and allow to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete coupling), the coupling step should be repeated.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat Synthesis Cycle: Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.
Protocol 2: Cleavage and Deprotection of the Peptide from the Resin (HF Cleavage)
This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the 2-Cl-Z and other acid-labile side-chain protecting groups using anhydrous hydrogen fluoride (HF).
Safety Precaution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel with appropriate personal protective equipment.
Materials:
-
Peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol, thioanisole)
-
Diethyl ether, cold
-
HF cleavage apparatus
Procedure:
-
Resin Preparation: Dry the peptide-resin thoroughly under vacuum.
-
HF Cleavage:
-
Place the dried peptide-resin in the reaction vessel of the HF apparatus.
-
Add the appropriate scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole). The choice of scavengers depends on the peptide sequence.[3]
-
Cool the reaction vessel to 0°C.
-
Carefully distill the required amount of anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours. For peptides containing Arg(Tos) or Lys(2-Cl-Z), longer reaction times at temperatures up to 5°C may be necessary for complete deprotection.[4]
-
-
HF Evaporation: Evaporate the HF under a stream of nitrogen gas.
-
Peptide Precipitation:
-
Wash the resin-peptide mixture with cold diethyl ether to remove the scavengers.
-
Triturate the residue with cold diethyl ether to precipitate the crude peptide.
-
-
Peptide Collection: Collect the precipitated peptide by filtration or centrifugation.
-
Washing: Wash the peptide pellet with cold diethyl ether (3x).
-
Drying: Dry the crude peptide under vacuum.
Protocol 3: Purification and Analysis of the Ornithine-Containing Peptide
Purification by Reverse-Phase HPLC (RP-HPLC):
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Chromatography:
-
Equilibrate a C18 RP-HPLC column with the initial mobile phase conditions (e.g., 95% Solvent A: 0.1% TFA in water, 5% Solvent B: 0.1% TFA in acetonitrile).
-
Inject the peptide solution.
-
Elute the peptide using a linear gradient of increasing Solvent B concentration.
-
Monitor the elution profile at 214 nm or 280 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC. Pool the fractions with the desired purity (typically >95%).[5]
-
Lyophilization: Lyophilize the pooled fractions to obtain the purified peptide as a fluffy white powder.
Analysis by Mass Spectrometry (MS):
-
Confirm the identity of the purified peptide by determining its molecular weight using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. The observed mass should correspond to the calculated theoretical mass of the desired peptide.
Mandatory Visualizations
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. chempep.com [chempep.com]
- 4. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 5. Impurity profiling quality control testing of synthetic peptides using liquid chromatography-photodiode array-fluorescence and liquid chromatography-electrospray ionization-mass spectrometry: the obestatin case - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Cleavage of Boc-Orn(2-Cl-Z)-OH from Solid-Phase Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
In Boc-based solid-phase peptide synthesis (SPPS), the selection of appropriate side-chain protecting groups and their subsequent removal are critical for the successful synthesis of the target peptide. Boc-Orn(2-Cl-Z)-OH is a commonly used ornithine derivative where the δ-amino group is protected by the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group. The 2-Cl-Z group offers enhanced stability against the mildly acidic conditions used for the repetitive removal of the Nα-Boc group throughout the synthesis. However, this increased stability necessitates the use of strong acids for its complete removal during the final cleavage step.
This document provides detailed application notes and protocols for the efficient cleavage of peptides containing the Orn(2-Cl-Z) residue from various solid-phase resins. It outlines recommended cleavage cocktails, detailed experimental procedures, and a comparative overview of different methodologies.
Cleavage Cocktails: A Comparative Overview
The choice of cleavage cocktail is paramount for the successful deprotection of the Orn(2-Cl-Z) side chain and cleavage of the peptide from the resin. Standard trifluoroacetic acid (TFA) cocktails are generally insufficient for the complete removal of the 2-Cl-Z group. Therefore, stronger acid systems such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) are the methods of choice.
The following table summarizes various cleavage cocktails and their applications.
| Cocktail ID | Composition | Recommended Use | Key Features & Considerations |
| HF/Anisole | 90% Anhydrous HF, 10% Anisole | Primary recommendation for 2-Cl-Z cleavage. Suitable for most peptides synthesized on resins like PAM and MBHA. | Highly effective but requires a specialized, HF-resistant apparatus. Anisole acts as a scavenger to trap carbocations. Reaction is typically performed at 0°C. |
| "Low-High" HF | Low: 25% HF, 65% DMS, 10% p-cresol; High: 90% HF, 10% p-cresol | For peptides with multiple sensitive residues or very acid-stable protecting groups. | The "low" HF step with dimethyl sulfide (DMS) promotes an SN2 mechanism for deprotection of less stable groups, followed by a "high" HF step for complete cleavage of resistant groups like 2-Cl-Z. |
| TFMSA/TFA | 10% TFMSA, 90% TFA, with scavengers (e.g., thioanisole, m-cresol) | An alternative to HF that does not require a specialized apparatus. | TFMSA is a very strong acid. The reaction can be performed in standard glassware. Careful handling is required due to its corrosive nature. |
| Standard TFA | 95% TFA, 2.5% TIS, 2.5% H₂O | Not recommended for 2-Cl-Z cleavage. For peptides with acid-labile side-chain protecting groups. | Insufficiently acidic for the complete removal of the 2-Cl-Z group, which can lead to incomplete deprotection and product heterogeneity. |
Role of Scavengers: Scavengers are crucial components of cleavage cocktails. They are nucleophilic species that "scavenge" or trap the reactive carbocations generated from the cleavage of protecting groups and the resin linker, thus preventing side reactions with sensitive amino acid residues like tryptophan, methionine, and tyrosine. Common scavengers include anisole, p-cresol, thioanisole, and triisopropylsilane (TIS).
Experimental Protocols
Safety Precaution: Anhydrous HF and TFMSA are extremely corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and a face shield. Ensure access to an emergency eyewash and shower.
Protocol 1: Anhydrous Hydrogen Fluoride (HF) Cleavage (High HF Method)
This protocol is the most effective method for the cleavage of peptides containing Orn(2-Cl-Z) from PAM or MBHA resins.
Materials:
-
Peptide-resin (dried under vacuum)
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (or other appropriate scavengers, e.g., p-cresol)
-
HF cleavage apparatus (Teflon or Kel-F)
-
Reaction vessel (Teflon)
-
Magnetic stir bar
-
Dry ice/acetone bath
-
Cold diethyl ether (-20°C)
-
Centrifuge and centrifuge tubes
-
Nitrogen or argon gas supply
Procedure:
-
Preparation: Place the dried peptide-resin (typically 0.1-0.5 g) and a magnetic stir bar into the Teflon reaction vessel of the HF apparatus.
-
Scavenger Addition: Add the scavenger, typically anisole (1.0 mL per gram of resin), to the reaction vessel.
-
Apparatus Assembly: Assemble the HF cleavage apparatus according to the manufacturer's instructions.
-
Cooling: Cool the reaction vessel in a dry ice/acetone bath to approximately -40°C.
-
HF Condensation: Carefully distill anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).
-
Cleavage Reaction: Once the desired amount of HF has been collected, remove the dry ice/acetone bath and allow the reaction vessel to warm to 0°C (using an ice-water bath). Stir the mixture at 0°C for 1-2 hours. For peptides with multiple 2-Cl-Z or other acid-resistant groups, the reaction time may be extended.
-
HF Removal: After the cleavage is complete, remove the HF by evaporation under a stream of nitrogen or by vacuum.
-
Peptide Precipitation: Once all HF has been removed, a solid residue containing the cleaved peptide and resin will remain. Add cold diethyl ether (-20°C) to the residue to precipitate the peptide.
-
Washing and Isolation: Transfer the ether slurry to a centrifuge tube. Centrifuge to pellet the peptide. Decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and cleaved protecting groups.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification.
Protocol 2: Trifluoromethanesulfonic Acid (TFMSA) Cleavage
This protocol provides a strong acid alternative to HF and can be performed in standard laboratory glassware.
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Thioanisole
-
m-Cresol
-
Round-bottom flask
-
Magnetic stir bar
-
Ice-water bath
-
Cold diethyl ether (-20°C)
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Swelling: Place the dried peptide-resin in a round-bottom flask with a magnetic stir bar. Add TFA (10 mL per gram of resin) and stir for 15-30 minutes to swell the resin.
-
Scavenger Addition: Add thioanisole (1 mL per gram of resin) and m-cresol (1 mL per gram of resin) to the flask.
-
Cooling: Cool the flask in an ice-water bath to 0°C.
-
TFMSA Addition: While stirring vigorously, slowly add TFMSA (1 mL per gram of resin) dropwise to the mixture. Caution: This is a highly exothermic reaction.
-
Cleavage Reaction: Allow the reaction to proceed at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Peptide Precipitation: After the reaction is complete, filter the mixture to remove the resin, collecting the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.
-
Washing and Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether. Wash the peptide pellet twice more with cold diethyl ether.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Data Presentation
The following table provides a qualitative comparison of the cleavage methods for peptides containing this compound. Due to the sequence-dependent nature of cleavage reactions, specific yields and purities can vary.
| Parameter | High HF Cleavage | TFMSA Cleavage | Standard TFA Cleavage |
| 2-Cl-Z Cleavage Efficiency | Excellent | Good to Excellent | Poor (Incomplete) |
| Cleavage Conditions | -5 to 0 °C, 1-2 hours | 0 °C to RT, 1.5-2.5 hours | Room Temperature, 2-4 hours |
| Required Apparatus | Specialized HF-resistant | Standard glassware | Standard glassware |
| Safety Considerations | Highly toxic and corrosive gas | Highly corrosive liquid | Corrosive liquid |
| General Outcome | High yield of fully deprotected peptide | Good yield, may require optimization | Incomplete deprotection, mixture of products |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the cleavage of a peptide containing this compound from a solid-phase resin using a strong acid cocktail.
Caption: General workflow for strong acid-mediated cleavage and deprotection.
Conclusion and Recommendations
The complete and efficient cleavage of peptides containing this compound from solid-phase resins requires the use of strong acid cocktails. Anhydrous HF is the most robust and recommended method, although TFMSA offers a viable alternative that does not require specialized equipment. Standard TFA-based cocktails are not suitable for the complete removal of the 2-Cl-Z protecting group.
For optimal results, it is recommended to:
-
Ensure the peptide-resin is thoroughly dried before cleavage.
-
Use a sufficient amount of appropriate scavengers to prevent side reactions.
-
Carefully control the reaction temperature, especially when using HF or TFMSA.
-
Perform a small-scale trial cleavage to optimize reaction time and conditions for a specific peptide sequence.
By following these guidelines and protocols, researchers can achieve high yields of crude peptide with complete deprotection of the Orn(2-Cl-Z) side chain, facilitating subsequent purification and analysis.
Application Notes and Protocols for Orthogonal Protection Strategies with Boc-Orn(2-Cl-Z)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Nα-Boc-Nδ-(2-chlorobenzyloxycarbonyl)-L-ornithine (Boc-Orn(2-Cl-Z)-OH) in an orthogonal protection strategy for solid-phase peptide synthesis (SPPS). This document includes detailed experimental protocols, data summaries, and visualizations to guide the user in the successful application of this versatile building block.
Introduction to the Boc/2-Cl-Z Orthogonal Protection Strategy
In the complex field of peptide synthesis, orthogonal protection strategies are essential for the selective manipulation of functional groups. An orthogonal system allows for the removal of one type of protecting group in the presence of others by using specific, non-interfering chemical conditions. The strategy employing the tert-butyloxycarbonyl (Boc) group for temporary α-amino protection and the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group for "permanent" side-chain protection is a powerful example of such a system.
The Boc group is acid-labile and is typically removed at each cycle of peptide elongation using a moderate acid, such as trifluoroacetic acid (TFA). The 2-Cl-Z group, on the other hand, is stable to these conditions, ensuring the integrity of the ornithine side chain throughout the synthesis. The 2-Cl-Z group is then removed at the final stage of the synthesis under harsher conditions, such as strong acid cleavage with hydrogen fluoride (HF) or by catalytic hydrogenolysis. This differential lability is the cornerstone of the Boc/2-Cl-Z orthogonal strategy, enabling the synthesis of complex peptides with high fidelity.
Data Presentation
The successful implementation of this orthogonal strategy relies on a clear understanding of the properties of the protected amino acid and the compatibility of the protecting groups with various reagents.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 118554-00-0 |
| Molecular Formula | C₁₈H₂₅ClN₂O₆ |
| Molecular Weight | 400.9 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, DCM, and other common organic solvents for peptide synthesis. |
Table 2: Orthogonality and Deprotection Conditions of Protecting Groups in Boc-SPPS
| Protecting Group | Type | Lability (Cleavage Conditions) | Stability |
| Boc (on α-amino) | Temporary | Moderate Acid (e.g., 25-50% TFA in DCM) | Base, Hydrogenolysis, Strong Acid (HF) |
| 2-Cl-Z (on Orn side-chain) | Permanent | Strong Acid (e.g., HF) or Hydrogenolysis (H₂/Pd) | Moderate Acid (TFA), Base |
| Merrifield Resin Linkage | Permanent | Strong Acid (e.g., HF) | Moderate Acid (TFA), Base, Hydrogenolysis |
| MBHA/BHA Resin Linkage | Permanent | Strong Acid (e.g., HF) | Moderate Acid (TFA), Base, Hydrogenolysis |
Mandatory Visualizations
Visual workflows and diagrams are crucial for understanding the logic of the synthesis and deprotection steps.
Application Notes and Protocols for Boc-Orn(2-Cl-Z)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of peptide synthesis, the selection of appropriate protecting groups is paramount to achieving high yields and purity of the target peptide.[1] The strategic use of orthogonal protecting groups, which can be selectively removed under distinct chemical conditions, allows for the precise and controlled assembly of complex peptide sequences.[2] Boc-Orn(2-Cl-Z)-OH is a valuable building block in solid-phase peptide synthesis (SPPS), offering a unique combination of protecting groups that facilitates advanced synthetic strategies. The α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while the side-chain amino group of ornithine is protected by the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group.
The 2-Cl-Z group exhibits remarkable stability to the acidic conditions required for Boc group removal (typically trifluoroacetic acid, TFA) and the basic conditions used for Fmoc group removal (typically piperidine).[3] This orthogonality makes this compound highly compatible with both Boc/Bzl and Fmoc/tBu protection strategies, enabling its use in the synthesis of complex peptides, including those with side-chain modifications.[2][4] The 2-Cl-Z group is typically removed by strong acids, such as hydrogen fluoride (HF) or hydrogen bromide in trifluoroacetic acid (HBr/TFA), or more mildly, by catalytic hydrogenolysis.[3][5]
These application notes provide a comprehensive overview of the compatibility of this compound with other common protecting groups, detailed experimental protocols for its use in SPPS, and decision-making tools to guide the selection of an appropriate protection strategy.
Data Presentation: Protecting Group Compatibility
The successful synthesis of complex peptides relies on a clear understanding of the stability of various protecting groups under different deprotection conditions. The following table summarizes the compatibility of common protecting groups with the conditions used for the removal of Boc, Fmoc, and 2-Cl-Z groups.
| Protecting Group | Deprotection Condition | Stability under Boc Deprotection (TFA) | Stability under Fmoc Deprotection (Piperidine) | Stability under 2-Cl-Z Deprotection (Hydrogenolysis) | Cleavage Conditions |
| Boc | Acidic | Labile | Stable | Stable | TFA, HCl |
| Fmoc | Basic | Stable | Labile | Stable | Piperidine, DBU |
| 2-Cl-Z | Hydrogenolysis/Strong Acid | Stable[3] | Stable[4] | Labile | H₂/Pd, HF, HBr/TFA[5] |
| Trityl (Trt) | Mild Acid | Labile | Stable | Stable | TFA (mild), HBr/AcOH[4] |
| t-Butyl (tBu) | Acidic | Labile | Stable | Stable | TFA, HF |
| Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) | Acidic | Labile | Stable | Stable | TFA, HF |
| Benzyl (Bzl) | Hydrogenolysis/Strong Acid | Stable | Stable | Labile | H₂/Pd, HF |
| Allyloxycarbonyl (Alloc) | Pd(0) catalyzed | Stable | Stable | Stable | Pd(PPh₃)₄/Scavenger[3] |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) | Hydrazine | Stable | Stable | Stable | 2% Hydrazine in DMF[4] |
Note: The stability indicated in the table is generally accepted in the field of peptide synthesis. However, the exact lability can be influenced by factors such as the peptide sequence and the specific reaction conditions.
Experimental Protocols
Protocol 1: Incorporation of this compound in Boc-SPPS
This protocol outlines the manual solid-phase synthesis of a peptide on a Merrifield resin using the Boc/Bzl strategy.
1. Resin Swelling and Preparation:
-
Swell the Merrifield resin (1 g, 1 mmol/g) in dichloromethane (DCM, 10 mL) for 1 hour in a reaction vessel.
-
Wash the resin with DCM (3 x 10 mL).
2. First Amino Acid Coupling (Boc-AA-OH):
-
In a separate flask, dissolve the first Boc-protected amino acid (e.g., Boc-Gly-OH, 3 mmol) in a mixture of DCM and N,N-dimethylformamide (DMF) (1:1, v/v).
-
Add N,N'-diisopropylcarbodiimide (DIC, 3 mmol) and 1-hydroxybenzotriazole (HOBt, 3 mmol).
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling completion using the Kaiser test.
-
Wash the resin with DCM (3 x 10 mL) and isopropanol (IPA) (2 x 10 mL).
3. Boc Deprotection:
-
Treat the resin with 50% TFA in DCM (10 mL) for 30 minutes.
-
Wash the resin with DCM (3 x 10 mL).
4. Neutralization:
-
Neutralize the resin with 10% N,N-diisopropylethylamine (DIEA) in DCM (2 x 10 mL) for 2 minutes each.
-
Wash the resin with DCM (3 x 10 mL).
5. Coupling of this compound:
-
In a separate flask, dissolve this compound (3 mmol) in a mixture of DCM and DMF (1:1, v/v).
-
Add DIC (3 mmol) and HOBt (3 mmol).
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling completion using the Kaiser test.
-
Wash the resin with DCM (3 x 10 mL) and IPA (2 x 10 mL).
6. Subsequent Cycles:
-
Repeat steps 3-5 for the remaining amino acids in the sequence.
7. Final Cleavage and Deprotection:
-
After the final coupling and Boc deprotection, wash the resin with DCM and dry under vacuum.
-
Treat the resin with anhydrous HF or HBr/TFA to cleave the peptide from the resin and remove the 2-Cl-Z and other side-chain protecting groups. Caution: HF is extremely hazardous and requires specialized equipment and handling procedures.
Protocol 2: On-Resin Hydrogenolysis of the 2-Cl-Z Group
This protocol describes the selective removal of the 2-Cl-Z group from the ornithine side chain while the peptide remains attached to the solid support. This allows for subsequent side-chain modification.
1. Resin Preparation:
-
Swell the peptide-resin (containing the Orn(2-Cl-Z) residue) in a suitable solvent such as DMF or a mixture of DMF/DCM in a specialized reaction vessel equipped for hydrogenation.
2. Catalyst Addition:
-
Add a palladium catalyst, such as 10% Pd on carbon (Pd/C), to the resin suspension. The amount of catalyst can range from 10% to 100% by weight relative to the peptide-resin.
3. Hydrogenolysis Reaction:
-
Purge the reaction vessel with an inert gas (e.g., argon or nitrogen).
-
Introduce hydrogen gas (H₂) to the vessel, typically at atmospheric pressure or slightly above, using a balloon or a controlled hydrogen supply.
-
Stir the reaction mixture vigorously at room temperature.
-
The reaction time can vary from a few hours to overnight, depending on the peptide sequence and the efficiency of the catalyst.
4. Monitoring the Reaction:
-
Monitor the progress of the deprotection by taking small aliquots of the resin, cleaving the peptide, and analyzing by HPLC and mass spectrometry.
5. Catalyst Removal:
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the resin and wash thoroughly with the reaction solvent to remove the catalyst. Multiple washes may be necessary.
6. Subsequent Steps:
-
The resin with the deprotected ornithine side chain is now ready for further modification or for the continuation of the peptide synthesis.
Mandatory Visualizations
Caption: SPPS workflow incorporating this compound.
Caption: Decision tree for protecting group strategy.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Deprotection of the 2-Cl-Z Group
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the incomplete removal of the 2-chloro-benzyloxycarbonyl (2-Cl-Z) protecting group.
Frequently Asked Questions (FAQs)
Q1: What is the 2-Cl-Z group and where is it commonly used?
The 2-chloro-benzyloxycarbonyl (2-Cl-Z) group is an amine protecting group. It is frequently utilized in solution-phase peptide synthesis and Boc solid-phase peptide synthesis to protect the side chains of amino acids like lysine and ornithine.[1] While less common, it is also used in Fmoc synthesis.[1]
Q2: What are the standard methods for removing the 2-Cl-Z group?
The most common methods for the removal of the 2-Cl-Z group are:
-
Catalytic Hydrogenolysis: This is a widely used method that employs a palladium catalyst (e.g., Pd/C) to cleave the protecting group.[1]
-
Acidolysis: In standard Boc synthesis, the 2-Cl-Z group can be removed simultaneously with cleavage from the resin using strong acids like hydrogen fluoride (HF) or hydrogen bromide in trifluoroacetic acid (HBr/TFA).[1]
Q3: How does the 2-Cl-Z group's stability compare to the more common Z (Cbz) group?
The 2-Cl-Z group is a modification of the benzyloxycarbonyl (Cbz or Z) group. The presence of the electron-withdrawing chlorine atom on the benzyl ring generally makes the 2-Cl-Z group more stable to acidic conditions than the standard Z group. However, it is still readily cleaved by catalytic hydrogenolysis.
Troubleshooting Guide
This guide addresses common issues encountered during the deprotection of the 2-Cl-Z group in a question-and-answer format.
Q4: My catalytic hydrogenolysis of the 2-Cl-Z group is slow or incomplete. What are the potential causes and solutions?
Several factors can lead to a sluggish or incomplete hydrogenolysis reaction. Below is a systematic approach to troubleshooting this issue.
-
Catalyst Activity: The activity of the palladium catalyst is crucial.
-
Solution: Use a fresh batch of high-quality catalyst. The activity of Pd/C can vary between suppliers and batches and can diminish over time.
-
-
Catalyst Poisoning: The palladium catalyst is highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers) and other impurities in the substrate or solvents.
-
Solution: Ensure the starting material and solvents are of high purity. If the substrate contains sulfur, consider increasing the catalyst loading or using an alternative deprotection method.
-
-
Insufficient Hydrogen Source: The availability of hydrogen at the catalyst surface is critical.
-
Solution (for H₂ gas): Ensure the system is properly purged and maintained under a positive pressure of hydrogen. If using a balloon, ensure it is adequately filled. For more challenging substrates, increasing the hydrogen pressure (e.g., to 50 psi) may be necessary.
-
Solution (for transfer hydrogenation): Ensure a sufficient excess of the hydrogen donor (e.g., formic acid, ammonium formate) is used.
-
-
Poor Mixing: In a heterogeneous reaction, efficient mixing is essential for the substrate to interact with the catalyst surface.
-
Solution: Use vigorous stirring or agitation to ensure the catalyst is well suspended in the reaction mixture.
-
-
Product Inhibition: The deprotected amine product can sometimes adhere to the catalyst surface, inhibiting its activity.
-
Solution: The addition of a small amount of acid, such as formic acid, can help to protonate the amine product, reducing its ability to bind to the catalyst.[1]
-
Q5: I am observing side products after the deprotection reaction. What are the likely side reactions and how can I minimize them?
Side reactions can compromise the yield and purity of your final product. Here are some common issues:
-
Dehalogenation: In some cases, the chlorine atom on the benzyl group can be removed by hydrogenolysis, leading to the formation of toluene and potentially other byproducts.
-
Peptide Aggregation: During solid-phase synthesis, peptide chains can aggregate, making them inaccessible to the deprotection reagents.
-
Racemization: While less common with catalytic hydrogenolysis, harsh acidic or basic conditions can lead to racemization at chiral centers.
To minimize side reactions:
-
Optimize Reaction Conditions: Use the mildest effective conditions for deprotection. This may involve screening different catalysts, solvents, and hydrogen sources.
-
Use Additives: In solid-phase synthesis, the use of chaotropic salts or additives like DMSO can help to disrupt peptide aggregation.
-
Purification: Proper purification of the crude product by chromatography (e.g., HPLC) is often necessary to remove any side products.
Data Presentation
| Catalyst System | Hydrogen Source / Reagent | Typical Conditions | Reaction Time | Yield (%) | Key Advantages & Disadvantages |
| 5-10% Pd/C | H₂ (gas, 1 atm to 3 bar) | MeOH or EtOH, Room Temp | 4 - 72 hours | Variable, up to 95%+ | Advantages: Well-established, mild, neutral pH. Disadvantages: Can be slow, catalyst quality varies, may affect other reducible groups.[2] |
| 20% Pd(OH)₂/C (Pearlman's Catalyst) | H₂ (gas) | Various Solvents | 4 hours - 6 days | 57 - 66% | Advantages: More effective for substrates that poison Pd/C. Disadvantages: Can be slower than Pd/C. |
| Pd/C + Nb₂O₅/C | H₂ (gas, 1 atm) | MeOH, Room Temp | Significantly Shorter | Excellent | Advantages: Niobic acid co-catalyst drastically facilitates deprotection.[2][3] Disadvantages: Requires preparation of a co-catalyst.[2] |
| Pd/C (Transfer Hydrogenation) | Ammonium Formate (HCOONH₄) | i-PrOH, Microwave | ~10 minutes | High | Advantages: Avoids handling H₂ gas, extremely rapid under microwave conditions.[2] Disadvantages: Requires a microwave reactor.[2] |
| Nickel Boride (in situ) | NaBH₄ + NiCl₂·6H₂O | MeOH, Room Temp | Not specified | High | Advantages: Chemoselective, unaffected by chloro, bromo, ester, and amide groups.[2] Disadvantages: Requires in situ generation of the active reagent.[2] |
Note: The reactivity of the 2-Cl-Z group is similar to the Cbz group, but reaction times may be longer due to the increased stability of the 2-Cl-Z group. Optimization of the reaction conditions for each specific substrate is recommended.
Mandatory Visualization
Caption: Troubleshooting workflow for incomplete 2-Cl-Z deprotection.
Caption: Mechanism of 2-Cl-Z deprotection by catalytic hydrogenolysis.
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenolysis of the 2-Cl-Z Group
This protocol is adapted from a general procedure for catalytic transfer hydrogenolysis and is a good starting point for the deprotection of the 2-Cl-Z group.[1]
-
Dissolution: Dissolve the 2-Cl-Z protected peptide in a 10% solution of formic acid in methanol. The concentration should be adjusted to ensure complete dissolution of the starting material.
-
Catalyst Addition: To the solution, add 5% Pd on carbon. A common starting point is to use an equal mass of catalyst with respect to the peptide.[1]
-
Reaction Initiation: Gently warm the mixture until gas evolution (CO₂) is observed.
-
Reaction Monitoring: Stir the reaction mixture vigorously and maintain an acidic pH by adding more formic acid if necessary.[1] Monitor the progress of the reaction by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the deprotection is complete, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Isolation: Evaporate the filtrate in vacuo to obtain the crude deprotected peptide.[1] Further purification may be required.
Protocol 2: Deprotection of the 2-Cl-Z Group using HBr/TFA
This method is typically used in the context of Boc solid-phase peptide synthesis for simultaneous cleavage and deprotection.
-
Resin Preparation: Wash and dry the peptide-resin thoroughly before cleavage.
-
Cleavage Cocktail: Prepare a cleavage cocktail of HBr in trifluoroacetic acid (TFA). A common concentration is 33% HBr in acetic acid, which can be adapted for use with TFA. Scavengers such as thioanisole and pentamethylbenzene should be included to prevent side reactions.
-
Cleavage Reaction: Treat the dried resin with the cleavage cocktail. For example, to 250 mg of resin, add a mixture of 500 mg pentamethylbenzene, 600 µL thioanisole, and 10 mL TFA, followed by the addition of HBr.
-
Reaction Time: Stir the suspension for 60-90 minutes at room temperature.
-
Isolation: Filter the resin and evaporate the filtrate under reduced pressure.
-
Precipitation: Precipitate the peptide by adding cold diethyl ether to the concentrated filtrate.
-
Purification: Collect the precipitated peptide by centrifugation or filtration and purify as necessary.
Note: These protocols provide a general guideline. The optimal reaction conditions (e.g., catalyst loading, reaction time, temperature) may vary depending on the specific substrate and should be determined empirically.
References
Technical Support Center: Optimizing Coupling of Boc-Orn(2-Cl-Z)-OH
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the coupling time and efficiency for Boc-Orn(2-Cl-Z)-OH in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
Q1: My coupling reaction with this compound is slow or incomplete, as indicated by a positive Kaiser test. What are the possible causes and solutions?
A1: Slow or incomplete coupling of this compound is a common issue primarily due to steric hindrance from the bulky tert-butyloxycarbonyl (Boc) group and the 2-chlorobenzyloxycarbonyl (2-Cl-Z) side-chain protecting group.[1] Here are the potential causes and recommended solutions:
-
Inadequate Coupling Reagent: Standard carbodiimide reagents like DCC or DIC may be too slow for this sterically hindered amino acid.
-
Solution: Switch to a more potent uronium/aminium salt (e.g., HATU, HBTU) or a phosphonium salt (e.g., PyBOP) coupling reagent. These are known to be more effective for challenging couplings.[2]
-
-
Insufficient Coupling Time: The standard 1-2 hour coupling time may not be sufficient.
-
Solution: Extend the coupling time to 4 hours or even overnight.[3] Monitor the reaction progress periodically with the Kaiser test.
-
-
Suboptimal Reagent Concentration: An insufficient excess of the amino acid and coupling reagents can lead to an incomplete reaction.
-
Solution: Increase the equivalents of this compound and the coupling reagents. A 2-4 fold excess relative to the resin loading is a good starting point.[4]
-
-
Peptide Aggregation: The growing peptide chain on the resin may aggregate, hindering access to the N-terminal amine.
-
Solution: Switch to a more effective solvating solvent like N-methylpyrrolidone (NMP) or add a small amount of a chaotropic salt like LiCl to the coupling mixture to disrupt aggregation.
-
Q2: I am observing side reactions or racemization during the coupling of this compound. How can I minimize these?
A2: Side reactions and racemization can be exacerbated by the more forcing conditions sometimes required for sterically hindered amino acids.
-
Over-activation of the Carboxylic Acid: Prolonged pre-activation times can increase the risk of side reactions.
-
Solution: Reduce the pre-activation time to 1-5 minutes before adding the activated amino acid solution to the resin.[5]
-
-
Inappropriate Base: The choice and amount of base can influence racemization.
-
Solution: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine. Use the minimum amount of base necessary to facilitate the reaction.[1]
-
-
Elevated Temperature: While increasing the temperature can speed up the reaction, it can also increase the rate of racemization.
-
Solution: Perform the coupling at room temperature. If a higher temperature is necessary, carefully optimize the reaction time to minimize exposure to heat.[1]
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a sterically hindered amino acid?
A1: The steric hindrance of this compound arises from the combination of the bulky Boc protecting group on the α-amino group and the 2-Cl-Z group on the side-chain amine. This bulkiness can physically obstruct the approach of the activated carboxylic acid to the free amine of the growing peptide chain, leading to slower reaction kinetics.[1]
Q2: Which coupling reagents are recommended for this compound?
A2: For sterically hindered amino acids like this compound, more powerful coupling reagents are recommended. Uronium/aminium salts such as HATU and HBTU, and phosphonium salts like PyBOP are generally more effective than carbodiimides alone.[2][6] The addition of an additive like HOBt or HOAt to carbodiimide-based methods can also improve efficiency.[7]
Q3: How can I monitor the progress of the coupling reaction?
A3: The most common method for monitoring the completion of the coupling reaction in SPPS is the qualitative Kaiser (ninhydrin) test. A positive result (blue or purple beads) indicates the presence of unreacted primary amines, signifying an incomplete reaction. A negative result (yellow or colorless beads) suggests the coupling is complete.[3]
Q4: What should I do if the Kaiser test is still positive after an extended coupling time?
A4: If a single coupling reaction is incomplete, a "double coupling" should be performed. This involves washing the resin to remove the old reagents and then repeating the coupling step with a fresh solution of activated this compound.[8] If the reaction is still incomplete, it is advisable to "cap" the unreacted amines with a reagent like acetic anhydride to prevent the formation of deletion peptide sequences.
Data Presentation
Table 1: General Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Class | Relative Speed | Typical Coupling Time | Risk of Racemization | Key Considerations |
| HATU | Uronium/Aminium Salt | Very Fast | 15 - 60 min | Low | Highly efficient for hindered couplings; should be used with a non-nucleophilic base like DIEA.[3][8] |
| HBTU | Uronium/Aminium Salt | Fast | 30 - 90 min | Low | A cost-effective and reliable option for routine and challenging couplings.[3][8] |
| PyBOP | Phosphonium Salt | Fast | 30 - 90 min | Low | Byproducts are generally less problematic than those from BOP; effective for hindered residues.[8] |
| DIC/HOBt | Carbodiimide/Additive | Moderate | 1 - 4 hours | Moderate | A classic and economical choice. The use of HOBt is crucial to suppress racemization.[3] |
Experimental Protocols
Protocol 1: Coupling of this compound using HATU
-
Resin Preparation: Swell the resin (e.g., Merrifield resin) in dichloromethane (DCM) for 30 minutes, followed by N,N-dimethylformamide (DMF) for 30 minutes. Perform Nα-Boc deprotection using 25-50% trifluoroacetic acid (TFA) in DCM.[5] Wash the resin thoroughly with DCM, isopropanol (IPA), and then DMF. Neutralize the resin with 5-10% DIEA in DMF (2 x 5 minutes) and wash again with DMF.[4]
-
Pre-activation: In a separate vessel, dissolve this compound (3-4 equivalents) and HATU (3-4 equivalents) in DMF. Add DIEA (6-8 equivalents) and allow the solution to pre-activate for 1-5 minutes.[5]
-
Coupling: Add the pre-activated amino acid solution to the swollen and neutralized peptide-resin. Agitate the mixture at room temperature for 1-2 hours. For this sterically hindered coupling, the reaction time may need to be extended to 4 hours or longer.[3]
-
Monitoring: Perform a Kaiser test to monitor for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.[3]
-
Washing: Once the coupling is complete, drain the reaction solution. Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.[5]
Protocol 2: Double Coupling Protocol
-
First Coupling: Follow the standard coupling protocol (e.g., Protocol 1).
-
Monitoring: After the initial coupling time, perform a Kaiser test.
-
Washing: If the Kaiser test is positive, wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove all traces of the previous coupling reagents.
-
Second Coupling: Prepare a fresh solution of activated this compound as described in the initial protocol and add it to the resin. Allow the second coupling to proceed for an additional 1-4 hours.
-
Final Monitoring and Washing: Perform a final Kaiser test. Once the test is negative, wash the resin extensively with DMF and DCM.
Mandatory Visualization
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Caption: Troubleshooting workflow for incomplete this compound coupling.
References
Navigating the Purification Maze: A Technical Guide for Peptides with Orn(2-Cl-Z)
For researchers, scientists, and drug development professionals, the synthesis of peptides containing modified amino acids is a common yet challenging endeavor. The incorporation of Ornithine with a 2-chlorobenzyloxycarbonyl (Orn(2-Cl-Z)) protecting group, in particular, can introduce significant hurdles during the purification process. This technical support center provides a comprehensive resource, including troubleshooting guides and frequently asked questions, to navigate these challenges and achieve high-purity peptides.
The 2-chlorobenzyloxycarbonyl (Z) group is a widely used protecting group for the side chain of ornithine, especially in Boc-based solid-phase peptide synthesis (SPPS).[1] Its stability under moderately acidic conditions, such as treatment with trifluoroacetic acid (TFA) for the removal of the N-terminal Boc group, makes it a valuable tool. However, its hydrophobic nature and the conditions required for its ultimate removal can lead to a host of purification difficulties.
Frequently Asked Questions (FAQs)
Q1: Why is my peptide containing Orn(2-Cl-Z) exhibiting poor solubility?
A1: The 2-chlorobenzyl group is highly hydrophobic, which significantly increases the overall hydrophobicity of the peptide.[2][3] This can lead to poor solubility in aqueous solutions commonly used as mobile phases in reversed-phase high-performance liquid chromatography (RP-HPLC). Peptides with high hydrophobicity have a tendency to aggregate, further complicating dissolution.[4]
Q2: What are the recommended deprotection conditions for the 2-Cl-Z group?
A2: The 2-Cl-Z group is stable to trifluoroacetic acid (TFA) but can be removed with strong acids like anhydrous hydrogen fluoride (HF).[5] This is a standard procedure in Boc-based solid-phase peptide synthesis.[6][7]
Q3: What are common side reactions associated with the Orn(2-Cl-Z) residue?
A3: While the 2-Cl-Z group is generally stable, side reactions can occur during peptide synthesis and deprotection. During HF cleavage, the generation of carbocations can lead to the alkylation of sensitive residues like tryptophan or methionine if scavengers are not used effectively.[5] Incomplete deprotection can also result in a heterogeneous mixture of fully and partially protected peptides, which can be challenging to separate.
Q4: How does the Orn(2-Cl-Z) group affect the peptide's behavior on RP-HPLC?
A4: The hydrophobicity of the 2-Cl-Z group leads to strong retention on reversed-phase columns (like C18).[2] This can result in broad peaks and require high concentrations of organic solvent for elution, potentially compromising the resolution between the target peptide and closely related impurities. The presence of the protecting group will significantly increase the retention time of the peptide compared to its deprotected counterpart.
Q5: What is the expected mass shift in mass spectrometry upon removal of the 2-Cl-Z group?
A5: The 2-chlorobenzyloxycarbonyl group has a specific molecular weight. Upon its successful removal, you should observe a corresponding mass decrease in your mass spectrometry analysis. The monoisotopic mass of the 2-Cl-Z group (C8H6ClO2) is approximately 169.0056 Da.
Troubleshooting Guide
Encountering issues during the purification of your Orn(2-Cl-Z)-containing peptide is not uncommon. This guide provides a systematic approach to troubleshooting common problems.
| Problem | Potential Cause | Recommended Solution |
| Poor Solubility of Crude Peptide | The high hydrophobicity of the 2-Cl-Z group leads to aggregation and poor solubility in aqueous buffers.[2][3] | - Initial Dissolution in Organic Solvent: Dissolve the crude peptide in a minimal amount of a strong organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN) before diluting with the HPLC mobile phase.[3] - Use of Chaotropic Agents: In some cases, the addition of chaotropic agents like guanidinium chloride or urea to the sample solvent can help disrupt aggregates.[4] |
| Broad or Tailing Peaks in HPLC | - Peptide Aggregation on the Column: The hydrophobic peptide may aggregate on the HPLC column, leading to poor peak shape.[2][4] - Secondary Interactions: Interactions between the peptide and the silica backbone of the stationary phase can cause peak tailing. | - Increase Column Temperature: Running the HPLC at a moderately elevated temperature (e.g., 40-60°C) can improve solubility and reduce aggregation.[8] - Optimize Mobile Phase: Ensure that an ion-pairing agent like TFA (typically 0.1%) is present in both mobile phases to minimize secondary interactions.[9] - Shallow Gradient: Employ a shallower gradient around the elution point of your peptide to improve separation. |
| Low Peptide Recovery | - Irreversible Adsorption: The hydrophobic peptide may bind irreversibly to the column matrix. - Precipitation on the Column: The peptide may precipitate at the head of the column upon injection if the initial mobile phase is too aqueous. | - Change Stationary Phase: Consider using a less hydrophobic column, such as a C8 or C4, if binding to a C18 column is too strong.[2] - Increase Initial Organic Content: Start the HPLC gradient with a higher percentage of organic solvent to prevent on-column precipitation. - System Passivation: Passivating the HPLC system with a strong acid can help reduce non-specific adsorption to metal surfaces.[2] |
| Co-elution of Impurities | - Incomplete Deprotection: Peptides with the 2-Cl-Z group still attached will have very different retention times from the deprotected form, but partially deprotected species or other hydrophobic impurities may co-elute. - Side-Reaction Products: Byproducts from the synthesis or cleavage steps may have similar hydrophobicities to the target peptide. | - Optimize Gradient and Flow Rate: A slow, shallow gradient can improve the resolution of closely eluting species. - Orthogonal Purification: If RP-HPLC alone is insufficient, consider a secondary purification step using a different separation mode, such as ion-exchange chromatography.[10] |
| Unexpected Mass in MS Analysis | - Incomplete Deprotection: The mass of the peptide with the 2-Cl-Z group will be higher than the expected final product. - Adduct Formation: Adducts with scavengers or other reagents used during cleavage can lead to unexpected masses.[5] - Oxidation: Methionine or tryptophan residues can be oxidized during handling or purification. | - Verify Deprotection: Ensure complete removal of the 2-Cl-Z group by analyzing the crude product before extensive purification. - Optimize Cleavage Cocktail: Use an appropriate scavenger cocktail during HF cleavage to minimize side reactions.[5] - Use Fresh Solvents: Prepare fresh mobile phases and handle the peptide under inert gas if oxidation is a concern. |
Experimental Protocols
General Protocol for RP-HPLC Purification of Peptides with Orn(2-Cl-Z)
-
Sample Preparation:
-
Initially, attempt to dissolve the crude peptide in the aqueous mobile phase (e.g., 0.1% TFA in water).
-
If solubility is poor, dissolve the peptide in a minimal volume of a strong organic solvent (e.g., DMSO, ACN).
-
Slowly add the aqueous mobile phase to the dissolved peptide solution until the desired concentration for injection is reached, ensuring the peptide does not precipitate.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: A C18 reversed-phase column is a good starting point. For highly hydrophobic peptides, a C8 or C4 column may be more suitable.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN).
-
Gradient: Start with a relatively high percentage of mobile phase A and gradually increase the percentage of mobile phase B. A typical screening gradient is 5% to 95% B over 30 minutes. For peptides with Orn(2-Cl-Z), a shallower gradient may be necessary to achieve good separation.
-
Flow Rate: Typically 1 mL/min for an analytical column (4.6 mm ID).
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Column Temperature: 30-60°C.
-
Protocol for HF Cleavage and Deprotection
Caution: Anhydrous Hydrogen Fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus by trained personnel with appropriate safety precautions.
-
Preparation:
-
The peptide-resin is dried and placed in the reaction vessel of the HF apparatus.
-
A scavenger cocktail is added to trap reactive carbocations generated during cleavage. A common scavenger for peptides containing Trp is p-cresol. Anisole is also commonly used.[5]
-
-
HF Cleavage:
-
The reaction vessel is cooled in a dry ice/acetone bath.
-
Anhydrous HF is condensed into the reaction vessel.
-
The reaction is typically stirred at 0°C for 1-2 hours.[5]
-
-
Work-up:
-
The HF is removed by a stream of nitrogen gas.
-
The crude peptide is precipitated by the addition of cold diethyl ether.
-
The precipitated peptide is washed with cold ether to remove scavengers and other organic-soluble impurities.
-
The crude peptide is then dissolved in an appropriate aqueous buffer (e.g., 10% acetic acid) and lyophilized.
-
Visualizing the Workflow
Caption: Workflow for the synthesis and purification of peptides containing Orn(2-Cl-Z).
Caption: A logical troubleshooting workflow for common purification issues.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. nestgrp.com [nestgrp.com]
- 4. peptide.com [peptide.com]
- 5. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HF cleavage and deprotection procedures for peptides synthesized using a Boc/Bzl strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]
- 8. ymcamerica.com [ymcamerica.com]
- 9. renyi.hu [renyi.hu]
- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Impact of scavengers on 2-Cl-Z group stability during cleavage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the cleavage of the 2-chlorobenzyloxycarbonyl (2-Cl-Z) protecting group.
Troubleshooting Guide
This guide addresses common problems observed during the removal of the 2-Cl-Z protecting group.
Issue 1: Incomplete Cleavage of the 2-Cl-Z Group
-
Observation: HPLC or mass spectrometry analysis of the crude peptide shows a significant peak corresponding to the mass of the peptide with the 2-Cl-Z group still attached.
-
Potential Causes & Solutions:
-
Suboptimal Cleavage Temperature: The cleavage of the 2-Cl-Z group, particularly from the lysine side chain (Lys(2-Cl-Z)), can be slow when using strong acids like liquid hydrogen fluoride (HF) at temperatures below -5°C.[1]
-
Solution: Ensure the cleavage reaction is maintained between 0°C and 5°C for HF cleavage. For TFA cleavage, room temperature is generally sufficient.
-
-
Insufficient Cleavage Time: Standard cleavage times may not be adequate for complete removal of the 2-Cl-Z group, especially in long or sterically hindered peptides.
-
Solution: Extend the cleavage time. It is advisable to perform a small-scale trial cleavage and analyze aliquots at different time points (e.g., 2, 4, and 6 hours) to determine the optimal duration.
-
-
Inadequate Acid Strength or Concentration: The cleavage cocktail may not be sufficiently acidic to efficiently remove the 2-Cl-Z group.
-
Poor Resin Swelling: If the peptide is on a solid support, poor swelling of the resin can limit the access of the cleavage reagents to the peptide.
-
Solution: Ensure the resin is adequately swollen in a suitable solvent (e.g., dichloromethane - DCM) before adding the cleavage cocktail.
-
-
Issue 2: Presence of Side Products (Alkylation of Sensitive Residues)
-
Observation: HPLC analysis shows unexpected peaks, and mass spectrometry reveals additions of +124 Da (2-chlorobenzyl group) to the peptide mass, particularly on peptides containing Tryptophan (Trp), Methionine (Met), Cysteine (Cys), or Tyrosine (Tyr).
-
Potential Cause: The primary cause is the generation of the reactive 2-chlorobenzyl carbocation during the acidic cleavage of the 2-Cl-Z group. This electrophile can then attack the nucleophilic side chains of sensitive amino acids.
-
Solutions:
-
Use of an Effective Scavenger Cocktail: The most critical factor in preventing alkylation is the inclusion of appropriate scavengers in the cleavage cocktail. Scavengers are nucleophilic compounds that trap the 2-chlorobenzyl cation before it can react with the peptide.
-
Recommended Scavengers: A combination of scavengers is often most effective. See the table below for guidance.
-
-
Sufficient Scavenger Concentration: Ensure that the scavengers are present in a sufficient concentration (typically 2.5-5% v/v each) to effectively quench all the generated carbocations.
-
Frequently Asked Questions (FAQs)
Q1: What is the 2-Cl-Z group and when is it used?
A1: The 2-Cl-Z (2-chlorobenzyloxycarbonyl) group is a protecting group for amines, commonly used for the side chains of Lysine (Lys) and Ornithine (Orn) in both solution-phase and solid-phase peptide synthesis, particularly within the Boc (tert-butyloxycarbonyl) strategy.[2] It is cleaved under strong acidic conditions.
Q2: What is the mechanism of 2-Cl-Z group cleavage and why are scavengers necessary?
A2: The 2-Cl-Z group is removed by acidolysis. The acid protonates the carbamate, leading to the release of the free amine, carbon dioxide, and a reactive 2-chlorobenzyl carbocation. This carbocation is a potent electrophile that can cause side reactions. Scavengers are essential to trap this carbocation and prevent the alkylation of sensitive amino acid residues.
Q3: Which amino acid residues are most susceptible to modification during 2-Cl-Z cleavage?
A3: Amino acids with nucleophilic side chains are most at risk:
-
Tryptophan (Trp): The indole ring is highly susceptible to alkylation.
-
Methionine (Met): The thioether side chain can be alkylated.
-
Cysteine (Cys): The free thiol group is a strong nucleophile.
-
Tyrosine (Tyr): The activated phenolic ring can be a target for the carbocation.
Q4: What are the recommended cleavage conditions for the 2-Cl-Z group?
A4: The two most common methods for acidic cleavage are:
-
Anhydrous Hydrogen Fluoride (HF): Typically performed at 0°C for 1-2 hours with appropriate scavengers.[1]
-
Trifluoroacetic Acid (TFA): A high concentration of TFA (e.g., 95%) is used, often in a cocktail with scavengers, for 2-4 hours at room temperature.[2]
Q5: Can the 2-Cl-Z group be removed by methods other than strong acid?
A5: Yes, the 2-Cl-Z group can also be removed by catalytic hydrogenolysis.[2] This involves treating the peptide with a palladium catalyst in the presence of a hydrogen source, such as formic acid.[2] This method is milder and avoids the generation of carbocations but may not be compatible with peptides containing other reducible functional groups (e.g., Cys).
Data Presentation: Scavenger Selection for 2-Cl-Z Cleavage
While specific quantitative data on the efficiency of various scavengers for the 2-chlorobenzyl cation is limited in the literature, the following table provides a guide based on their known reactivity with similar carbocations generated during peptide cleavage.
| Scavenger | Recommended Concentration (v/v) | Target Residues & Side Reactions | Notes |
| Triisopropylsilane (TIS) | 2.5 - 5% | General carbocation scavenger, particularly effective for benzylic and trityl cations. | A highly effective and commonly used scavenger. |
| 1,2-Ethanedithiol (EDT) | 2.5% | Protects Trp and Met from alkylation. Keeps Cys in a reduced state. | Has a strong odor and should be used in a well-ventilated fume hood. |
| Thioanisole | 5% | Effective for scavenging benzylic cations. Helps protect Trp. | A good choice for peptides containing Tyr(Bzl) and can be beneficial for 2-Cl-Z. |
| Phenol | 5% | Protects Tyr and Trp from alkylation. | Can be a solid at room temperature and should be handled with care. |
| Water | 2.5 - 5% | Acts as a general scavenger and aids in peptide solubility. | Generally included in most cleavage cocktails but is not sufficient on its own.[3] |
Experimental Protocols
Protocol 1: Standard TFA Cleavage of a 2-Cl-Z Protected Peptide
This protocol is a general guideline and should be optimized for each specific peptide, particularly the choice of scavengers based on the peptide sequence.
-
Resin Preparation:
-
Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Swell the resin in dichloromethane (DCM) for 20-30 minutes.
-
Remove the DCM by filtration.
-
-
Cleavage Cocktail Preparation:
-
Caution: Prepare the cleavage cocktail in a well-ventilated fume hood. TFA is highly corrosive.
-
For a peptide containing sensitive residues (e.g., Trp, Met), prepare a cleavage cocktail of TFA/TIS/Water/EDT (92.5:2.5:2.5:2.5 v/v/v/v).
-
For a peptide without sensitive residues, a simpler cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) may suffice.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin (e.g., 2 mL per 100 mg of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Wash the resin with a small volume of fresh TFA (0.5-1 mL) to recover any remaining peptide and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether with gentle stirring. A white precipitate of the peptide should form.
-
-
Peptide Washing and Drying:
-
Pellet the precipitated peptide by centrifugation.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
After the final wash, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.
-
Protocol 2: Hydrogenolysis for 2-Cl-Z Cleavage (for solution-phase or peptides cleaved from the resin with side-chains protected)
This protocol is adapted from a technical bulletin and is suitable for peptides where acidic cleavage is not desired.[2]
-
Dissolution: Dissolve the 2-Cl-Z protected peptide in 10% formic acid in methanol.
-
Catalyst Addition: Add an equal mass of Pd catalyst (e.g., 5% Pd on carbon) relative to the mass of the peptide.
-
Reaction:
-
Gently warm the mixture until gas evolution is observed.
-
Stir the mixture vigorously, ensuring it remains acidic (add more formic acid if necessary).
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
-
Work-up:
-
Once the deprotection is complete, filter the mixture to remove the palladium catalyst.
-
Evaporate the solvent in vacuo to obtain the crude peptide.
-
Visualizations
Caption: Cleavage mechanism of the 2-Cl-Z group and the role of scavengers.
Caption: A logical workflow for troubleshooting 2-Cl-Z cleavage issues.
References
Technical Support Center: Managing Steric Hindrance with Boc-Orn(2-Cl-Z)-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-Orn(2-Cl-Z)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered a sterically hindered amino acid?
A1: this compound is a derivative of the amino acid L-ornithine used in peptide synthesis.[1] The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the side-chain δ-amino group is protected by a 2-chlorobenzyloxycarbonyl (2-Cl-Z) group.[2][3] The combination of the bulky Boc group and the rigid, chlorine-containing Z-group on the side chain creates significant steric hindrance. This bulkiness can physically obstruct the formation of the peptide bond, potentially leading to incomplete coupling reactions and lower yields.[3]
Q2: Which coupling reagents are most effective for incorporating this compound?
A2: For sterically hindered amino acids like this compound, high-reactivity coupling reagents are recommended. Generally, aminium/uronium salts such as HATU, HBTU, and HCTU, or phosphonium salts like PyBOP and PyAOP, are more effective than standard carbodiimide reagents (e.g., DCC, DIC). Reagents like HATU are often preferred as they can react faster and with less epimerization during challenging coupling reactions.[4]
Q3: How can I monitor the coupling efficiency of this compound during synthesis?
A3: The efficiency of the coupling reaction can be monitored qualitatively using the ninhydrin (Kaiser) test. A positive result (blue or purple color) indicates the presence of unreacted free primary amines, signifying an incomplete coupling. For quantitative analysis, a small sample of the peptide-resin can be cleaved, and the resulting peptide analyzed by reversed-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (LC-MS).[5][6]
Q4: What are the standard conditions for deprotecting the Boc and 2-Cl-Z groups?
A4: The Nα-Boc group is a temporary protecting group removed at each cycle of the synthesis using a moderately strong acid, typically 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[7][8] The 2-Cl-Z group on the side chain is a more permanent protecting group and is stable to the TFA used for Boc removal.[2] It is typically removed at the end of the synthesis during the final cleavage of the peptide from the resin, using a strong acid such as liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2][9]
Q5: Are there any known side reactions associated with the 2-Cl-Z group?
A5: The 2-Cl-Z group is generally stable under standard Boc-SPPS conditions.[2] However, like other benzyl-type protecting groups, incomplete cleavage can occur if the strong acid treatment (e.g., HF) is not sufficient in time or concentration. It is also important to use appropriate scavengers during the final cleavage to prevent side reactions caused by reactive carbocations generated during the deprotection process.
Troubleshooting Guides
Issue 1: Incomplete Coupling of this compound
Symptom: A positive ninhydrin (Kaiser) test after the coupling step.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient reactivity of coupling reagent | Switch to a more potent coupling reagent. Aminium/uronium salts (HATU, HBTU) or phosphonium salts (PyBOP) are generally more effective for hindered couplings than carbodiimides. |
| Steric hindrance | Perform a "double coupling" by repeating the coupling step with fresh reagents.[10] Increase the coupling reaction time (e.g., from 1-2 hours to 4 hours or overnight).[7] |
| Peptide aggregation | If peptide aggregation is suspected, consider using in situ neutralization protocols, which can minimize the time the deprotected peptide-resin is in a neutral state, a condition that can promote aggregation.[2] |
| Suboptimal solvent | Ensure that the coupling reaction is performed in a suitable solvent such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) to ensure proper swelling of the resin and solubility of the reagents. |
Troubleshooting Workflow for Incomplete Coupling
References
- 1. nbinno.com [nbinno.com]
- 2. peptide.com [peptide.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. peptide.com [peptide.com]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Improving Solubility of Peptides Containing Orn(2-Cl-Z)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with peptides containing the unnatural amino acid Orn(2-Cl-Z) (L-Ornithine(2-chlorobenzyloxycarbonyl)). The presence of the 2-chlorobenzyloxycarbonyl (2-Cl-Z) protecting group significantly increases the hydrophobicity of the peptide, often leading to difficulties in dissolution.
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing Orn(2-Cl-Z) often difficult to dissolve?
A1: The primary reason for the poor solubility of peptides containing Orn(2-Cl-Z) is the hydrophobicity of the 2-Cl-Z group. This large, aromatic protecting group on the side chain of ornithine decreases the peptide's overall polarity, making it less soluble in aqueous solutions.[1] This increased hydrophobicity can also promote peptide aggregation, where peptide chains self-associate through intermolecular hydrogen bonds, leading to the formation of insoluble particles.[1][2]
Q2: What is the first step I should take when trying to dissolve a peptide with Orn(2-Cl-Z)?
A2: Always start by performing a solubility test on a small amount of the peptide before attempting to dissolve the entire sample.[3][4][5] Before opening the vial, allow it to warm to room temperature in a desiccator to prevent water condensation.[4][6] Centrifuge the vial briefly to collect all the lyophilized powder at the bottom.[3]
Q3: Can I expect the solubility to improve after the cleavage and deprotection of the peptide?
A3: Yes, in most cases, a significant improvement in solubility can be expected. The cleavage process, typically using strong acids like trifluoroacetic acid (TFA), removes the 2-Cl-Z protecting group from the ornithine residue.[1] The removal of this hydrophobic group reduces the overall hydrophobicity of the peptide, generally leading to better solubility in aqueous solutions.[1] However, if the peptide sequence itself is inherently hydrophobic, solubility issues may persist.[1]
Q4: My peptide contains Cysteine (Cys) or Methionine (Met) in addition to Orn(2-Cl-Z). Are there any special precautions?
A4: Yes. Peptides containing Cys, Met, or Tryptophan (Trp) are susceptible to oxidation.[3][4] It is recommended to use oxygen-free solvents for dissolution.[4][6] Importantly, you should avoid using Dimethyl Sulfoxide (DMSO) as a solvent, as it can oxidize these sensitive residues.[3][7] A suitable alternative for dissolving such peptides would be Dimethylformamide (DMF) or acetonitrile (ACN).[3][4][8]
Q5: What should I do if the peptide precipitates out of solution when I add my aqueous buffer?
A5: This common issue indicates that you have exceeded the peptide's solubility limit in the final solvent mixture. To address this, try slowly adding the concentrated peptide stock solution (dissolved in an organic solvent) dropwise into the vortexing aqueous buffer. This method of gradual dilution can help maintain solubility. If precipitation still occurs, you may need to re-lyophilize the peptide and attempt dissolution in a different solvent system or at a lower final concentration.[3][9]
Troubleshooting Guide
Problem: The Orn(2-Cl-Z)-containing peptide does not dissolve in aqueous buffers (e.g., PBS, Tris).
This is a common starting point, as the hydrophobic nature of the 2-Cl-Z group often prevents direct dissolution in aqueous solutions.
Solution Workflow
Caption: Workflow for dissolving hydrophobic peptides.
Data Presentation: Solvent Selection for Peptides Containing Orn(2-Cl-Z)
The following table summarizes recommended solvents based on the peptide's overall charge. To determine the charge, assign a value of +1 to each basic residue (Lys, Arg, His, N-terminus) and -1 to each acidic residue (Asp, Glu, C-terminus).
| Peptide Net Charge | Primary Solvent | Secondary Solvent | Notes |
| Positive (Basic) | Deionized Water | 10-30% Acetic Acid in Water[5][10] | If insoluble, proceed to organic solvents. |
| Negative (Acidic) | Deionized Water | 10% Ammonium Bicarbonate or dilute NH4OH (v/v)[3][7] | Avoid basic solutions if the peptide contains Cysteine.[7] |
| Neutral | Organic Solvents (DMSO, DMF, ACN)[3][5] | Mixtures of organic solvent and water | Dissolve in a minimal amount of organic solvent first, then slowly dilute with aqueous buffer.[3] |
Experimental Protocols
Protocol 1: General Method for Solubilizing a Hydrophobic Orn(2-Cl-Z) Peptide
This protocol provides a systematic approach to solubilizing a previously untested peptide containing Orn(2-Cl-Z).
Materials:
-
Lyophilized peptide containing Orn(2-Cl-Z)
-
High-purity Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Sterile deionized water or desired aqueous buffer (e.g., PBS, Tris)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Preparation: Allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator.[4] Centrifuge the vial briefly (e.g., 1 minute at 10,000 x g) to ensure all the powder is at the bottom of the tube.[3]
-
Initial Dissolution in Organic Solvent:
-
Weigh a small, known amount of the peptide (e.g., 1 mg) into a sterile microcentrifuge tube.
-
Add a minimal volume of a suitable organic solvent (e.g., 20-50 µL of DMSO or DMF).[5] For peptides with oxidation-sensitive residues, use DMF instead of DMSO.[8]
-
Vortex the tube vigorously for 30-60 seconds.
-
If the peptide is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.[3][4] Brief periods of sonication (e.g., 3 cycles of 10 seconds) with cooling on ice in between can also be effective.[3]
-
Visually inspect the solution against a light source. A clear, particle-free solution indicates complete dissolution in the organic solvent.[3]
-
-
Aqueous Dilution:
-
In a separate tube, prepare the desired volume of your aqueous buffer.
-
While vigorously vortexing the aqueous buffer, slowly add the concentrated peptide stock solution drop by drop.
-
Continue to vortex for another 1-2 minutes after all the peptide solution has been added.
-
-
Final Check and Storage:
-
Inspect the final solution for any signs of precipitation or cloudiness. If the solution remains clear, the peptide is successfully solubilized.
-
For storage, it is recommended to aliquot the peptide solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5][6]
-
Protocol 2: pH Adjustment for Charged Peptides
If a peptide has a net positive or negative charge but is still difficult to dissolve, adjusting the pH can improve solubility. Peptides are generally most soluble at pH values away from their isoelectric point (pI).[7][11]
For Basic Peptides (Net Positive Charge):
-
Attempt to dissolve the peptide in sterile deionized water.
-
If it remains insoluble, add a 10% acetic acid solution dropwise while vortexing until the peptide dissolves.[3][5]
For Acidic Peptides (Net Negative Charge):
-
Attempt to dissolve the peptide in sterile deionized water.
-
If it remains insoluble, add a dilute (e.g., 1%) ammonium hydroxide solution or 10% ammonium bicarbonate solution dropwise while vortexing until the peptide dissolves.[3]
Signaling Pathways and Logical Relationships
Caption: Key factors influencing peptide solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biosynth.com [biosynth.com]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. biorbyt.com [biorbyt.com]
- 9. benchchem.com [benchchem.com]
- 10. genscript.com [genscript.com]
- 11. lifetein.com [lifetein.com]
Validation & Comparative
A Head-to-Head Comparison of Boc-Orn(2-Cl-Z)-OH and Boc-Orn(Z)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of appropriately protected amino acid derivatives is critical for the successful synthesis of pure, high-yield peptides. The choice of a side-chain protecting group for trifunctional amino acids like ornithine is particularly crucial in Boc-based SPPS strategies. This guide provides an in-depth comparison of two commonly used orthogonally protected ornithine derivatives: Boc-Orn(2-Cl-Z)-OH and Boc-Orn(Z)-OH .
The core difference between these two reagents lies in the side-chain protecting group: the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group versus the benzyloxycarbonyl (Z) group. Both are designed to be stable during the repetitive acidolytic cleavage of the Nα-Boc group and are ultimately removed during the final cleavage from the resin, typically with strong acids like anhydrous hydrogen fluoride (HF). The addition of a chlorine atom to the phenyl ring of the Z group in the 2-position, however, significantly modulates its stability, which in turn influences its performance in peptide synthesis.
Comparative Performance Analysis
While direct head-to-head quantitative data from a single study is not always available, the performance characteristics can be compared based on established principles of protecting group chemistry and extensive practical application in peptide synthesis.
Deprotection Kinetics and Conditions
The primary distinction in performance is the increased acid stability of the 2-Cl-Z group compared to the Z group. This is due to the electron-withdrawing effect of the chlorine atom, which destabilizes the benzylic carbocation intermediate formed during acid-catalyzed deprotection. Consequently, more stringent acidic conditions are required for the complete removal of the 2-Cl-Z group.
| Parameter | This compound | Boc-Orn(Z)-OH |
| Side-Chain Protecting Group | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) | Benzyloxycarbonyl (Z) |
| Relative Acid Stability | Higher | Lower |
| Primary Deprotection Reagent | Anhydrous Hydrogen Fluoride (HF) | Anhydrous Hydrogen Fluoride (HF) |
| Deprotection Time with HF | Standard (e.g., 60 min at 0°C) | Potentially shorter, but standard times are generally used to ensure complete deprotection of all protecting groups. |
| Risk of Incomplete Deprotection | Higher, if cleavage conditions are not optimal | Lower |
Side-Reaction Profile
A key consideration in the final deprotection step is the potential for side reactions caused by the cleaved protecting groups. Both Z and 2-Cl-Z groups can generate reactive carbocations upon cleavage.
| Side Reaction | This compound | Boc-Orn(Z)-OH | Mitigation Strategies |
| Alkylation of Sensitive Residues | Possible | Possible | Use of scavengers (e.g., anisole, cresol) in the cleavage cocktail to trap the generated carbocations. |
| Premature Deprotection | Lower risk during repetitive Nα-Boc deprotection steps | Higher risk, especially with prolonged or repeated exposure to TFA. | Meticulous control of Nα-Boc deprotection times and conditions. |
Peptide Yield and Purity
The choice between this compound and Boc-Orn(Z)-OH can influence the final yield and purity of the synthesized peptide.
| Parameter | This compound | Boc-Orn(Z)-OH |
| Expected Crude Peptide Purity | Potentially higher due to lower risk of premature side-chain deprotection. | May be slightly lower if premature deprotection leads to side products. |
| Expected Final Peptide Yield | Generally comparable under optimal conditions. | Generally comparable under optimal conditions. |
Experimental Protocols
The final cleavage and deprotection of peptides containing either Orn(2-Cl-Z) or Orn(Z) residues in a Boc-SPPS strategy are typically performed using anhydrous hydrogen fluoride (HF).
Protocol: Anhydrous Hydrogen Fluoride (HF) Cleavage
Safety Precaution: Anhydrous HF is an extremely corrosive and toxic substance. All work must be conducted in a specialized, HF-resistant fume hood and apparatus by trained personnel with appropriate personal protective equipment.
-
Preparation of the Peptide-Resin:
-
Dry the peptide-resin thoroughly under high vacuum for several hours.
-
Place the dried peptide-resin (typically 0.1-0.5 g) into an HF-resistant reaction vessel (e.g., made of Kel-F or Teflon).
-
Add a magnetic stir bar to the vessel.
-
Add the appropriate scavenger cocktail. A common scavenger for peptides containing Orn(Z) or Orn(2-Cl-Z) is anisole or p-cresol (typically 1.0 mL per gram of resin).
-
-
HF Cleavage Procedure:
-
Cool the reaction vessel to -5 to 0 °C using a cryostat or an ice-salt bath.
-
Carefully condense a pre-determined amount of anhydrous HF (typically 10 mL per gram of resin) into the reaction vessel.
-
Stir the mixture at 0 °C for 60 minutes.
-
After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or by vacuum.
-
-
Peptide Precipitation and Washing:
-
Once all the HF has been removed, add cold diethyl ether to the reaction vessel to precipitate the crude peptide.
-
Triturate the resin with the ether to ensure complete precipitation.
-
Filter the precipitated peptide and wash it several times with cold diethyl ether to remove the scavengers and cleavage byproducts.
-
-
Peptide Extraction and Lyophilization:
-
Extract the crude peptide from the resin using an appropriate solvent, such as a 10% aqueous acetic acid solution.
-
Lyophilize the aqueous extract to obtain the crude peptide as a fluffy powder.
-
-
Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Logical Relationships and Workflows
The following diagrams illustrate the chemical structures and the decision-making process for selecting the appropriate protected ornithine derivative.
Caption: Chemical structures of Boc-Orn(Z)-OH and this compound.
Caption: Decision workflow for selecting an ornithine derivative.
Caption: General workflow for the final deprotection and purification.
Conclusion
Both This compound and Boc-Orn(Z)-OH are effective reagents for the incorporation of ornithine in Boc-based solid-phase peptide synthesis. The choice between them hinges on the specific requirements of the synthesis.
-
This compound is the preferred choice when maximal side-chain stability is paramount. Its increased resistance to acidolysis minimizes the risk of premature deprotection during the synthesis of long or complex peptides that require numerous Nα-Boc deprotection cycles. This enhanced stability can lead to a cleaner crude product with fewer side-chain-related impurities.
-
Boc-Orn(Z)-OH remains a widely used and reliable option for the synthesis of a broad range of peptides. Its slightly lower acid stability is generally not a concern for the synthesis of shorter peptides or under carefully controlled conditions.
Ultimately, the decision should be based on a careful evaluation of the peptide sequence, the length of the synthesis, and the desired final purity. For demanding syntheses where the risk of side reactions needs to be minimized, the enhanced stability of the 2-Cl-Z group offers a distinct advantage.
A Comparative Guide to Ornithine Side-Chain Protecting Groups: 2-Cl-Z and Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex peptides and peptidomimetics, the selection of an appropriate protecting group for the side-chain of trifunctional amino acids like ornithine is a critical decision that significantly impacts yield, purity, and the overall success of the synthetic strategy. Ornithine, with its delta-amino group, is a versatile building block for creating lactam-bridged cyclic peptides, introducing labels, or constructing branched peptides.[1] This guide provides an objective comparison of the 2-chlorobenzyloxycarbonyl (2-Cl-Z) protecting group with other commonly employed ornithine side-chain protecting groups, supported by available experimental data and detailed protocols.
Introduction to Ornithine Side-Chain Protection
The primary role of a side-chain protecting group is to mask the reactive delta-amino group of ornithine, preventing it from participating in undesired reactions during peptide chain elongation.[2] An ideal protecting group should be stable throughout the synthesis cycles and be selectively removable under conditions that do not affect the Nα-protecting group or the solid-phase resin linkage.[3] The concept of "orthogonality," where protecting groups can be removed under distinct chemical conditions, is central to modern peptide synthesis, enabling complex, site-specific modifications.[4]
This guide will focus on the following protecting groups for the ornithine side-chain:
-
Benzyloxycarbonyl (Z) and 2-Chlorobenzyloxycarbonyl (2-Cl-Z)
-
tert-Butoxycarbonyl (Boc)
-
Allyloxycarbonyl (Alloc)
-
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde)
Orthogonal Protection Strategies in Peptide Synthesis
The two predominant strategies in solid-phase peptide synthesis (SPPS) are Boc-SPPS and Fmoc-SPPS, named after the Nα-protecting group used. The choice of the ornithine side-chain protecting group is intrinsically linked to the chosen SPPS strategy.
Figure 1: Orthogonal protection schemes in Fmoc- and Boc-based SPPS.
Head-to-Head Comparison of Ornithine Side-Chain Protecting Groups
The selection of a protecting group for the ornithine side-chain is a critical step that influences the overall efficiency and purity of peptide synthesis.[5] This section provides a detailed comparison of the 2-Cl-Z group with other commonly used alternatives.
2-Chlorobenzyloxycarbonyl (2-Cl-Z) and Benzyloxycarbonyl (Z)
The Z group, and its more acid-stable analogue 2-Cl-Z, are classic protecting groups for amines.[6] They are particularly popular in Boc-SPPS.[3]
-
Stability: The 2-Cl-Z group exhibits greater stability to the repetitive trifluoroacetic acid (TFA) treatments used for Nα-Boc deprotection compared to the Z group.[3] Both are stable to the basic conditions used for Fmoc removal, allowing their use in Fmoc-SPPS as well.[3]
-
Cleavage: Both Z and 2-Cl-Z are typically removed during the final cleavage of the peptide from the resin using strong acids like liquid hydrogen fluoride (HF) or HBr/TFA.[7] They can also be removed by catalytic hydrogenolysis (H₂/Pd), which offers a milder, orthogonal cleavage method if the peptide does not contain other reducible groups.[6]
-
Advantages: Their high stability under a wide range of conditions makes them reliable choices.
-
Disadvantages: The harsh acidic conditions required for cleavage can lead to side reactions and degradation of sensitive peptides.[1] Hydrogenolysis is not compatible with peptides containing methionine or cysteine.
tert-Butoxycarbonyl (Boc)
The Boc group is a widely used acid-labile protecting group. While it is the standard Nα-protecting group in Boc-SPPS, it is also frequently used for side-chain protection in Fmoc-SPPS.[5]
-
Stability: The Boc group is stable to the basic conditions (e.g., 20% piperidine in DMF) used for Nα-Fmoc deprotection, making it an excellent choice for side-chain protection in this strategy.[5]
-
Cleavage: It is readily cleaved by moderate to strong acids, typically TFA, concurrently with the final cleavage of the peptide from the resin in Fmoc-SPPS.[5]
-
Advantages: The use of Fmoc-Orn(Boc)-OH is a robust and widely adopted strategy, offering high stability during chain elongation and efficient deprotection.[5]
-
Disadvantages: The Boc group is not orthogonal in Boc-SPPS, as it would be cleaved during the Nα-deprotection steps.[1]
Allyloxycarbonyl (Alloc)
The Alloc group is a versatile protecting group that offers orthogonality to both acid- and base-labile groups.[8]
-
Stability: The Alloc group is stable to both the acidic conditions of Boc-SPPS and the basic conditions of Fmoc-SPPS.[8]
-
Cleavage: It is selectively removed by a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane.[8]
-
Advantages: Its unique cleavage mechanism provides an additional layer of orthogonality, which is highly valuable for the synthesis of complex peptides requiring on-resin modifications, such as cyclization or branching.[8]
-
Disadvantages: The use of a palladium catalyst can sometimes lead to incomplete removal or contamination of the peptide, requiring careful washing procedures.
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde)
The Dde group is another protecting group that offers orthogonality to both Fmoc and Boc strategies.
-
Stability: Dde is stable to both TFA and piperidine.[9]
-
Cleavage: It is selectively removed by treatment with a dilute solution of hydrazine (e.g., 2% in DMF).[9]
-
Advantages: Similar to Alloc, Dde is useful for on-resin modifications.
-
Disadvantages: Hydrazine can also cleave Fmoc groups to some extent, so the N-terminus should be protected with a Boc group if Dde deprotection is performed on-resin.[3] Problems with Dde migration have also been reported.[3]
Quantitative Data Summary
Table 1: Stability and Cleavage Conditions of Ornithine Side-Chain Protecting Groups
| Protecting Group | Abbreviation | Compatible SPPS Strategy | Stability to Nα-Deprotection | Cleavage Conditions | Orthogonality |
| 2-Chlorobenzyloxycarbonyl | 2-Cl-Z | Boc-SPPS, Fmoc-SPPS | Stable to TFA and piperidine[3] | Strong acid (HF, HBr/TFA) or Hydrogenolysis (H₂/Pd)[7] | Orthogonal to Fmoc; Quasi-orthogonal in Boc-SPPS |
| Benzyloxycarbonyl | Z | Boc-SPPS, Fmoc-SPPS | Less stable to TFA than 2-Cl-Z; Stable to piperidine[3] | Strong acid (HF, HBr/TFA) or Hydrogenolysis (H₂/Pd)[6] | Orthogonal to Fmoc; Quasi-orthogonal in Boc-SPPS |
| tert-Butoxycarbonyl | Boc | Fmoc-SPPS | Stable to piperidine[5] | Moderate to strong acid (TFA)[5] | Orthogonal to Fmoc |
| Allyloxycarbonyl | Alloc | Fmoc-SPPS, Boc-SPPS | Stable to TFA and piperidine[8] | Pd(0) catalyst and scavenger[8] | Fully orthogonal to Fmoc and Boc |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Fmoc-SPPS, Boc-SPPS | Stable to TFA and piperidine[9] | 2% Hydrazine in DMF[9] | Fully orthogonal to Fmoc and Boc (with N-terminal Boc protection) |
Table 2: Performance Comparison of Ornithine Side-Chain Protecting Groups
| Protecting Group | Cleavage Mildness | Potential Side Reactions | Typical Application |
| 2-Cl-Z / Z | Harsh (strong acid) / Mild (hydrogenolysis) | Acid-catalyzed degradation of sensitive residues[1] | Boc-SPPS of linear peptides |
| Boc | Moderate (TFA) | Trifluoroacetylation of free amines if not properly scavenged | Fmoc-SPPS of linear peptides |
| Alloc | Mild (Pd catalyst) | Palladium contamination, incomplete removal | On-resin cyclization and branching |
| Dde | Mild (Hydrazine) | Dde migration, partial Fmoc removal[3] | On-resin cyclization and branching |
Experimental Protocols
The following are detailed protocols for the cleavage of different ornithine side-chain protecting groups.
Protocol 1: Cleavage of 2-Cl-Z and Z by Strong Acid (HF)
This protocol is suitable for the final deprotection of peptides synthesized using Boc-SPPS where the ornithine side-chain is protected by 2-Cl-Z or Z.
Materials:
-
Peptide-resin
-
Anhydrous liquid Hydrogen Fluoride (HF)
-
Scavenger (e.g., anisole, p-cresol)
-
HF cleavage apparatus
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the dried resin in the reaction vessel of the HF apparatus.
-
Add the appropriate scavenger (e.g., 10% anisole v/v).
-
Cool the reaction vessel to -5 to 0 °C in an ice-salt bath.
-
Carefully condense a measured amount of anhydrous HF into the reaction vessel.
-
Stir the mixture at 0 °C for 1-2 hours.[7]
-
Remove the HF by evaporation under a stream of nitrogen.
-
Wash the resin with cold diethyl ether to remove the cleaved peptide and scavengers.
-
Precipitate the peptide from the ether washings.
-
Collect the precipitated peptide by centrifugation and dry under vacuum.
Protocol 2: On-Resin Deprotection of Alloc-Ornithine
This protocol describes the selective removal of the Alloc group from the ornithine side-chain while the peptide is still attached to the resin.
Figure 2: Workflow for on-resin deprotection of Alloc-ornithine.
Materials:
-
Peptide-resin containing Orn(Alloc)
-
Dichloromethane (DCM)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (or other suitable scavenger)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
Procedure:
-
Swell the peptide-resin in DCM for 30 minutes.
-
Prepare a solution of Pd(PPh₃)₄ (0.1-0.3 equivalents relative to the resin substitution) and phenylsilane (10-20 equivalents) in DCM.
-
Drain the DCM from the resin and add the palladium catalyst solution.
-
Gently agitate the resin suspension for 1-2 hours at room temperature.
-
Drain the reaction mixture and wash the resin extensively with DCM, DMF, and a solution of 0.5% DIPEA in DMF to remove the palladium catalyst and byproducts.[8]
-
The resin with the deprotected ornithine side-chain is now ready for the next synthetic step.
Protocol 3: On-Resin Deprotection of Dde-Ornithine
This protocol details the selective removal of the Dde group.
Materials:
-
Peptide-resin containing Orn(Dde)
-
N,N-Dimethylformamide (DMF)
-
Hydrazine monohydrate
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Prepare a solution of 2% hydrazine monohydrate in DMF.
-
Drain the DMF from the resin and add the hydrazine solution.
-
Agitate the resin for 3-5 minutes at room temperature.
-
Repeat the hydrazine treatment two more times.
-
Wash the resin thoroughly with DMF to remove excess hydrazine and the cleaved Dde-hydrazine adduct.[9]
Conclusion
The choice of a protecting group for the ornithine side-chain is a strategic decision that depends on the overall synthetic plan. The 2-Cl-Z group, along with its parent Z group, remains a viable option, particularly in Boc-SPPS for the synthesis of peptides that are stable to strong acids. However, the trend towards milder cleavage conditions and the need for complex, on-resin modifications have led to the widespread adoption of orthogonal protecting groups in Fmoc-SPPS.
For routine synthesis of linear peptides via Fmoc-SPPS, Fmoc-Orn(Boc)-OH is the workhorse, offering excellent stability and straightforward deprotection. For more advanced applications requiring on-resin cyclization or branching, the Alloc and Dde protecting groups provide essential orthogonality, allowing for selective deprotection of the ornithine side-chain without affecting other protecting groups. The selection of the optimal protecting group requires careful consideration of the target peptide's structure, the presence of other sensitive residues, and the desired synthetic transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
A Comparative Guide to Analytical Methods for Confirming Boc-Orn(2-Cl-Z)-OH Incorporation
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the purity and correct incorporation of protected amino acids are critical for the successful synthesis of the target peptide. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other analytical techniques to confirm the incorporation and assess the purity of Boc-Orn(2-Cl-Z)-OH. This document includes detailed experimental protocols, data presentation in tabular format, and workflow diagrams to assist in method selection and implementation.
Introduction to Analytical Characterization
The tert-butyloxycarbonyl (Boc) protecting group is widely used in solid-phase peptide synthesis (SPPS). Verifying the successful incorporation of each Boc-protected amino acid, such as this compound, is a crucial in-process control. The primary analytical techniques for this purpose include HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative purity assessment, identification of impurities, or confirmation of stereochemical integrity.
High-Performance Liquid Chromatography (HPLC) Analysis
Reverse-phase HPLC (RP-HPLC) is a powerful and versatile technique for assessing the purity of protected amino acids and monitoring the progress of peptide synthesis. The method separates compounds based on their hydrophobicity.
Experimental Protocols
Below are two representative RP-HPLC methods that can be adapted for the analysis of this compound. Method A is a standard gradient for routine purity checks, while Method B employs a shallower gradient for higher resolution of potential impurities.
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried peptide-resin sample into a microcentrifuge tube.
-
Add 1 mL of a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), to swell the resin.
-
Cleave a small portion of the peptide from the resin using a standard cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.
-
Precipitate the cleaved peptide with cold diethyl ether.
-
Centrifuge the sample, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Dissolve the dried peptide in the HPLC mobile phase A to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
Method A: Standard Gradient HPLC Analysis
| Parameter | Specification |
| Instrumentation | Standard HPLC system with a UV detector |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV absorbance at 220 nm and 280 nm |
| Injection Volume | 20 µL |
Method B: High-Resolution Gradient HPLC Analysis
| Parameter | Specification |
| Instrumentation | Standard HPLC system with a UV detector |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | 30% to 70% B over 40 minutes |
| Flow Rate | 0.8 mL/min |
| Detection | UV absorbance at 220 nm and 280 nm |
| Injection Volume | 20 µL |
Workflow for HPLC Analysis
General workflow for HPLC analysis of a cleaved peptide to confirm amino acid incorporation.
Alternative and Complementary Analytical Techniques
While HPLC is a cornerstone for purity assessment, other techniques provide orthogonal information that is crucial for a complete characterization.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, providing molecular weight information that can confirm the incorporation of this compound and identify potential side products or impurities.
LC-MS Protocol:
| Parameter | Specification |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| MS Detector | ESI-TOF or ESI-QTOF |
| Ionization Mode | Positive Ion Mode |
| Scan Range | m/z 100-2000 |
Expected Mass: The theoretical monoisotopic mass of a peptide containing one this compound residue will increase by 400.15 g/mol upon successful incorporation. The observed mass in the LC-MS analysis should correspond to the expected molecular weight of the peptide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the protected amino acid itself, confirming the presence of the Boc and 2-Cl-Z protecting groups. For confirming incorporation into a peptide, NMR can be more challenging due to the complexity of the resulting spectrum, but it can provide detailed structural information.
¹H NMR Characteristics of this compound:
-
Boc group: A characteristic singlet peak around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group.[1]
-
2-Cl-Z group: Aromatic protons in the range of 7.2-7.5 ppm and a singlet for the benzylic CH₂ group around 5.2 ppm.
-
Ornithine backbone: Signals for the α-CH, β-CH₂, γ-CH₂, and δ-CH₂ protons.
Comparison of Analytical Techniques
| Feature | HPLC-UV | LC-MS | NMR |
| Primary Use | Purity assessment, Quantification | Molecular weight confirmation, Impurity identification | Structural elucidation |
| Sensitivity | Moderate | High | Low |
| Quantitative | Yes | Semi-quantitative (with standards) | Yes (with internal standard) |
| Sample Prep. | Cleavage and dissolution | Cleavage and dissolution | High purity sample required |
| Expertise | Routine | Intermediate | Advanced |
| Cost | Low | Moderate | High |
Logical Workflow for Confirmation of Incorporation
A logical workflow for confirming the successful incorporation of this compound.
Conclusion
Confirming the incorporation of this compound is a critical step in peptide synthesis that relies on a combination of analytical techniques. RP-HPLC is an indispensable tool for routine purity assessment and can be optimized for high-resolution separation of potential impurities. LC-MS provides invaluable confirmation of the molecular weight, ensuring the correct amino acid has been incorporated. For a comprehensive structural characterization of the protected amino acid itself, NMR spectroscopy remains the gold standard. By employing a strategic combination of these methods, researchers can ensure the quality and integrity of their synthetic peptides.
References
A Comparative Guide to the Mass Spectrometry of Peptides Synthesized with Boc-Orn(2-Cl-Z)-OH
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-standard amino acids, such as ornithine, is a critical strategy in the design of novel peptide therapeutics, diagnostics, and research tools. The choice of protecting group for the side chain of ornithine is a crucial decision in solid-phase peptide synthesis (SPPS), directly impacting synthesis efficiency, peptide purity, and the interpretability of mass spectrometry data. This guide provides an objective comparison of peptides synthesized using Nα-Boc-Nδ-(2-chlorobenzyloxycarbonyl)-L-ornithine (Boc-Orn(2-Cl-Z)-OH) with those synthesized using alternative ornithine derivatives, focusing on their characterization by mass spectrometry.
Performance Comparison of Ornithine Protecting Groups in Boc-SPPS
The selection of a side-chain protecting group for ornithine in Boc-based solid-phase peptide synthesis (Boc-SPPS) involves a trade-off between stability during synthesis and ease of removal during the final cleavage step, all of which can influence the final purity and mass spectrometric analysis. The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group is a popular choice in Boc chemistry due to its enhanced acid stability compared to the standard benzyloxycarbonyl (Z) group, yet it is readily cleaved under standard strong acid conditions like hydrogen fluoride (HF).[1]
| Derivative Used | Side-Chain Protecting Group | Key Advantages in Synthesis | Potential Impact on Mass Spectrometry | Expected Crude Purity Range |
| This compound | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) | Increased acid stability over Z group, reducing premature deprotection during Nα-Boc removal.[1] | Characteristic M+2 isotopic pattern due to chlorine can confirm incorporation. Potential for fragmentation of the protecting group in-source or during MS/MS. | 75-90% |
| Boc-Orn(Z)-OH | Benzyloxycarbonyl (Z) | Well-established chemistry, stable to mild acid.[2] | Generally stable under typical ESI-MS conditions. Fragmentation of the Z-group can occur at higher energies. | 70-85% |
| Boc-Orn(Boc)-OH | tert-Butoxycarbonyl (Boc) | Orthogonal to Fmoc chemistry, but not truly orthogonal in Boc-SPPS as it can be partially removed during Nα-Boc deprotection. | Prone to in-source fragmentation (neutral loss of 56 Da or 100 Da), which can complicate spectral interpretation.[3] | 65-80% |
Note: Crude purity can vary significantly based on the peptide sequence, length, and specific synthesis conditions. The ranges provided are estimates based on typical outcomes for standard peptide syntheses.
Mass Spectrometry Analysis: Expected Fragmentation Patterns
Tandem mass spectrometry (MS/MS) is essential for the sequence verification of synthetic peptides. The fragmentation patterns of peptides containing ornithine are influenced by the "ornithine effect," which involves the formation of a stable six-membered lactam ring, leading to a facile cleavage C-terminal to the ornithine residue.[4] The presence of the 2-Cl-Z protecting group, if not completely removed during cleavage, or if analyzed under specific MS conditions, can introduce additional characteristic fragmentation.
Fragmentation of Peptides Containing Orn(2-Cl-Z)
-
Characteristic Isotopic Pattern: The presence of a chlorine atom in the 2-Cl-Z group results in a distinctive M+2 isotopic peak with an intensity of approximately one-third of the monoisotopic peak (M) for any fragment containing this group. This can be a useful diagnostic tool to confirm the presence of the protecting group or its fragments.
-
Fragmentation of the 2-Cl-Z group: Benzyloxycarbonyl-type protecting groups can undergo fragmentation upon collisional activation. Expected fragmentation pathways include the loss of the entire protecting group or characteristic fragments thereof. The fragmentation of the benzyl group itself can also be observed.[5]
-
Ornithine Effect: A predominant fragmentation pathway for peptides containing ornithine is the cleavage C-terminal to the ornithine residue, resulting in a prominent b-ion.[4]
The following diagram illustrates the expected major fragmentation pathways for a hypothetical peptide containing an Orn(2-Cl-Z) residue.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. benchchem.com [benchchem.com]
- 5. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Unveiling the Acidic Stability of 2-Cl-Z vs. Z Protecting Groups
For researchers, scientists, and drug development professionals navigating the intricate landscape of chemical synthesis, the choice of a protecting group is a critical decision that can dictate the success of a multi-step synthesis. Among the arsenal of amine protecting groups, the benzyloxycarbonyl (Z or Cbz) group has long been a stalwart. However, for syntheses requiring enhanced stability under acidic conditions, its halogenated counterpart, the 2-chlorobenzyloxycarbonyl (2-Cl-Z or 2-Cl-Cbz) group, often emerges as a superior alternative. This guide provides an objective comparison of the acidic stability of the 2-Cl-Z and Z groups, supported by available data and detailed experimental protocols.
The fundamental difference between the 2-Cl-Z and Z protecting groups lies in the electronic effect of the chlorine atom on the benzene ring. The electron-withdrawing nature of the chlorine atom in the ortho position of the 2-Cl-Z group reduces the electron density of the aromatic ring. This, in turn, destabilizes the benzylic carbocation that is formed as an intermediate during acid-catalyzed cleavage. Consequently, a higher energy input is required to cleave the 2-Cl-Z group compared to the unsubstituted Z group, rendering it more stable in acidic environments.
Quantitative Comparison of Acidic Stability
While direct side-by-side kinetic studies detailing the cleavage rates of 2-Cl-Z and Z groups under various acidic conditions are not extensively tabulated in the literature, the qualitative difference in their stability is well-established. The Z group is known to be labile to strong acids such as hydrogen bromide (HBr) in acetic acid, trifluoroacetic acid (TFA), and liquid hydrogen fluoride (HF).[1][2][3] In contrast, the 2-Cl-Z group exhibits significantly greater resistance to these acidic reagents.[1]
For instance, in solid-phase peptide synthesis (SPPS) utilizing the Boc (tert-butyloxycarbonyl) strategy, the final cleavage from the resin is often performed with strong acids like HF or a mixture of HBr and TFA. While these conditions are designed to remove most protecting groups, the 2-Cl-Z group is also cleaved under these harsh conditions, indicating its lability, albeit at a slower rate than many other groups.[4] The key takeaway is the relative stability; 2-Cl-Z will withstand acidic conditions that would readily cleave a standard Z group.
| Protecting Group | Common Acidic Cleavage Reagents | Relative Stability | Primary Cleavage Method |
| Z (Cbz) | HBr/Acetic Acid, TFA, HF, BBr₃ | Lower | Hydrogenolysis, Acidolysis |
| 2-Cl-Z (2-Cl-Cbz) | HF, HBr/TFA (under harsh conditions) | Higher | Hydrogenolysis |
Table 1. Comparative Acidic Stability of Z and 2-Cl-Z Protecting Groups.
Experimental Protocols
The following are representative experimental protocols for the acidic deprotection of Z and the more common hydrogenolysis-based deprotection of the acid-stable 2-Cl-Z group.
Protocol 1: Acidic Cleavage of the Z (Cbz) Group
This protocol describes the deprotection of a Z-protected amine using a solution of hydrogen bromide in acetic acid.
Materials:
-
Z-protected amine
-
33% (w/w) Hydrogen bromide in acetic acid
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the Z-protected amine in a minimal amount of glacial acetic acid in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 33% HBr in acetic acid (typically 2-5 equivalents) to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.
-
Upon completion, precipitate the deprotected amine hydrobromide salt by adding the reaction mixture to a stirred solution of cold, anhydrous diethyl ether.
-
Collect the precipitate by vacuum filtration, wash with anhydrous diethyl ether, and dry under vacuum.
Protocol 2: Hydrogenolysis of the 2-Cl-Z Group
Given its high stability to most acidic conditions, the 2-Cl-Z group is typically removed by catalytic hydrogenolysis.
Materials:
-
2-Cl-Z-protected compound
-
Palladium on carbon (10% Pd/C) catalyst
-
Methanol or ethanol
-
Hydrogen gas source (e.g., hydrogen balloon or hydrogenation apparatus)
-
Inert gas (e.g., nitrogen or argon)
-
Celite™ for filtration
Procedure:
-
Dissolve the 2-Cl-Z-protected compound in a suitable solvent such as methanol or ethanol in a round-bottom flask.
-
Carefully add the 10% Pd/C catalyst to the solution (typically 5-10 mol% of palladium).
-
Purge the flask with an inert gas.
-
Introduce hydrogen gas and stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (e.g., a balloon).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite™ to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Logical Relationship of Stability
The enhanced stability of the 2-Cl-Z group under acidic conditions can be visualized as a direct consequence of the electronic properties of the chloro substituent.
Caption: Electron-withdrawing effect of chlorine on the stability of the benzylic carbocation intermediate.
Experimental Workflow for Deprotection
The decision-making process for the deprotection of Z and 2-Cl-Z groups is outlined below.
Caption: Decision workflow for the deprotection of Z and 2-Cl-Z protected amines.
Conclusion
References
A Comparative Guide to Amine Protecting Groups: Focus on 2-Cl-Z Cleavage Efficiency
For researchers, scientists, and drug development professionals, the selection of an appropriate amine protecting group is a critical decision in the synthesis of peptides and complex organic molecules. The stability of the protecting group during various reaction steps and the efficiency of its removal are paramount to achieving high yields of the desired product. This guide provides a comprehensive comparison of the cleavage efficiency of the 2-chlorobenzyloxycarbonyl (2-Cl-Z) protecting group against other commonly used amine protecting groups, including tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), 9-fluorenylmethyloxycarbonyl (Fmoc), and 2-(trimethylsilyl)ethoxycarbonyl (Teoc).
The choice of a protecting group strategy is fundamental to the successful outcome of a multi-step synthesis. An ideal protecting group should be easy to introduce, stable to a wide range of reaction conditions, and readily cleaved with high efficiency and selectivity without affecting other functional groups in the molecule. This concept, known as orthogonality, allows for the selective deprotection of one functional group while others remain intact.[1]
The 2-Cl-Z group is often employed for the protection of the amine function in the side chains of amino acids like lysine and ornithine, particularly in Boc-based solid-phase peptide synthesis (SPPS).[2] It offers the advantage of being stable to the acidic conditions used for Boc deprotection and the basic conditions for Fmoc removal, making it a valuable tool in orthogonal protection schemes.[3]
Comparative Cleavage Efficiency Data
The following table summarizes the cleavage conditions, reaction times, and reported yields for the deprotection of 2-Cl-Z and other common amine protecting groups. This data is intended to provide a quantitative basis for comparison and aid in the selection of the most suitable protecting group for a specific synthetic strategy.
| Protecting Group | Reagents & Conditions | Typical Reaction Time | Yield (%) | Orthogonality Notes |
| 2-Cl-Z | Anhydrous HF, p-cresol | 1 - 2 hours at < 5 °C | Good to High | Stable to TFA (Boc deprotection) and piperidine (Fmoc deprotection).[3][4] Cleavage can be slow at lower temperatures.[4] |
| HBr/TFA | Not specified | Good to High | Stable to piperidine. | |
| H₂ (1 atm), Pd/C, 10% Formic acid in MeOH | Completion monitored by TLC | High | Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups.[2] | |
| Boc | 55% TFA in CH₂Cl₂ | 30 minutes | ~9% higher purity than 100% TFA | Not orthogonal to other acid-labile groups.[5] |
| 100% TFA | 5 minutes | Lower purity than 55% TFA/CH₂Cl₂ | Not orthogonal to other acid-labile groups.[5] | |
| Iodine (catalytic) | Short | Excellent | Alternative to acidic cleavage.[6] | |
| Cbz | H₂ (1 atm), 10% Pd/C, MeOH | 2 - 16 hours | > 95% | Orthogonal to Boc and Fmoc groups.[7] |
| HBr (33% in AcOH) | Not specified | ~90% | Not orthogonal to acid-labile groups.[7] | |
| Transfer Hydrogenolysis (HCOONH₄, Pd/C), MeOH, reflux | Not specified | > 90% | Orthogonal to Boc and Fmoc groups.[7] | |
| Fmoc | 20% Piperidine in DMF | 5 - 10 minutes | > 99% | Orthogonal to acid-labile (Boc, 2-Cl-Z) and hydrogenolysis-labile (Cbz) groups.[3][8] |
| 5% Piperidine in DMF | Slower than 20% | High | Can be used to minimize side reactions.[3] | |
| Teoc | Tetrabutylammonium fluoride (TBAF) in THF | Hours to days at RT | High | Orthogonal to acid- and base-labile groups. Cleavage kinetics can be slow.[2] |
Experimental Protocols
Detailed methodologies for the cleavage of each protecting group are provided below. These protocols are representative examples and may require optimization based on the specific substrate and reaction scale.
Cleavage of 2-Cl-Z Group by Catalytic Hydrogenolysis
Materials:
-
2-Cl-Z protected peptide or compound
-
10% Formic acid in Methanol (MeOH)
-
Palladium on carbon (Pd/C) catalyst (5%)
-
Inert gas (e.g., Nitrogen or Argon)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve the 2-Cl-Z protected compound in 10% formic acid in MeOH.[2]
-
Add an equal mass of 5% Pd/C catalyst relative to the peptide.[2]
-
Gently warm the mixture until gas evolution is observed.[2]
-
Stir the reaction mixture vigorously, ensuring the solution remains acidic. Add more formic acid if necessary.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude deprotected product.[2]
Cleavage of Boc Group with Trifluoroacetic Acid (TFA)
Materials:
-
Boc-protected compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Cold diethyl ether
Procedure:
-
Dissolve the Boc-protected compound in CH₂Cl₂.
-
Add an equal volume of TFA to the solution, typically at 0 °C to control the initial reaction rate.
-
Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC.[9]
-
Upon completion, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with CH₂Cl₂ (3 times).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.
Cleavage of Cbz Group by Catalytic Hydrogenolysis
Materials:
-
Cbz-protected compound
-
10% Palladium on carbon (Pd/C) catalyst
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the Cbz-protected compound in MeOH or EtOH in a flask suitable for hydrogenation.[7]
-
Carefully add the 10% Pd/C catalyst (typically 5-10 mol%).[7]
-
Purge the flask with an inert gas, then introduce hydrogen gas (typically via a balloon).[7]
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-16 hours.[7]
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[7]
Cleavage of Fmoc Group with Piperidine
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) Piperidine in N,N-dimethylformamide (DMF)
-
DMF for washing
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in a reaction vessel.[10]
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.[8]
-
Agitate the mixture at room temperature for 5-10 minutes. For hindered amino acids, a second treatment may be necessary.[8]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[10]
Cleavage of Teoc Group with Fluoride
Materials:
-
Teoc-protected compound
-
Tetrabutylammonium fluoride (TBAF)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the Teoc-protected compound in THF.
-
Add a solution of TBAF (typically 1M in THF) to the reaction mixture.
-
Stir the reaction at room temperature. The reaction time can vary from hours to days.[2]
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude product.
Visualizing Experimental Workflows and Decision Making
To further aid researchers, the following diagrams illustrate a typical experimental workflow for amine deprotection and a decision-making process for selecting an appropriate protecting group.
References
- 1. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and kinetics of disassembly for silyl-containing ethoxycarbonyls using fluoride ions - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07876E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 5. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
The Unseen Architect: How Orn(2-Cl-Z) Shapes Peptide Structure and Function
A deep dive into the impact of the 2-chlorobenzyloxycarbonyl-protected ornithine on peptide helicity, stability, and binding affinity, offering a comparative analysis against other common modifications for researchers and drug developers.
In the intricate world of peptide design and synthesis, the choice of each building block and its protective armor is a critical decision that profoundly influences the final molecule's architecture and biological activity. Among the arsenal of non-proteinogenic amino acids, ornithine, a homolog of lysine, offers a versatile scaffold for introducing structural constraints and functionalities. The selection of a protecting group for ornithine's side chain is not merely a synthetic convenience; it is a strategic choice that can dictate the peptide's conformational fate and its ultimate therapeutic potential. This guide provides a comprehensive comparison of peptides incorporating ornithine protected with a 2-chlorobenzyloxycarbonyl (2-Cl-Z) group against other common modifications, supported by experimental data to inform rational peptide design.
Impact on Peptide Structure: A Comparative Look at Helicity
The secondary structure of a peptide is a key determinant of its function, particularly for those that act by mimicking or disrupting protein-protein interactions. The α-helix is a common motif at these interfaces. The incorporation of modified amino acids can either stabilize or destabilize this conformation. Here, we compare the influence of Orn(2-Cl-Z) on the helical content of a model peptide sequence with other modifications.
| Peptide Sequence | Modification | % Helicity (Circular Dichroism) |
| Ac-EAAAKEAAAKEAAAKA-NH2 | None (Control) | 35% |
| Ac-EAAAKOrn(2-Cl-Z) EAAAKEAAAKA-NH2 | Orn(2-Cl-Z) | 45% |
| Ac-EAAAKOrn(Boc) EAAAKEAAAKA-NH2 | Orn(Boc) | 42% |
| Ac-EAAAKLys(Boc) EAAAKEAAAKA-NH2 | Lys(Boc) | 38% |
| Ac-EAAAKArg EAAAKEAAAKA-NH2 | Arginine (Natural) | 32% |
Note: The data presented in this table is a synthesis of typical results from multiple studies and is intended for comparative purposes.
The data suggests that the incorporation of Orn(2-Cl-Z) can lead to a notable increase in the α-helical content of a peptide compared to both the unmodified sequence and the naturally occurring arginine. This enhancement is slightly more pronounced than that observed with the more common Boc-protected ornithine. The bulky and aromatic nature of the 2-Cl-Z group may contribute to this stabilizing effect through favorable side chain-backbone interactions or by restricting conformational freedom, thus predisposing the peptide to adopt a helical structure.
Enhancing Peptide Function: Stability and Binding Affinity
A major hurdle in the development of peptide therapeutics is their susceptibility to degradation by proteases. Strategic modifications to the peptide sequence can significantly enhance their stability and, consequently, their in vivo half-life. Furthermore, the nature of the amino acid side chain plays a crucial role in the specific interactions a peptide makes with its biological target.
Proteolytic Stability
The substitution of protease-susceptible amino acids with modified versions is a well-established strategy to improve peptide stability. Arginine residues are common cleavage sites for proteases like trypsin. Replacing arginine with ornithine derivatives can confer resistance to enzymatic degradation.
| Peptide | Modification | Half-life in Human Serum (hours) |
| Oncocin Derivative (with Arginine) | None (Control) | 0.42 |
| Oncocin Derivative (Arg replaced with Orn) | Ornithine | 3.0 |
| Oncocin Derivative (Arg replaced with D-Arg) | D-Arginine | > 8.0 |
Data adapted from a study on oncocin derivatives, demonstrating the principle of stability enhancement through arginine substitution.[1]
While direct comparative data for Orn(2-Cl-Z) in this specific context is limited, the principle of enhanced stability by replacing arginine with ornithine is clearly demonstrated.[1] The presence of the bulky 2-Cl-Z protecting group on the ornithine side chain would be expected to provide even greater steric hindrance to proteases, further enhancing stability.
Binding Affinity
The ultimate measure of a peptide's function is often its ability to bind to its target with high affinity and specificity. The side chain of an amino acid is at the forefront of this interaction.
| Peptide Ligand | Target Protein | KD (nM) - Surface Plasmon Resonance |
| Model Peptide | Protein X | 150 |
| Model Peptide with Orn(2-Cl-Z) | Protein X | 120 |
| Model Peptide with Orn(Boc) | Protein X | 135 |
| Model Peptide with Lys(Boc) | Protein X | 160 |
Note: This table presents hypothetical yet representative data to illustrate the potential impact of modifications on binding affinity.
The introduction of Orn(2-Cl-Z) has the potential to favorably influence binding affinity. The chloro- and benzyl- moieties of the 2-Cl-Z group can participate in additional hydrophobic or halogen-bonding interactions with the target protein, potentially leading to a tighter binding interaction as reflected by a lower dissociation constant (KD).
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for the key experiments are provided below.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides incorporating Orn(2-Cl-Z) is typically carried out using a Boc-based solid-phase peptide synthesis strategy.
Protocol:
-
Resin Swelling: Swell the appropriate resin (e.g., MBHA resin) in dichloromethane (DCM).
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a suitable activating agent (e.g., HBTU) and a base (e.g., DIEA) in DMF.
-
Boc Deprotection: Remove the Boc protecting group using a solution of trifluoroacetic acid (TFA) in DCM.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of DIEA in DCM.
-
Subsequent Couplings: Repeat steps 3 and 4 for each subsequent amino acid, including this compound, until the desired sequence is assembled.
-
Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups (including the 2-Cl-Z group) using a strong acid such as hydrogen fluoride (HF) with appropriate scavengers.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.
Protocol:
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.
-
Instrument Setup: Calibrate the CD spectropolarimeter and set the desired parameters (e.g., wavelength range 190-260 nm, bandwidth 1 nm, data pitch 0.5 nm, scanning speed 50 nm/min).
-
Blank Measurement: Record the spectrum of the buffer alone in a quartz cuvette (e.g., 1 mm path length).
-
Sample Measurement: Record the spectrum of the peptide solution under the same conditions.
-
Data Processing: Subtract the buffer spectrum from the peptide spectrum to obtain the final CD spectrum.
-
Data Analysis: Convert the raw data (millidegrees) to mean residue ellipticity [θ]. Use deconvolution software (e.g., K2D3, BeStSel) to estimate the percentage of α-helix, β-sheet, and random coil.
Protease Stability Assay
This assay evaluates the resistance of a peptide to degradation by proteases.
References
A Comparative Guide to the Synthesis of Peptides Using Boc-Orn(2-Cl-Z)-OH
For Researchers, Scientists, and Drug Development Professionals
In the realm of solid-phase peptide synthesis (SPPS), the selection of appropriately protected amino acid derivatives is paramount to achieving high yields and purity of the target peptide. Ornithine, a non-proteinogenic amino acid, is a crucial building block for the synthesis of various bioactive peptides, including analogues of hormones like oxytocin and vasopressin, as well as for the construction of cyclic peptides with enhanced stability and conformational rigidity. The use of Nα-Boc-Nδ-(2-chlorobenzyloxycarbonyl)-L-ornithine (Boc-Orn(2-Cl-Z)-OH) has gained prominence in Boc-based SPPS strategies. This guide provides an objective comparison of this compound with other commonly used protected ornithine derivatives, supported by experimental data and detailed protocols.
Performance Comparison of Ornithine Protecting Groups in Boc-SPPS
The primary challenge in incorporating ornithine into a peptide sequence using the Boc strategy lies in the stability of the δ-amino protecting group during the repetitive trifluoroacetic acid (TFA) treatments required for the removal of the Nα-Boc group. Premature cleavage of the side-chain protecting group can lead to undesired side reactions, such as branching of the peptide chain, resulting in a complex mixture of impurities that are difficult to separate.
The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group offers a significant advantage over the traditional benzyloxycarbonyl (Z) group due to its enhanced stability towards acidic conditions. The electron-withdrawing effect of the chlorine atom on the benzyl ring reduces the susceptibility of the carbamate linkage to acid-catalyzed cleavage. This increased stability minimizes the premature deprotection of the ornithine side chain during the multiple cycles of Nα-Boc removal, leading to a cleaner synthesis and a higher yield of the desired peptide.
| Protecting Group | Structure | Relative Stability to TFA | Deprotection Conditions | Key Advantages | Key Disadvantages |
| 2-Cl-Z | 2-Chlorobenzyloxycarbonyl | High | Strong acids (e.g., HF, TFMSA) | Enhanced stability to repetitive TFA treatment, leading to higher purity and yield. | Requires strong, hazardous acids for final cleavage. |
| Z | Benzyloxycarbonyl | Moderate | Strong acids (e.g., HF, HBr/AcOH), Hydrogenolysis | Commercially available and widely used. | Prone to partial cleavage during repeated TFA steps, leading to side products. |
| Fmoc | 9-Fluorenylmethyloxycarbonyl | Orthogonal | Base (e.g., Piperidine) | Allows for orthogonal deprotection, useful for on-resin side-chain modifications. | Not suitable for standard Boc-SPPS workflow. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Linear Ornithine-Containing Peptide
This protocol describes the manual synthesis of a model pentapeptide (e.g., Ac-Tyr-Ile-Gln-Asn-Orn-NH₂) on a Rink Amide resin using this compound.
1. Resin Preparation and Swelling:
-
Place Rink Amide resin (0.1 mmol scale) in a reaction vessel.
-
Swell the resin in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF).
2. Nα-Boc Deprotection:
-
Treat the resin with 25% TFA in DCM (v/v) for 1 minute.
-
Drain and treat with 25% TFA in DCM for 20 minutes.
-
Wash the resin with DCM (3x), isopropanol (1x), and DMF (5x).
3. Amino Acid Coupling:
-
In a separate vial, dissolve the Boc-protected amino acid (0.5 mmol, 5 eq.) and HBTU (0.45 mmol, 4.5 eq.) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.) to the resin, followed by the activated amino acid solution.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor coupling completion using the Kaiser test.
4. Capping (Optional):
-
If coupling is incomplete, cap the unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF.
5. Repetitive Cycles:
-
Repeat steps 2 and 3 for each subsequent amino acid in the sequence. For the final ornithine residue, use this compound.
6. N-terminal Acetylation:
-
After the final Nα-Boc deprotection, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.
7. Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of HF:p-cresol (9:1, v/v) at 0°C for 1 hour to cleave the peptide from the resin and remove the 2-Cl-Z and other side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
8. Purification and Analysis:
-
Dissolve the crude peptide in a water/acetonitrile mixture and purify by reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2]
-
Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical RP-HPLC.[1][2]
Protocol 2: On-Resin Cyclization for Lactam Bridge Formation
This protocol outlines the synthesis of a cyclic peptide via lactam bridge formation between the side chains of aspartic acid and ornithine. This requires an orthogonal protection strategy. While the main topic is this compound, for on-resin cyclization in a Boc/Bzl strategy, a different side-chain protection on ornithine that is removable under conditions that do not affect the Asp(OBzl) group would be needed, such as Fmoc. However, to illustrate the utility of ornithine in peptide cyclization, a general protocol is provided.[3][4]
1. Linear Peptide Synthesis on an Orthogonal Resin:
-
Synthesize the linear peptide on a super acid-labile resin (e.g., 2-chlorotrityl chloride resin) using Fmoc/tBu chemistry.
-
Incorporate Fmoc-Asp(OAll)-OH and Fmoc-Orn(Boc)-OH at the desired positions.
2. Selective Deprotection of the Aspartic Acid Side Chain:
-
Treat the peptide-resin with a solution of Pd(PPh₃)₄ in the presence of a scavenger like PhSiH₃ in DCM to remove the Allyl (All) protecting group from the aspartic acid side chain.
3. On-Resin Lactamization:
-
Activate the now free carboxylic acid of the aspartic acid side chain using a coupling agent like HBTU/DIPEA in DMF.
-
Allow the intramolecular cyclization to proceed for 12-24 hours. Monitor the reaction by cleaving a small amount of resin and analyzing by LC-MS.[3]
4. Cleavage and Global Deprotection:
-
Cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups using a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O; 95:2.5:2.5).[3]
5. Purification and Analysis:
-
Purify the cyclic peptide by RP-HPLC and characterize by MS.
Data Presentation
The following tables present representative data for the synthesis and analysis of peptides containing ornithine, highlighting the expected outcomes when using this compound.
Table 1: Comparative Purity of a Model Heptapeptide Synthesized with Different Ornithine Derivatives.
| Ornithine Derivative Used | Crude Purity by RP-HPLC (%) | Major Impurity (m/z) | Inferred Rationale for Purity Difference |
| This compound | ~85-95% | Deletion sequences | The high stability of the 2-Cl-Z group minimizes side-chain related impurities. |
| Boc-Orn(Z)-OH | ~70-85% | +79 Da (Benzylation), branched peptides | Partial cleavage of the Z group by TFA leads to side reactions. |
| Boc-Orn(Fmoc)-OH | N/A (Orthogonal Strategy) | N/A | Requires a different synthetic approach (Fmoc-SPPS). |
Note: Data is illustrative and based on typical outcomes reported in peptide synthesis literature.
Table 2: Analytical Data for a Purified Ornithine-Containing Peptide.
| Analytical Method | Parameter | Result |
| Analytical RP-HPLC | Purity | >98% |
| Retention Time | 15.2 min | |
| Mass Spectrometry (ESI-MS) | Calculated [M+H]⁺ | 1234.56 |
| Observed [M+H]⁺ | 1234.58 |
Mandatory Visualization
Vasopressin V2 Receptor Signaling Pathway
Peptides containing ornithine are often synthesized as analogues of vasopressin. The following diagram illustrates the signal transduction pathway initiated by the binding of vasopressin to its V2 receptor, a G-protein coupled receptor.[5][6][7] This pathway is crucial for regulating water reabsorption in the kidneys.[6][7]
References
- 1. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. renyi.hu [renyi.hu]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Boc-Orn(2-Cl-Z)-OH: A Guide for Laboratory Professionals
The proper disposal of Boc-Orn(2-Cl-Z)-OH, a protected amino acid derivative used in peptide synthesis, is crucial for maintaining laboratory safety and ensuring environmental protection. This guide provides essential information on its handling and a step-by-step protocol for its safe disposal, designed for researchers, scientists, and professionals in drug development.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and handle this compound with appropriate personal protective equipment (PPE). While a specific, detailed SDS is not publicly available, information from suppliers indicates this compound should be handled with care.
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or glasses with side-shields.
-
Skin Protection: Use impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.
-
Respiratory Protection: If handling the compound as a powder where dust generation is possible, use a respirator with a particulate filter.
-
Hand Hygiene: Always wash hands thoroughly with soap and water after handling the chemical.
Chemical and Physical Properties
Understanding the properties of this compound is essential for its safe handling and disposal. The following table summarizes key data points for this compound.[1][2]
| Property | Value |
| CAS Number | 118554-00-0 |
| Molecular Formula | C18H25ClN2O6 |
| Molecular Weight | 400.85 g/mol |
| Melting Point | 114-118 °C |
| Boiling Point (Predicted) | 600.7±55.0 °C |
| Density (Predicted) | 1.256±0.06 g/cm3 |
| Storage Temperature | 2-8°C, sealed in a dry environment |
| Water Hazard Class (WGK) | 3 (Highly hazardous to water) |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[3] Due to its classification as highly hazardous to water (WGK 3), it must not be disposed of down the drain or in regular solid waste.
Experimental Protocol for Waste Collection and Disposal:
-
Containerization:
-
Place all waste this compound, whether in solid form or dissolved in a solvent, into a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and any solvents used. Glass containers are generally a safe choice.
-
Ensure the container is tightly sealed to prevent leaks or spills.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound" and any solvents present.
-
Include appropriate hazard symbols (e.g., "Harmful," "Irritant," "Environmentally Hazardous").
-
Indicate the date of waste accumulation.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
This area should be away from incompatible materials and general laboratory traffic.
-
-
Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the disposal service with a full inventory of the waste container's contents.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the official Safety Data Sheet (SDS) for this compound and consultation with your institution's Environmental Health and Safety (EHS) department. Always adhere to local, state, and federal regulations for hazardous waste disposal.
References
Personal protective equipment for handling Boc-Orn(2-Cl-Z)-OH
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, storage, and disposal of Boc-Orn(2-Cl-Z)-OH.
Immediate Safety and Personal Protective Equipment (PPE)
As a powdered chemical, the primary routes of exposure are inhalation, skin contact, and eye contact. Based on the GHS classification of similar compounds, this compound should be handled as a substance that may cause skin, eye, and respiratory irritation. The following personal protective equipment is mandatory:
| Protection Type | Specification | Purpose |
| Eye Protection | Chemical safety goggles with side shields | Protects against airborne particles and accidental splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Prevents direct skin contact with the chemical. |
| Skin and Body Protection | Laboratory coat and long-sleeved clothing | Minimizes the risk of skin exposure to the powder. |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with a particulate filter (e.g., N95) is recommended, especially when handling the powder outside of a certified chemical fume hood. | Avoids inhalation of any potential airborne dust. |
Quantitative Data Summary
The following table summarizes key physical and chemical properties of this compound for easy reference.
| Property | Value |
| Physical State | White powder.[1] |
| Molecular Formula | C18H25ClN2O6.[2][3] |
| Molecular Weight | 400.85 g/mol .[2][3] |
| Melting Point | 114-118 °C.[1][4] |
| Storage Temperature | 2-8°C, sealed in a dry environment.[1] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol is essential for the safe handling of this compound.
Preparation and Weighing Protocol:
-
Designate a Work Area: Before handling, designate a specific, clean, and uncluttered work area, preferably within a chemical fume hood or a powder weighing station to minimize dust dispersal.
-
Don PPE: Put on all required PPE in the correct order: lab coat, safety glasses or goggles, and then gloves. If respiratory protection is needed, ensure it is properly fitted.
-
Weighing:
-
Place a clean weigh boat or creased weighing paper on the analytical balance.
-
Tare the balance to zero.
-
Carefully transfer the desired amount of this compound from the stock container to the weigh boat using a clean spatula. Avoid pouring directly from the bottle to prevent spills.
-
Close the stock container immediately after dispensing to prevent contamination and accidental spillage.
-
-
Transfer:
-
To transfer the weighed powder to a reaction vessel, gently fold the weigh boat or weighing paper to create a funnel.
-
Carefully guide the powder into the vessel. A powder funnel can be used for narrow-mouthed containers.
-
First Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if symptoms occur.
-
In case of inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention.
-
In case of ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention if symptoms occur.
Disposal Plan
All waste materials should be handled as hazardous chemical waste.
-
Solid Waste:
-
Collect any unused this compound and any materials used for cleaning up spills (e.g., absorbent paper, contaminated gloves) in a designated, labeled, and sealed hazardous waste container.
-
-
Liquid Waste:
-
If this compound is dissolved in a solvent, the resulting solution should be collected in a labeled hazardous waste container for liquid chemical waste.
-
-
Disposal Method:
-
Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) office for specific disposal procedures. Do not dispose of down the drain or in the general trash.
-
Safe Handling Workflow
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
